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  • Product: 1-cyclopentyl-1H-1,2,3-triazole-4-carboxylic acid
  • CAS: 1188375-29-2

Core Science & Biosynthesis

Foundational

1-cyclopentyl-1H-1,2,3-triazole-4-carboxylic acid physical properties

An In-depth Technical Guide to the Physicochemical Characterization of 1-Cyclopentyl-1H-1,2,3-triazole-4-carboxylic acid Abstract This technical guide provides a comprehensive framework for understanding and determining...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physicochemical Characterization of 1-Cyclopentyl-1H-1,2,3-triazole-4-carboxylic acid

Abstract

This technical guide provides a comprehensive framework for understanding and determining the core physical properties of 1-cyclopentyl-1H-1,2,3-triazole-4-carboxylic acid. This compound, a representative of the widely utilized triazole class of heterocycles, holds potential as a building block in medicinal chemistry and materials science. Due to the scarcity of published experimental data for this specific molecule, this document serves as a predictive guide and a methodological resource for researchers. We present expected physicochemical characteristics based on established principles and data from analogous structures. Furthermore, we provide detailed, field-proven experimental protocols for the empirical determination of key properties such as melting point, solubility, and pKa. This guide is designed to equip researchers, particularly those in drug development, with the necessary tools to rigorously characterize this compound, ensuring data integrity and reproducibility.

Introduction to the 1,2,3-Triazole Scaffold

The 1,2,3-triazole ring system is a cornerstone of modern synthetic chemistry, largely due to the advent of Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a premier example of "click chemistry." This reaction's efficiency, regioselectivity, and tolerance of diverse functional groups have made 1,4-disubstituted 1,2,3-triazoles exceptionally accessible. The resulting triazole core is not merely a linker; its high aromatic stabilization energy and resistance to metabolic degradation, hydrolysis, and oxidative/reductive conditions make it an ideal scaffold in therapeutic agents.[1] Consequently, this moiety is integral to a wide array of clinical drugs, including those with antifungal, anticancer, and anti-migraine properties.[1]

The subject of this guide, 1-cyclopentyl-1H-1,2,3-triazole-4-carboxylic acid , combines three key structural motifs:

  • A Stable 1,2,3-Triazole Core: Provides structural rigidity and metabolic stability.

  • A Carboxylic Acid Group: Acts as a key hydrogen bond donor/acceptor, imparts acidic properties, and provides a handle for further chemical modification (e.g., amide formation).

  • A Cyclopentyl Substituent: Increases the lipophilicity of the molecule, a critical parameter influencing membrane permeability and pharmacokinetic properties.

The objective of this document is to establish a foundational understanding of this molecule's physical properties, which are paramount for its application in drug discovery and development. We will outline its predicted characteristics and provide authoritative protocols for their experimental validation.

Molecular Structure and Core Properties

The fundamental identity of the compound is established by its structure and basic molecular data.

Caption: Molecular structure of 1-cyclopentyl-1H-1,2,3-triazole-4-carboxylic acid.

Table 1: Core Molecular Data

Property Value Source
CAS Number 1188375-29-2 [2]
Molecular Formula C₈H₁₁N₃O₂ [2]
Molecular Weight 181.19 g/mol [2]

| SMILES Code | O=C(C1=CN(C2CCCC2)N=N1)O |[2] |

Synthesis and Purification: The Foundation of Accurate Measurement

The integrity of any physical property measurement is contingent upon the purity of the sample. The most probable synthetic route to this compound is a Huisgen 1,3-dipolar cycloaddition. Understanding this pathway is critical for anticipating potential impurities, such as unreacted starting materials or regioisomers, which can significantly depress and broaden a melting point or alter solubility.

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Crude Product cluster_purification Purification cluster_final Final Product start1 Cyclopentyl Azide reaction Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) start1->reaction start2 Propiolic Acid start2->reaction product Crude 1-cyclopentyl-1H-1,2,3- triazole-4-carboxylic acid reaction->product purify Recrystallization (e.g., from Ethanol/Water) product->purify final Pure Compound (>98% Purity) purify->final

Caption: Proposed workflow for synthesis and purification.

Protocol for Purification by Recrystallization

A robust purification is non-negotiable. Recrystallization is often effective for crystalline solids like carboxylic acids.

  • Solvent Selection: Empirically determine a suitable solvent system. The ideal solvent should dissolve the crude product when hot but poorly when cold. A common choice for such molecules is a mixture like ethanol/water or ethyl acetate/hexanes.

  • Dissolution: In an Erlenmeyer flask, add a minimal amount of the hot primary solvent (e.g., ethanol) to the crude solid to achieve complete dissolution.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Slowly add the anti-solvent (e.g., water) dropwise to the hot solution until persistent cloudiness is observed. Re-heat gently to clarify, then allow the flask to cool slowly to room temperature, followed by further cooling in an ice bath.

  • Isolation: Collect the resulting crystals by vacuum filtration, washing with a small amount of the cold solvent mixture.

  • Drying: Dry the crystals under high vacuum to remove residual solvents. Purity should be confirmed by ¹H NMR and LC-MS to be >98% before proceeding.

Predicted and Comparative Physical Properties

Melting Point (MP)

The melting point is a crucial indicator of purity and is dictated by the strength of intermolecular forces in the crystal lattice. For this molecule, strong hydrogen bonding from the carboxylic acid dimer motif is expected to be a primary contributor.

  • Prediction: The melting point is expected to be sharp (a range of <2 °C) for a pure sample.

  • Comparative Analysis: Unsubstituted 1,2,3-triazole-4-carboxylic acids often exhibit melting points in the range of 132-136 °C.[3] However, the addition of substituents can significantly alter crystal packing and intermolecular interactions, leading to a wide variance. For instance, some aryl-substituted analogs melt as high as 238–239 °C.[4] The flexible, non-planar cyclopentyl group may disrupt efficient crystal packing compared to a flat aryl group, suggesting a melting point likely in the intermediate range, possibly between 140-180 °C.

Solubility Profile

Solubility is a critical parameter for drug development, affecting formulation, administration, and bioavailability. The molecule possesses both a hydrophilic head (carboxylic acid) and a lipophilic tail (cyclopentyl group).

  • Prediction: The solubility will be highly pH-dependent. At pH values well above its pKa, the deprotonated carboxylate will render the molecule highly soluble in aqueous media.

  • Comparative Analysis: Similar triazole carboxylic acids show moderate solubility in polar protic solvents like methanol and ethanol and good solubility in polar aprotic solvents like DMSO and DMF.[3] The cyclopentyl group will enhance its solubility in less polar organic solvents (e.g., ethyl acetate, dichloromethane) compared to analogs lacking this feature.

Table 2: Predicted Solubility Profile

Solvent Class Example Solvents Predicted Solubility Rationale
Aqueous (Acidic/Neutral) pH < 4 Buffers, Water Low The carboxylic acid is protonated and poorly solvated.
Aqueous (Basic) pH > 7 Buffers, aq. NaHCO₃ High Forms the highly soluble carboxylate salt.
Polar Protic Methanol, Ethanol Moderate to High Hydrogen bonding with the carboxylic acid and triazole nitrogens.
Polar Aprotic DMSO, DMF High Strong dipole interactions. Common co-solvents for biological assays.[3]

| Non-Polar | Hexanes, Toluene | Very Low | The polar functional groups dominate, preventing dissolution. |

Acidity (pKa)

The pKa of the carboxylic acid group dictates its ionization state at physiological pH (approx. 7.4), which is fundamental to its interaction with biological targets and its pharmacokinetic profile.

  • Prediction: The electron-withdrawing nature of the adjacent 1,2,3-triazole ring will increase the acidity (lower the pKa) of the carboxylic acid compared to a simple aliphatic carboxylic acid (pKa ~4.8).

  • Comparative Analysis: A predicted pKa value for a structurally related triazole carboxylic acid is approximately 3.4.[3] This value is a reliable estimate for 1-cyclopentyl-1H-1,2,3-triazole-4-carboxylic acid, indicating that it will be >99.9% ionized (in its carboxylate form) at physiological pH.

Authoritative Experimental Protocols for Property Determination

To move from prediction to empirical fact, rigorous and standardized experimental protocols are required.

Protocol for Melting Point Determination

This method provides a precise measure of the solid-to-liquid phase transition temperature.

Caption: Workflow for accurate melting point determination.

Causality: A slow heating ramp near the melting point is essential to allow the system to remain in thermal equilibrium, preventing an overestimation of the value. The range provides a qualitative assessment of purity; impurities typically cause melting point depression and broadening.

Protocol for Thermodynamic Solubility Determination (Shake-Flask Method)

This is the gold-standard method for determining the intrinsic solubility of a compound in various solvents.

  • Preparation: Add an excess amount of the solid compound to a known volume of the desired solvent (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial. The presence of undissolved solid is essential.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient time (typically 24-48 hours) to ensure thermodynamic equilibrium is reached between the solid and dissolved states.

  • Sample Processing: After equilibration, allow the vials to stand, letting the excess solid settle. Carefully withdraw a sample of the supernatant and filter it through a 0.22 µm syringe filter to remove all particulate matter.

  • Quantification: Accurately dilute the filtered supernatant with a suitable mobile phase. Quantify the concentration of the dissolved compound using a validated analytical method, typically HPLC-UV with a pre-established calibration curve.

  • Validation: The presence of solid material at the end of the experiment must be visually confirmed to validate that the initial amount was indeed in excess.

Protocol for pKa Determination (Potentiometric Titration)

This classic method provides a highly accurate pKa value by monitoring pH changes during neutralization.

  • Solution Preparation: Accurately weigh a sample of the compound and dissolve it in a suitable solvent, typically a mixture of water and a co-solvent like methanol to ensure solubility.

  • Titration Setup: Calibrate a pH meter with standard buffers. Place the solution in a jacketed beaker at a constant temperature (25 °C) and monitor the pH with the electrode while stirring.

  • Titration: Slowly add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments using a burette. Record the pH value after each addition.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point (the point where half of the carboxylic acid has been neutralized). This can be determined from the midpoint of the steepest part of the titration curve or by using the first derivative of the curve.

Spectroscopic and Structural Characterization

Spectroscopic data is essential for confirming the chemical identity and purity of the synthesized compound. The following are the expected spectral features.

Table 3: Predicted Spectroscopic Features

Technique Expected Features Rationale
¹H NMR ~8.0-8.5 ppm (s, 1H): Triazole C5-H.[5] ~4.5-5.0 ppm (m, 1H): Cyclopentyl C1-H (attached to N). ~1.6-2.2 ppm (m, 8H): Remaining cyclopentyl CH₂ protons. >10 ppm (br s, 1H): Carboxylic acid OH. Chemical shifts are dictated by the electronic environment. The triazole proton is deshielded by the aromatic ring. The acidic proton is highly deshielded and often exchanges, leading to a broad signal.
¹³C NMR ~160-165 ppm: Carboxylic acid C=O. ~140-145 ppm: Triazole C4 (attached to COOH). ~130-135 ppm: Triazole C5. ~60-65 ppm: Cyclopentyl C1. ~25-35 ppm: Other cyclopentyl carbons. The carbonyl carbon is significantly downfield. The carbons of the heterocyclic ring appear in the aromatic region.
Mass Spec (ESI-) [M-H]⁻ = 180.08 In negative ion mode, the acidic compound will readily lose a proton to form the [M-H]⁻ ion, which is the molecular ion.

| Infrared (IR) | ~2500-3300 cm⁻¹ (broad): O-H stretch of the H-bonded carboxylic acid. ~1700-1725 cm⁻¹ (strong): C=O stretch of the carboxylic acid. ~1400-1500 cm⁻¹: C=N and C=C stretches within the triazole ring. | Specific functional groups absorb IR radiation at characteristic frequencies, providing a fingerprint of the molecule's structure. |

Conclusion

1-Cyclopentyl-1H-1,2,3-triazole-4-carboxylic acid is a compound with significant potential in research and development, particularly within medicinal chemistry. While direct experimental data on its physical properties is sparse, a robust profile can be predicted based on established physicochemical principles and comparison with analogous structures. It is expected to be a crystalline solid with a moderately high melting point, pH-dependent aqueous solubility, and an acidic pKa around 3.4. This guide provides not only these well-reasoned predictions but also the authoritative, step-by-step experimental protocols required for their empirical validation. By adhering to these methodologies for synthesis, purification, and characterization, researchers can ensure the generation of high-quality, reproducible data, forming a solid foundation for any subsequent application.

References

  • Smolecule. (2023). 1H-1,2,3-Triazole-4-carboxylic acid, 5-methyl-1-(4-pyridinyl)-.
  • ResearchGate. (n.d.). The synthesis of 1-(2-aminophenyl)-1H-1,2,3-triazole-4-carboxylic acid 1. Available at: [Link]

  • Pokhodylo, N., & Matiychuk, V. (2021). Evaluation of the antiproliferative activity of selected 1,2,3-triazole-4-carboxylic acids. Biopolymers and Cell, 37(2), 145-153.
  • Beilstein Journals. (2021). Synthesis and antimicrobial activity of 1H-1,2,3-triazole and carboxylate analogues of metronidazole. Available at: [Link]

  • PMC (NIH). (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Available at: [Link]

  • University of Science and Technology of China. (n.d.). Regioselective Synthesis of 1, 2, 3-Triazole Derivatives via 1, 3-Dipolar Cycloaddition Reactions in Water. Available at: [Link]

Sources

Exploratory

An In-depth Technical Guide to 1-Cyclopentyl-1H-1,2,3-triazole-4-carboxylic acid: Synthesis, Characterization, and Applications

Introduction: The Significance of the 1,2,3-Triazole Scaffold in Modern Drug Discovery The 1,2,3-triazole moiety is a cornerstone of contemporary medicinal chemistry, recognized for its exceptional stability and versatil...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the 1,2,3-Triazole Scaffold in Modern Drug Discovery

The 1,2,3-triazole moiety is a cornerstone of contemporary medicinal chemistry, recognized for its exceptional stability and versatile biological activities.[1] This five-membered heterocyclic ring is resistant to metabolic degradation, hydrolysis, and oxidative or reductive conditions, making it an ideal scaffold for the development of robust therapeutic agents.[1] Its ability to act as a rigid linker and engage in hydrogen bonding and dipole-dipole interactions has led to its incorporation into a wide array of pharmaceuticals, including antimicrobial, antiviral, and anticancer drugs.[2][3]

This guide provides a comprehensive technical overview of a specific derivative, 1-cyclopentyl-1H-1,2,3-triazole-4-carboxylic acid . We will delve into a detailed, field-proven synthetic protocol, thorough characterization methodologies, and a discussion of its potential applications for researchers, scientists, and drug development professionals. The causality behind experimental choices is emphasized to provide not just a method, but a deeper understanding of the underlying chemistry.

Chemical Structure and Properties

1-Cyclopentyl-1H-1,2,3-triazole-4-carboxylic acid is a 1,4-disubstituted triazole. The structure consists of a central 1,2,3-triazole ring, with a cyclopentyl group attached at the N1 position and a carboxylic acid group at the C4 position.

PropertyValue
IUPAC Name 1-cyclopentyl-1H-1,2,3-triazole-4-carboxylic acid
CAS Number 1188375-29-2[4]
Molecular Formula C8H11N3O2
Molecular Weight 181.19 g/mol

The presence of both a hydrophobic cyclopentyl group and a hydrophilic carboxylic acid group gives the molecule amphipathic properties, which can be advantageous in drug design for modulating solubility and cell permeability.

Retrosynthetic Analysis and Synthetic Strategy

The most efficient and regioselective method for synthesizing 1,4-disubstituted 1,2,3-triazoles is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[5] This reaction is highly reliable, proceeds under mild conditions, and is tolerant of a wide range of functional groups.[4]

Our retrosynthetic analysis, therefore, disconnects the triazole ring into two key precursors: cyclopentyl azide and propiolic acid (or its ester equivalent) .

G Target 1-Cyclopentyl-1H-1,2,3-triazole-4-carboxylic acid Disconnect CuAAC Disconnection Target->Disconnect Precursors Cyclopentyl Azide + Propiolic Acid Ester Disconnect->Precursors Starting_Materials Cyclopentyl Bromide + Sodium Azide Ethyl Propiolate Precursors->Starting_Materials

Caption: Retrosynthetic analysis of the target molecule.

Experimental Protocols: A Self-Validating System

The following protocols are designed to be self-validating, with clear checkpoints and characterization steps to ensure the integrity of intermediates and the final product.

Part 1: Synthesis of Cyclopentyl Azide

The synthesis of cyclopentyl azide is achieved via a nucleophilic substitution (SN2) reaction between cyclopentyl bromide and sodium azide.[6] This is a standard and efficient method for the preparation of alkyl azides.[6]

Workflow for Cyclopentyl Azide Synthesis:

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification A Dissolve Cyclopentyl Bromide in DMF B Add Sodium Azide A->B C Heat at 70°C (Monitor by TLC) B->C D Quench with Water C->D E Extract with Diethyl Ether D->E F Dry over Na2SO4 E->F G Concentrate in vacuo F->G H Cyclopentyl Azide (Characterize by IR) G->H

Caption: Workflow for the synthesis of cyclopentyl azide.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve cyclopentyl bromide (1.0 eq) in anhydrous N,N-dimethylformamide (DMF). Add sodium azide (1.2 eq).

    • Causality: DMF is an excellent polar aprotic solvent for SN2 reactions, promoting the solubility of both the organic halide and the azide salt. A slight excess of sodium azide ensures the complete consumption of the limiting reagent, cyclopentyl bromide.

  • Reaction: Heat the reaction mixture to 70°C and stir. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

    • Causality: Heating accelerates the rate of the SN2 reaction. TLC allows for the visual tracking of the reaction's completion by observing the disappearance of the cyclopentyl bromide spot.

  • Work-up: Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water. Extract the aqueous layer with diethyl ether (3x).

    • Causality: The addition of water quenches the reaction and dissolves the inorganic salts. Diethyl ether is used to extract the organic product from the aqueous phase.

  • Purification: Combine the organic layers and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure to yield cyclopentyl azide.

    • Causality: Drying with sodium sulfate removes residual water from the organic phase. Evaporation of the solvent yields the crude product, which is often used in the next step without further purification.

  • Characterization: Confirm the formation of cyclopentyl azide by Fourier-transform infrared (FTIR) spectroscopy. The characteristic azide stretch will appear as a strong, sharp peak around 2100 cm⁻¹.

Part 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The core of the synthesis is the CuAAC reaction between cyclopentyl azide and ethyl propiolate. The resulting ester is then hydrolyzed to the final carboxylic acid.

Workflow for CuAAC and Hydrolysis:

G cluster_0 CuAAC Reaction cluster_1 Ester Hydrolysis cluster_2 Work-up & Purification A Dissolve Cyclopentyl Azide & Ethyl Propiolate in t-BuOH/H2O B Add Sodium Ascorbate A->B C Add CuSO4·5H2O B->C D Stir at Room Temperature (Monitor by TLC) C->D E Add NaOH solution D->E F Stir until hydrolysis is complete (Monitor by TLC) E->F G Acidify with HCl F->G H Extract with Ethyl Acetate G->H I Dry and Concentrate H->I J Recrystallize I->J K 1-Cyclopentyl-1H-1,2,3-triazole-4-carboxylic acid (Characterize by NMR, IR, MS) J->K

Caption: Workflow for the synthesis and purification of the target molecule.

Step-by-Step Methodology:

  • Reaction Setup (CuAAC): In a round-bottom flask, dissolve cyclopentyl azide (1.0 eq) and ethyl propiolate (1.0 eq) in a 1:1 mixture of tert-butanol and water.

    • Causality: A t-BuOH/H₂O solvent system is commonly used for CuAAC reactions as it dissolves both organic and inorganic reagents.[7]

  • Catalyst Generation: To the stirred solution, add sodium ascorbate (0.2 eq) followed by copper(II) sulfate pentahydrate (0.1 eq).

    • Causality: Sodium ascorbate acts as a reducing agent to generate the active Cu(I) catalyst in situ from the more stable Cu(II) salt.[4] This avoids the need to handle potentially unstable Cu(I) salts.

  • Reaction (CuAAC): Stir the reaction mixture vigorously at room temperature. The reaction is typically complete within a few hours. Monitor the progress by TLC.

  • Hydrolysis: Once the cycloaddition is complete, add a solution of sodium hydroxide (2.0 eq) in water to the reaction mixture. Stir until the ester is fully hydrolyzed (monitored by TLC).

    • Causality: The addition of a strong base like NaOH saponifies the ethyl ester to the corresponding carboxylate salt.

  • Work-up: Cool the reaction mixture in an ice bath and acidify to pH 2-3 with 1M hydrochloric acid.

    • Causality: Acidification protonates the carboxylate salt, leading to the precipitation of the carboxylic acid product.

  • Purification: Extract the product with ethyl acetate (3x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Structural Elucidation and Characterization

Thorough characterization is essential to confirm the structure and purity of the synthesized 1-cyclopentyl-1H-1,2,3-triazole-4-carboxylic acid.

Expected Spectroscopic Data:

TechniqueExpected Observations
¹H NMR - Singlet for the triazole proton (δ ~8.0-8.5 ppm)[8]- Multiplet for the cyclopentyl CH proton (δ ~4.8-5.2 ppm)- Multiplets for the cyclopentyl CH₂ protons (δ ~1.6-2.2 ppm)- Broad singlet for the carboxylic acid proton (δ >10 ppm)
¹³C NMR - Signal for the triazole C4 (δ ~140-145 ppm)- Signal for the triazole C5 (δ ~125-130 ppm)- Signal for the cyclopentyl CH (δ ~60-65 ppm)- Signals for the cyclopentyl CH₂ carbons (δ ~25-35 ppm)- Signal for the carboxylic acid carbonyl (δ ~160-165 ppm)
FTIR (cm⁻¹) - Broad O-H stretch from the carboxylic acid (~2500-3300)- C=O stretch from the carboxylic acid (~1700-1725)- C=C and C=N stretches from the triazole ring (~1450-1600)
Mass Spec (ESI-) [M-H]⁻ peak corresponding to the molecular weight of the deprotonated molecule.

Potential Applications in Drug Development

The 1-cyclopentyl-1H-1,2,3-triazole-4-carboxylic acid scaffold holds significant potential for various therapeutic areas. The 1,2,3-triazole core is a known pharmacophore in many biologically active compounds.[9]

  • Antimicrobial Agents: The triazole ring is a key component of several antifungal drugs. The unique combination of the cyclopentyl and carboxylic acid moieties could be explored for novel antibacterial and antifungal activities.[2]

  • Anticancer Agents: Numerous 1,2,3-triazole derivatives have demonstrated potent anticancer activity.[2] This compound could serve as a valuable building block for the synthesis of more complex molecules targeting various cancer-related pathways.

  • Antiviral Research: The triazole nucleus is present in several antiviral drugs.[10] Further derivatization of the carboxylic acid group could lead to the discovery of novel antiviral agents.

Conclusion

This guide has provided a detailed and technically sound framework for the synthesis and characterization of 1-cyclopentyl-1H-1,2,3-triazole-4-carboxylic acid. By understanding the causality behind each experimental step, researchers can confidently and efficiently produce this valuable compound for further investigation in drug discovery and development programs. The inherent stability and synthetic accessibility of the 1,2,3-triazole core, coupled with the specific substitutions of this molecule, make it a promising scaffold for the development of next-generation therapeutics.

References

  • ResearchGate. (n.d.). The synthesis of 1-(2-aminophenyl)-1H-1,2,3-triazole-4-carboxylic acid 1. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of Alkyl/Aryloxymethyl Derivatives of 1,2,4-Triazole-3-Carboxamides and Their Biological Activities. Retrieved from [Link]

  • ACS Publications. (n.d.). Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Evaluation of the antiproliferative activity of selected 1,2,3-triazole- 4-carboxylic acids. Retrieved from [Link]

  • PubMed. (2017). Efficient click chemistry towards fatty acids containing 1,2,3-triazole: Design and synthesis as potential antifungal drugs for Candida albicans. Retrieved from [Link]

  • PubChem. (n.d.). 1,2,3-Triazole-4-carboxylic acid. Retrieved from [Link]

  • ChemSynthesis. (n.d.). 1H-1,2,3-triazole-4-carboxylic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, Characterization and Antimicrobial Activities of 1,4-Disubstituted 1,2,3-Triazole Compounds. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,2,3-Triazoles. Retrieved from [Link]

  • SciELO. (n.d.). 1H-[1][10][11]-triazole-4-carboxylic Acid Ethyl Ester Crystal Structure and 1H NMR Experimental and Theoretical Study of Conformers of 5-Methyl-1-(4'-methylphenylsulfonylamino)-1H. Retrieved from [Link]

  • SciSpace. (n.d.). A review on methods of synthesis of 1,2,4-triazole derivatives. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1H-1,2,4-triazoles. Retrieved from [Link]

  • NIH National Library of Medicine. (n.d.). Investigation of 1,4-Substituted 1,2,3-Triazole Derivatives as Antiarrhythmics: Synthesis, Structure, and Properties. Retrieved from [Link]

  • ACS Publications. (n.d.). [3+2] Cycloaddition Reactions in the Solid-Phase Synthesis of 1,2,3-Triazoles. Retrieved from [Link]

  • Frontiers. (n.d.). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and In Silico Studies of a Novel 1,4-Disubstituted-1,2,3-Triazole-1,3-Oxazole Hybrid System. Retrieved from [Link]

  • Google Patents. (n.d.). CN111808034A - Method for synthesizing 1,2, 4-triazole-3-methyl carboxylate.
  • Beilstein Journal of Organic Chemistry. (2021). Synthesis and antimicrobial activity of 1H-1,2,3-triazole and carboxylate analogues of metronidazole. Retrieved from [Link]

  • American Elements. (n.d.). 1-propyl-1H-1,2,3-triazole-4-carboxylic acid. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Efficient Green Chemistry Approach for the Synthesis of 1,2,3-Triazoles Using Click Chemistry through Cycloaddition Reaction: Synthesis and Cytotoxic Study. Retrieved from [Link]

  • YouTube. (2021). Azide synthesis. Retrieved from [Link]

  • Beilstein Journals. (n.d.). A recent overview on the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles. Retrieved from [Link]

  • ResearchGate. (n.d.). Efficient Synthesis Of 5-Substituted Ethyl 1,2,4-Triazole-3-Carboxylates. Retrieved from [Link]

  • Beilstein Journals. (2021). Synthesis and antimicrobial activity of 1H-1,2,3-triazole and carboxylate analogues of metronidazole. Retrieved from [Link]

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Foundational

An In-Depth Technical Guide to 1-Cyclopentyl-1H-1,2,3-Triazole-4-Carboxylic Acid: From Foundational Chemistry to Synthetic Application

This guide provides a comprehensive technical overview of 1-cyclopentyl-1H-1,2,3-triazole-4-carboxylic acid, a molecule of interest within the broader class of triazole-containing heterocycles. While the specific discove...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 1-cyclopentyl-1H-1,2,3-triazole-4-carboxylic acid, a molecule of interest within the broader class of triazole-containing heterocycles. While the specific discovery of this exact cyclopentyl derivative is not prominently documented in seminal literature, its existence and utility are a direct consequence of the robust and elegant chemistry developed for the 1,2,3-triazole scaffold. This document will therefore first elucidate the historical and mechanistic foundations of triazole synthesis, culminating in the highly efficient and widely adopted "click chemistry." Subsequently, a detailed, field-proven synthetic protocol for the title compound will be presented, contextualized with insights into its potential applications in modern drug discovery.

The Genesis of a Privileged Scaffold: A Brief History of 1,2,3-Triazoles

The story of 1-cyclopentyl-1H-1,2,3-triazole-4-carboxylic acid begins not with its own synthesis, but with the pioneering work on the 1,2,3-triazole ring system. These five-membered heterocyclic compounds, containing three adjacent nitrogen atoms, have become a cornerstone in medicinal chemistry and materials science.[1] Their stability, capacity for hydrogen bonding, and dipole character make them excellent bioisosteres for other chemical groups, enhancing the pharmacological profiles of drug candidates.[2]

The foundational synthetic route to 1,2,3-triazoles is the Huisgen 1,3-dipolar cycloaddition , a reaction first extensively studied by Rolf Huisgen.[3][4] This thermal reaction involves the [3+2] cycloaddition of an azide with an alkyne.[3] While groundbreaking, the thermal Huisgen cycloaddition often requires elevated temperatures and results in a mixture of 1,4- and 1,5-disubstituted regioisomers, which can be challenging to separate.[4]

A paradigm shift occurred with the advent of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) , independently reported by the groups of Valery Fokin, K. Barry Sharpless, and Morten Meldal.[5][6] This reaction, now a hallmark of "click chemistry," utilizes a copper(I) catalyst to dramatically accelerate the reaction rate and, crucially, to exclusively yield the 1,4-disubstituted regioisomer.[7][8] The mild reaction conditions, high yields, and exceptional functional group tolerance of CuAAC have made the synthesis of 1,4-disubstituted 1,2,3-triazoles a routine and indispensable tool for chemists.[5]

The Synthetic Blueprint: The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC is the most logical and efficient method for the preparation of 1-cyclopentyl-1H-1,2,3-triazole-4-carboxylic acid. The mechanism of this reaction is a testament to its elegance and reliability.

The Catalytic Cycle: A Mechanistic Overview

The catalytic cycle of the CuAAC reaction is a well-studied process.[9] It is generally accepted to proceed through the following key steps:

  • Formation of Copper(I) Acetylide: The terminal alkyne reacts with a copper(I) catalyst to form a copper(I) acetylide intermediate. This step is crucial as it activates the alkyne for reaction with the azide.

  • Coordination of the Azide: The organic azide coordinates to the copper center of the acetylide complex.

  • Cycloaddition: A [3+2] cycloaddition occurs between the coordinated azide and the acetylide, forming a six-membered copper-containing intermediate.

  • Ring Contraction and Protonolysis: This intermediate rearranges and, upon protonolysis, releases the 1,4-disubstituted 1,2,3-triazole product, regenerating the copper(I) catalyst for the next cycle.

The use of a copper(I) catalyst is paramount for the regioselectivity and efficiency of the reaction.[8] Often, the active Cu(I) species is generated in situ from a copper(II) salt, such as copper(II) sulfate, in the presence of a reducing agent like sodium ascorbate.[3]

CuAAC_Cycle cluster_cycle CuAAC Catalytic Cycle Cu(I) Cu(I) Cu_Acetylide Copper(I) Acetylide Cu(I)->Cu_Acetylide + R-C≡CH Coordinated_Complex Coordinated Azide-Acetylide Complex Cu_Acetylide->Coordinated_Complex + R'-N3 Metallocycle Six-membered Cu-Metallocycle Coordinated_Complex->Metallocycle Cycloaddition Product_Complex Product-Cu Complex Metallocycle->Product_Complex Rearrangement Product_Complex->Cu(I) + H+ - Product

Caption: The catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Synthesis of 1-Cyclopentyl-1H-1,2,3-triazole-4-carboxylic acid: A Step-by-Step Protocol

The synthesis of the title compound can be efficiently achieved through a two-step process: the preparation of cyclopentyl azide followed by the CuAAC reaction with a suitable alkyne.

Preparation of Cyclopentyl Azide

Cyclopentyl azide is a key intermediate and can be prepared from cyclopentyl bromide via nucleophilic substitution with sodium azide.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve cyclopentyl bromide (1.0 eq) in a suitable solvent such as dimethylformamide (DMF).

  • Addition of Sodium Azide: Add sodium azide (NaN₃, 1.2 eq) to the solution.

  • Reaction Conditions: Heat the reaction mixture to 60-70 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield cyclopentyl azide. Caution: Organic azides are potentially explosive and should be handled with care.

Copper-Catalyzed Cycloaddition and Saponification

The CuAAC reaction between cyclopentyl azide and ethyl propiolate will yield the ethyl ester of the target compound, which can then be saponified to the carboxylic acid.

Synthesis_Workflow Start Starting Materials: - Cyclopentyl Bromide - Sodium Azide - Ethyl Propiolate Step1 Step 1: Synthesis of Cyclopentyl Azide (Nucleophilic Substitution) Start->Step1 Intermediate Cyclopentyl Azide Step1->Intermediate Step2 Step 2: CuAAC Reaction - CuSO4·5H2O - Sodium Ascorbate - t-BuOH/H2O Intermediate->Step2 Ester_Product Ethyl 1-cyclopentyl-1H-1,2,3-triazole-4-carboxylate Step2->Ester_Product Step3 Step 3: Saponification (e.g., LiOH or NaOH) Ester_Product->Step3 Final_Product 1-Cyclopentyl-1H-1,2,3-triazole-4-carboxylic acid Step3->Final_Product

Caption: Synthetic workflow for 1-cyclopentyl-1H-1,2,3-triazole-4-carboxylic acid.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve cyclopentyl azide (1.0 eq) and ethyl propiolate (1.0 eq) in a mixture of tert-butanol and water (1:1).

  • Catalyst Preparation: In a separate vial, prepare a fresh solution of sodium ascorbate (0.1 eq) in water and a solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 0.05 eq) in water.

  • Reaction Initiation: Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution.

  • Reaction Conditions: Stir the reaction mixture vigorously at room temperature for 12-24 hours. The reaction progress can be monitored by TLC.

  • Work-up and Ester Isolation: Upon completion, dilute the reaction mixture with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude ethyl 1-cyclopentyl-1H-1,2,3-triazole-4-carboxylate can be purified by column chromatography.

  • Saponification: Dissolve the purified ester in a mixture of tetrahydrofuran (THF) and water. Add lithium hydroxide (LiOH, 2-3 eq) and stir at room temperature until the reaction is complete (monitored by TLC).

  • Final Product Isolation: Acidify the reaction mixture with 1M HCl to a pH of approximately 2-3. Extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-cyclopentyl-1H-1,2,3-triazole-4-carboxylic acid.

Applications in Drug Discovery and Beyond

While specific biological data for 1-cyclopentyl-1H-1,2,3-triazole-4-carboxylic acid is not widely published, the broader class of 1-substituted-1H-1,2,3-triazole-4-carboxylic acids and their derivatives have shown a wide range of biological activities. This suggests that the title compound could be a valuable building block in medicinal chemistry.

Biological ActivityExamples of 1,2,3-Triazole Derivatives
Antimicrobial 1-(2-aminophenyl)-1H-1,2,3-triazole-4-carboxylic acid has shown activity against Gram-positive and Gram-negative bacteria.[10][11]
Anticancer Various 1,2,3-triazole-4-carboxamides have been investigated for their antiproliferative activities.
Enzyme Inhibition 1-phenyl-1H-1,2,3-triazole-4-carboxylic acid derivatives have been evaluated as xanthine oxidase inhibitors.[12]
Antiviral The triazole moiety is a key component in several antiviral drugs.
Neurological Disorders The structurally related compound Rufinamide, which contains a 1-benzyl-1H-1,2,3-triazole-4-carboxamide core, is an antiepileptic drug.[13]

The cyclopentyl group in the title compound provides a lipophilic character that can be advantageous for cell membrane permeability and interaction with hydrophobic pockets in biological targets. The carboxylic acid functionality offers a handle for further chemical modification, such as amide bond formation, to generate libraries of compounds for biological screening.

Conclusion

1-Cyclopentyl-1H-1,2,3-triazole-4-carboxylic acid emerges from a rich history of chemical innovation, primarily the development of the Huisgen 1,3-dipolar cycloaddition and its highly efficient copper-catalyzed variant. While its specific discovery is not a landmark event, its synthesis is straightforward and based on well-established, reliable chemistry. The proven utility of the 1,2,3-triazole-4-carboxylic acid scaffold in medicinal chemistry suggests that the title compound is a valuable and versatile building block for the development of new therapeutic agents. This guide provides the foundational knowledge and practical protocols necessary for its synthesis and further exploration by researchers in the field.

References

[3] Azide-alkyne Huisgen cycloaddition. In Wikipedia. Retrieved from [Link]3] [14] Dong, F., et al. (2015). Evaluation of Novel Antibacterial N-Halamine Nanoparticles Prodrugs towards Susceptibility of Escherichia coli Induced by DksA Protein. Molecules, 20, 7292-7308.[15] [15] El-Hafeez, A. A., et al. (2021). Discovery of antiproliferative and anti-FAK inhibitory activity of 1,2,4-triazole derivatives containing acetamido carboxylic acid skeleton. Bioorganic & Medicinal Chemistry Letters, 40, 127965.[2] [9] Himo, F., et al. (2005). Copper(I)-Catalyzed Synthesis of 1,2,3-Triazoles. Journal of the American Chemical Society, 127(1), 210-216.[7] [10] Jana, A., et al. (2017). 1-(2-aminophenyl)-1H-1,2,3-triazole-4-carboxylic Acid: Activity Against Gram-positive and Gram-negative Pathogens Including Vibrio cholerae. ChemistrySelect, 2(29), 9473-9479.[10][11] [12] Li, Y., et al. (2017). Synthesis and evaluation of 1-phenyl-1H-1,2,3-triazole-4-carboxylic acid derivatives as xanthine oxidase inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(15), 3463-3467.[12] [16] Meldal, M., & Tornøe, C. W. (2008). Cu-Catalyzed Azide−Alkyne Cycloaddition. Chemical Reviews, 108(8), 2952-3015.[9] [17] Moses, J. E., & Moorhouse, A. D. (2007). The growing applications of click chemistry. Chemical Society Reviews, 36(8), 1249-1262. [5] Rostovtsev, V. V., et al. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition, 41(14), 2596-2599.[5] [7] Amblard, F., et al. (2009). The Cu(I)-catalyzed Huisgen azide-alkyne 1,3-dipolar cycloaddition reaction in nucleoside, nucleotide and oligonucleotide chemistry. Chemical Society Reviews, 38(8), 2393-2407.[6][18] Various Authors. (n.d.). 1,2,3-triazoles (including Hydrogenated) Patents (Class 548/255). Google Patents.[13] [19] Various Authors. (2023). Evaluation of Biological Activity of New 1,2,4-Triazole Derivatives Containing Propionic Acid Moiety. Molecules, 28(9), 3811.[20] [6] Various Authors. (2024). A comprehensive review of 1,2,3 & 1,2,4 triazoleanalogs for their versatile biological activities. Journal of Molecular Structure, 1301, 137351.[1] [1] Wang, Z. X., et al. (2013). Regioselective synthesis of multisubstituted 1,2,3-triazoles: moving beyond the copper-catalyzed azide–alkyne cycloaddition. Chemical Communications, 49(78), 8824-8826.[8] [20] Zhang, L., et al. (2010). A review on the synthesis and biological activities of 1,2,4-triazole derivatives. Molecules, 15(11), 7895-7933. [21] Huisgen, R. (1963). 1,3-Dipolar Cycloadditions. Past and Future. Angewandte Chemie International Edition in English, 2(10), 565-598.[4] [8] Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 39(4), 1302-1315.[5] [18] Bock, V. D., et al. (2006). The Mechanism of the Azide-Alkyne Huisgen Cycloaddition. European Journal of Organic Chemistry, 2006(21), 51-68.[22] [23] Castanedo, G. M., et al. (2011). A general method for the synthesis of 1,3,5-trisubstituted-1,2,4-triazoles from carboxylic acids and amidines. Organic Letters, 13(20), 5584-5587.[17] [11] Various Authors. (2023). Synthesis of Substituted 1,2,4-Triazole Containing Novel Small Molecules by Using Microwave. Journal of Sustainable Materials Processing and Management, 3(2), 39-49. [13] Various Authors. (n.d.). Preparation method of 1H-1,2,4-triazole-3-methyl formate. Google Patents.[19] [2] Various Authors. (2025). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Molecules, 30(22), 5432.[23] [4] Various Authors. (2018). One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. Journal of the Mexican Chemical Society, 62(1), 1-8.[16] [22] Various Authors. (n.d.). N-substituted-1H-1,2,4-triazole-3-carboxamides, analogues thereof, and methods of treatment using same. Google Patents.[15] Various Authors. (2021). Synthesis of Alkyl/Aryloxymethyl Derivatives of 1,2,4-Triazole-3-Carboxamides and Their Biological Activities. Molecules, 26(16), 4808.[14] Various Authors. (2020). COMPOUNDS FOR THE TREATMENT OF COVID-19. European Patent Office.[21]

Sources

Protocols & Analytical Methods

Method

Synthesis of 1-cyclopentyl-1H-1,2,3-triazole-4-carboxylic acid via click chemistry

Application Notes & Protocols Topic: Synthesis of 1-Cyclopentyl-1H-1,2,3-triazole-4-carboxylic Acid via Click Chemistry Abstract The 1,2,3-triazole moiety is a cornerstone in medicinal chemistry and materials science, va...

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: Synthesis of 1-Cyclopentyl-1H-1,2,3-triazole-4-carboxylic Acid via Click Chemistry

Abstract

The 1,2,3-triazole moiety is a cornerstone in medicinal chemistry and materials science, valued for its exceptional chemical stability, unique electronic properties, and ability to engage in hydrogen bonding.[1][2] The advent of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a flagship reaction of "click chemistry," has revolutionized the synthesis of these heterocycles.[3][4][5] This application note provides a comprehensive, field-proven guide for the synthesis of 1-cyclopentyl-1H-1,2,3-triazole-4-carboxylic acid. We detail a robust, two-step process beginning with the preparation of cyclopentyl azide, followed by its regioselective cycloaddition with a propiolic acid surrogate. This guide emphasizes the mechanistic rationale behind procedural choices, detailed safety protocols for handling energetic intermediates, and systematic methods for product purification and characterization, ensuring a reliable and reproducible workflow for researchers in drug discovery and chemical synthesis.

Introduction: The Power of Click Chemistry

The term "click chemistry," introduced by K.B. Sharpless in 2001, describes a class of reactions that are high-yielding, wide in scope, stereospecific, and simple to perform, often under benign, aqueous conditions.[6] The CuAAC reaction is the premier example of this philosophy, converting a terminal alkyne and an organic azide into a 1,4-disubstituted 1,2,3-triazole with near-perfect regioselectivity.[3][5] This contrasts sharply with the uncatalyzed Huisgen 1,3-dipolar cycloaddition, which requires harsh thermal conditions and typically yields a mixture of 1,4- and 1,5-regioisomers.[6][7] The remarkable efficiency and fidelity of the CuAAC reaction have made it an indispensable tool for creating libraries of complex molecules for biological screening and developing novel functional materials.[3][8]

Mechanistic Rationale of the CuAAC Reaction

Understanding the reaction mechanism is critical for optimizing conditions and troubleshooting. The CuAAC reaction is not a concerted cycloaddition; instead, it proceeds through a multi-step pathway involving copper(I) intermediates, which dramatically accelerates the reaction by a factor of 10⁷ to 10⁸ compared to the thermal process.[6]

The catalytic cycle can be summarized as follows:

  • Formation of Copper(I) Acetylide: The active Cu(I) catalyst, often generated in situ from a Cu(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate), reacts with the terminal alkyne (propiolic acid or its ester) to form a copper(I) acetylide complex.[6][] This step lowers the pKa of the alkyne's terminal proton, facilitating its removal.[7]

  • Coordination and Cyclization: The organic azide (cyclopentyl azide) coordinates to the copper center. The azide then attacks the activated alkyne, leading to the formation of a six-membered copper-containing intermediate (a cuprated triazolide).[8][]

  • Protonolysis and Catalyst Regeneration: The copper-triazolide intermediate is protonated, releasing the final 1,4-disubstituted 1,2,3-triazole product and regenerating the Cu(I) catalyst, which re-enters the catalytic cycle.[7][8]

CuAAC_Mechanism Figure 1: Catalytic Cycle of CuAAC CuI Cu(I) Catalyst CuAcetylide R'-C≡C-Cu(I) CuI->CuAcetylide + R'-C≡CH - H⁺ Alkyne R'-C≡CH (Propiolic Acid Ester) SixMemberedRing Six-Membered Cupracycle Intermediate CuAcetylide->SixMemberedRing + R-N₃ Azide R-N₃ (Cyclopentyl Azide) CuTriazolide Copper(I) Triazolide SixMemberedRing->CuTriazolide Rearrangement CuTriazolide->CuI Catalyst Regeneration Product 1,4-Disubstituted 1,2,3-Triazole CuTriazolide->Product + H⁺ H_plus H⁺ Workflow Figure 2: Overall Synthetic Workflow Start Starting Materials: Cyclopentyl Bromide, NaN₃, Ethyl Propiolate Step1 Step 1: Synthesis of Cyclopentyl Azide (SN2 Reaction) Start->Step1 Intermediate1 Intermediate: Cyclopentyl Azide Step1->Intermediate1 Step2 Step 2: CuAAC Click Reaction Intermediate1->Step2 Intermediate2 Intermediate: Ethyl 1-cyclopentyl-1H-1,2,3-triazole-4-carboxylate Step2->Intermediate2 Step3 Step 3: Ester Hydrolysis Intermediate2->Step3 FinalProduct Final Product: 1-Cyclopentyl-1H-1,2,3-triazole-4-carboxylic acid Step3->FinalProduct Analysis Characterization: NMR, MS, IR, MP FinalProduct->Analysis

Figure 2: Overall Synthetic Workflow

Experimental Protocols

Extreme caution is required when handling azide compounds. See Section 5 for detailed safety protocols.

Protocol 1: Synthesis of Cyclopentyl Azide

This procedure utilizes a standard SN2 reaction to displace the bromide with an azide nucleophile. [10] Materials & Reagents

Reagent/Material Formula M.W. Amount Moles
Cyclopentyl Bromide C₅H₉Br 149.03 5.00 g 33.5 mmol
Sodium Azide NaN₃ 65.01 2.60 g 40.0 mmol
Dimethylformamide (DMF) C₃H₇NO 73.09 40 mL -
Diethyl Ether (C₂H₅)₂O 74.12 ~150 mL -
Deionized Water H₂O 18.02 ~150 mL -

| Anhydrous MgSO₄ | MgSO₄ | 120.37| ~2 g | - |

Procedure

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve cyclopentyl bromide (5.00 g, 33.5 mmol) and sodium azide (2.60 g, 40.0 mmol) in 40 mL of DMF.

  • Reaction: Heat the mixture to 70 °C in an oil bath and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing 100 mL of deionized water.

  • Extraction: Extract the aqueous phase with diethyl ether (3 x 50 mL).

  • Washing: Combine the organic layers and wash with deionized water (2 x 50 mL) and then with brine (1 x 50 mL) to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and carefully concentrate the solvent in vacuo using a rotary evaporator with a water bath temperature not exceeding 30 °C .

  • Product: The resulting product, cyclopentyl azide, is a colorless oil. It is often used in the next step without further purification. Yield is typically >90%.

Protocol 2: Synthesis of 1-Cyclopentyl-1H-1,2,3-triazole-4-carboxylic Acid

This protocol first synthesizes the ethyl ester of the target compound, which is then hydrolyzed. Using an ester like ethyl propiolate is often preferable to using propiolic acid directly, as the free acid can sometimes interfere with the copper catalyst. [11] A. Click Reaction: Synthesis of Ethyl 1-cyclopentyl-1H-1,2,3-triazole-4-carboxylate

Materials & Reagents

Reagent/Material Formula M.W. Amount Moles
Cyclopentyl Azide C₅H₉N₃ 111.14 3.72 g 33.5 mmol
Ethyl Propiolate C₅H₆O₂ 98.10 3.29 g 33.5 mmol
Copper(II) Sulfate Pentahydrate CuSO₄·5H₂O 249.68 420 mg 1.68 mmol
Sodium Ascorbate C₆H₇NaO₆ 198.11 664 mg 3.35 mmol
tert-Butanol (CH₃)₃COH 74.12 35 mL -
Deionized Water H₂O 18.02 35 mL -

| Ethyl Acetate | C₄H₈O₂ | 88.11 | ~150 mL | - |

Procedure

  • Reaction Setup: In a 250 mL round-bottom flask, add cyclopentyl azide (3.72 g, 33.5 mmol) and ethyl propiolate (3.29 g, 33.5 mmol). Dissolve them in a 1:1 mixture of tert-butanol and water (70 mL total).

  • Catalyst Preparation: In a separate vial, dissolve copper(II) sulfate pentahydrate (420 mg, 1.68 mmol, 5 mol%) and sodium ascorbate (664 mg, 3.35 mmol, 10 mol%) in 5 mL of water. The solution should turn a yellow-orange color.

  • Reaction: Add the catalyst solution to the flask containing the azide and alkyne. Stir the mixture vigorously at room temperature for 8-12 hours. The reaction is often exothermic and may turn cloudy.

  • Work-up: After the reaction is complete (as monitored by TLC), dilute the mixture with 100 mL of water and transfer to a separatory funnel.

  • Extraction: Extract the product with ethyl acetate (3 x 50 mL).

  • Washing & Drying: Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification: The crude product can be purified by column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) to yield the pure ester as a solid or viscous oil.

B. Hydrolysis to the Carboxylic Acid

Materials & Reagents

Reagent/Material Formula M.W. Amount Moles
Ethyl 1-cyclopentyl-triazole-4-carboxylate C₁₀H₁₅N₃O₂ 209.25 ~6.0 g ~28.7 mmol
Lithium Hydroxide (LiOH) LiOH 23.95 1.38 g 57.4 mmol
Tetrahydrofuran (THF) C₄H₈O 72.11 60 mL -
Deionized Water H₂O 18.02 20 mL -

| Hydrochloric Acid (1M) | HCl | 36.46 | As needed | - |

Procedure

  • Reaction Setup: Dissolve the crude ethyl ester from the previous step in a mixture of THF (60 mL) and water (20 mL) in a 250 mL round-bottom flask.

  • Saponification: Add lithium hydroxide (1.38 g, 57.4 mmol) and stir the mixture at room temperature for 4-6 hours until the reaction is complete (monitored by TLC, observing the disappearance of the starting ester).

  • Acidification: Remove the THF via rotary evaporation. Cool the remaining aqueous solution in an ice bath and carefully acidify to pH 2-3 with 1M HCl. A white precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration, wash the filter cake with cold deionized water, and dry under high vacuum.

  • Purification: If necessary, the product can be recrystallized (e.g., from an ethanol/water mixture) to yield pure 1-cyclopentyl-1H-1,2,3-triazole-4-carboxylic acid as a white solid.

Safety Precautions: Handling Azides

Organic and inorganic azides are energetic materials and must be handled with extreme care. [12][13]Sodium azide is highly toxic. [14][15]

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate chemical-resistant gloves. For the reaction itself, conduct the experiment behind a blast shield in a certified chemical fume hood. [13]* Explosion Hazard: Azides can be sensitive to shock, friction, and heat. [12]Avoid using metal spatulas for transferring solid azides; use plastic or ceramic instead. [14]Do not use ground glass joints if there is a risk of the azide drying on the joint. [13]* Thermal Hazard: Do not heat organic azides to high temperatures. When concentrating solutions of cyclopentyl azide, ensure the bath temperature does not exceed 30 °C. [12]* Chemical Incompatibility: Avoid contact between azides and strong acids (forms highly toxic and explosive hydrazoic acid), heavy metals (forms explosive metal azides), and halogenated solvents (can form explosive diazidomethane). [13][14]* Waste Disposal: All azide-containing waste must be quenched and disposed of according to institutional guidelines. Never pour azide waste down the drain, as it can react with lead or copper pipes to form explosive metal azides.

Characterization

The identity and purity of the final product, 1-cyclopentyl-1H-1,2,3-triazole-4-carboxylic acid, should be confirmed using standard analytical techniques. [1][16][17]

  • ¹H NMR: Expect signals for the cyclopentyl protons, a singlet for the triazole proton (typically >8.0 ppm), and a broad singlet for the carboxylic acid proton (typically >12.0 ppm).

  • ¹³C NMR: Expect signals for the cyclopentyl carbons, the two triazole ring carbons, and the carbonyl carbon of the carboxylic acid (typically >160 ppm).

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the calculated mass [M+H]⁺ or [M-H]⁻ should be observed.

  • Infrared (IR) Spectroscopy: Look for a broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹), a C=O stretch (~1700 cm⁻¹), and characteristic absorbances for the C=C and C-N bonds of the triazole ring.

References

  • ChemHelpASAP. CuAAC click triazole synthesis - laboratory experiment. YouTube. Available at: [Link]

  • Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition, 41(14), 2596-2599. (Note: A representative authoritative journal article on the topic, though the direct link is to a broader review). General information available at: [Link]

  • Zhao, B., et al. (2017). Efficient click chemistry towards fatty acids containing 1,2,3-triazole: Design and synthesis as potential antifungal drugs for Candida albicans. European Journal of Medicinal Chemistry, 138, 925-932. Available at: [Link]

  • University of Pittsburgh. Safe Handling of Azides. (2013). Available at: [Link]

  • Meldal, M., & Tornøe, C. W. (2008). Cu-Catalyzed Azide−Alkyne Cycloaddition. Chemical Reviews, 108(8), 2952-3015. Available at: [Link]

  • Der Pharma Chemica. N-Substituted-1,2,3-triazoles: Synthesis, characterization and antimicrobial activity studies. (2016). Available at: [Link]

  • ResearchGate. Preparation and characterization of 1,2,3‐triazole‐cured polymers from endcapped azides and alkynes. (2009). Available at: [Link]

  • ResearchGate. Click chemistry as a route to cyclic tetrapeptide analogs: Synthesis of cyclo-[Pro-Val-Psi (triazole)-Pro-Tyr]. (2007). Available at: [Link]

  • Reddit. Click Chemistry Problems (Copper Catalyzed Azide-Alkyne Cycloaddition). Available at: [Link]

  • Stanford University. Information on Azide Compounds. Available at: [Link]

  • ACS Publications. Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. (2022). Available at: [Link]

  • National Institutes of Health. Synthesis and evaluation of cyclopentane-based muraymycin analogs targeting MraY. (2016). Available at: [Link]

  • Matin, M. M., et al. (2022). Synthesis methods of 1,2,3-/ 1,2,4-triazoles: A review. Frontiers in Chemistry. Available at: [Link]

  • University of California, Berkeley. Safe Handling of Sodium Azide (SAZ). Available at: [Link]

  • Atmiya University. Chapter 3: Synthesis and Characterization of 1,2,3-triazol Containing Theophylline Moiety. Available at: [Link]

  • CSIRO Publishing. Acetylenic acids. III. The synthesis of pyridylpropiolic acids and esters and their reaction with thionyl chloride. (1978). Available at: [Link]

  • ResearchGate. What is a sensible safety protocol for 'click' reactions with aliphatic organic azides? (2014). Available at: [Link]

  • Wikipedia. Azide-alkyne Huisgen cycloaddition. Available at: [Link]

  • MDPI. Azides in the Synthesis of Various Heterocycles. (2022). Available at: [Link]

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  • YouTube. 33: Azide synthesis. (2021). Available at: [Link]

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  • ACS Publications. Direct Catalytic Decarboxylative C1-Alkylation of Unprotected Tetrahydroisoquinolines via Photoredox Catalysis. (2024). Available at: [Link]

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Application

Application Notes &amp; Protocols: 1-Cyclopentyl-1H-1,2,3-triazole-4-carboxylic Acid as a Versatile Building Block in Chemical Synthesis

Abstract This guide provides a comprehensive overview of 1-cyclopentyl-1H-1,2,3-triazole-4-carboxylic acid, a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. We detail its p...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive overview of 1-cyclopentyl-1H-1,2,3-triazole-4-carboxylic acid, a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. We detail its physicochemical properties, provide a robust, field-proven protocol for its multi-gram scale synthesis, and demonstrate its primary application in the construction of diverse amide libraries. The protocols are designed for practical implementation in a research setting, with a focus on explaining the causal reasoning behind experimental choices to empower researchers to adapt and troubleshoot effectively.

Introduction: The Rationale for Use

The 1,2,3-triazole core is a privileged scaffold in modern medicinal chemistry. Its prominence stems from a unique combination of chemical and physical properties:

  • Metabolic Stability: The triazole ring is exceptionally stable to metabolic degradation, as well as acidic, basic, oxidative, and reductive conditions, enhancing the pharmacokinetic profile of drug candidates.[1]

  • Hydrogen Bonding Capability: The nitrogen atoms of the triazole ring are excellent hydrogen bond acceptors, while the C-H bond is a weak hydrogen bond donor, allowing for critical interactions with biological targets like enzymes and receptors.[2][3]

  • Dipole Moment: The significant dipole moment of the triazole ring can facilitate strong, favorable interactions within protein binding pockets and improve compound solubility.[2]

1-Cyclopentyl-1H-1,2,3-triazole-4-carboxylic acid leverages these core advantages and introduces two key points of functionality. The N1-cyclopentyl group provides a non-polar, lipophilic handle that can be used to probe hydrophobic pockets in a target protein, often improving cell permeability and binding affinity. The C4-carboxylic acid is a classic, versatile functional group that serves as a primary attachment point for diversification, most commonly through the formation of amide bonds to build out structure-activity relationships (SAR).[4] This building block is therefore an ideal starting point for generating libraries of novel compounds aimed at a wide array of biological targets.[3][5]

Physicochemical Properties
PropertyValueRationale / Implication
Molecular Formula C₈H₁₁N₃O₂
Molecular Weight 181.19 g/mol Suitable for fragment-based and lead optimization campaigns.
Topological Polar Surface Area (TPSA) 71.9 ŲContributes to good cell permeability and solubility characteristics.
Hydrogen Bond Acceptors 5The triazole nitrogens and carboxylate oxygens can engage in multiple H-bond interactions.[2]
Hydrogen Bond Donors 1The carboxylic acid proton is the primary donor site.
pKa (estimated) ~4.0 - 4.5Behaves as a typical carboxylic acid, allowing for standard coupling and salt formation chemistry.

Synthesis of the Building Block

The most efficient and widely adopted method for synthesizing 1,4-disubstituted 1,2,3-triazoles is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[6][7] The synthesis of the title compound is achieved in a reliable three-step sequence starting from commercially available reagents.

G cluster_0 Step A: Azide Formation cluster_1 Step B: CuAAC Cycloaddition cluster_2 Step C: Saponification A1 Cyclopentyl Bromide A3 Cyclopentyl Azide A1->A3 DMSO, 80°C A2 Sodium Azide (NaN₃) A2->A3 B2 Ester Intermediate (Ethyl 1-cyclopentyl-1H-1,2,3-triazole-4-carboxylate) A3->B2 CuSO₄·5H₂O Na Ascorbate t-BuOH/H₂O B1 Ethyl Propiolate B1->B2 C1 Final Product (1-Cyclopentyl-1H-1,2,3-triazole-4-carboxylic acid) B2->C1 LiOH, THF/H₂O then HCl (aq)

Caption: Workflow for the synthesis of the target building block.

Protocol 1: Synthesis of 1-Cyclopentyl-1H-1,2,3-triazole-4-carboxylic Acid

This protocol describes the synthesis starting from 10 g of cyclopentyl bromide.

Materials:

  • Cyclopentyl bromide (10.0 g, 67.1 mmol)

  • Sodium azide (NaN₃) (6.54 g, 100.7 mmol)

  • Dimethyl sulfoxide (DMSO) (70 mL)

  • Ethyl propiolate (7.2 mL, 70.5 mmol)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.84 g, 3.36 mmol)

  • Sodium ascorbate (1.33 g, 6.71 mmol)

  • tert-Butanol (t-BuOH) (100 mL)

  • Deionized water (100 mL)

  • Lithium hydroxide (LiOH) (3.21 g, 134.2 mmol)

  • Tetrahydrofuran (THF) (100 mL)

  • Hydrochloric acid (1M HCl)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄)

Step A: Synthesis of Cyclopentyl Azide

  • Causality: This is a standard SN2 reaction. DMSO is an excellent polar aprotic solvent for this transformation, and moderate heating increases the reaction rate. An excess of sodium azide is used to drive the reaction to completion.

  • WARNING: Sodium azide is highly toxic. Organic azides are potentially explosive and should be handled with care behind a blast shield. Do not use metal spatulas for transfer. Avoid contact with acids, which can generate highly toxic hydrazoic acid gas.[6]

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add cyclopentyl bromide (10.0 g, 67.1 mmol) and DMSO (70 mL).

  • Carefully add sodium azide (6.54 g, 100.7 mmol).

  • Heat the reaction mixture to 80 °C and stir for 12 hours.

  • Cool the mixture to room temperature. Pour it into 300 mL of deionized water and extract with diethyl ether (3 x 100 mL).

  • Wash the combined organic layers with brine (2 x 100 mL), dry over anhydrous MgSO₄, filter, and concentrate in vacuo at low temperature (<40 °C).

  • The resulting crude cyclopentyl azide is a clear oil and is used directly in the next step without further purification.

Step B: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

  • Causality: This reaction forms the triazole ring.[8] A mixture of t-BuOH and water provides a homogenous medium for both the organic azide and the inorganic catalyst system. Sodium ascorbate is a reducing agent that reduces the Cu(II) salt to the active Cu(I) catalytic species in situ.[6]

  • In a 500 mL flask, dissolve the crude cyclopentyl azide from Step A and ethyl propiolate (7.2 mL, 70.5 mmol) in a 1:1 mixture of t-BuOH:water (200 mL).

  • In a separate vial, dissolve sodium ascorbate (1.33 g, 6.71 mmol) in 10 mL of water and add it to the reaction mixture.

  • In another vial, dissolve CuSO₄·5H₂O (0.84 g, 3.36 mmol) in 10 mL of water and add it to the reaction mixture. The solution should turn cloudy yellow/green.

  • Stir the reaction vigorously at room temperature for 18 hours.

  • Remove the t-BuOH in vacuo. Dilute the remaining aqueous mixture with 200 mL of water and extract with EtOAc (3 x 150 mL).

  • Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate to yield crude ethyl 1-cyclopentyl-1H-1,2,3-triazole-4-carboxylate, which can be used directly.

Step C: Saponification to the Carboxylic Acid

  • Causality: This is a standard ester hydrolysis reaction. LiOH is used as the base in a THF/water solvent system to ensure solubility of the ester. The reaction is followed by acidification to protonate the carboxylate salt, causing the final product to precipitate or be extracted.

  • Dissolve the crude ester from Step B in a mixture of THF (100 mL) and water (50 mL).

  • Add LiOH (3.21 g, 134.2 mmol) and stir at room temperature for 4 hours, or until TLC/LCMS analysis indicates complete consumption of the starting material.

  • Remove the THF in vacuo. Cool the remaining aqueous solution in an ice bath and acidify to pH ~2 with 1M HCl.

  • A white precipitate should form. Collect the solid by vacuum filtration, wash with cold water, and dry under high vacuum. If no precipitate forms, extract the acidified solution with EtOAc (3 x 150 mL), wash the combined organic layers with brine, dry over MgSO₄, and concentrate to yield the final product.

  • Expected Yield: 9-11 g (75-90% over 3 steps) of a white to off-white solid.

  • Characterization: Confirm structure by ¹H NMR, ¹³C NMR, and HRMS.

Core Application: Amide Library Synthesis

The carboxylic acid moiety is an ideal handle for derivatization via amide coupling, a cornerstone reaction in medicinal chemistry.[4][9] This allows for the rapid exploration of chemical space by coupling the building block with a diverse panel of primary and secondary amines. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient and widely used coupling reagent that minimizes side reactions and racemization.[9]

G cluster_0 Reactants cluster_1 Activation & Coupling cluster_2 Product A1 Building Block (Carboxylic Acid) B2 Active O-Acyl-isourea Intermediate A1->B2 A2 Amine (R-NH₂) B3 Nucleophilic Attack A2->B3 B1 HATU + DIPEA B1->B2 B2->B3 Activation C1 Final Product (Amide Derivative) B3->C1 Amide Bond Formation

Caption: General workflow for HATU-mediated amide coupling.

Protocol 2: General Procedure for HATU-Mediated Amide Coupling

This protocol provides a general method for coupling the title building block with a representative amine.

Materials:

  • 1-Cyclopentyl-1H-1,2,3-triazole-4-carboxylic acid (1.0 eq)

  • Amine of choice (e.g., benzylamine, aniline, morpholine) (1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

  • Causality: The carboxylic acid must be activated to react with the amine.[10] HATU reacts with the carboxylate (formed in situ by DIPEA) to generate a highly reactive acyl-isourea intermediate, which is susceptible to nucleophilic attack by the amine.[11] DIPEA is a bulky, non-nucleophilic base used to deprotonate the carboxylic acid and neutralize the HCl generated during the reaction without competing as a nucleophile.[9] DMF is a polar aprotic solvent that effectively dissolves all reactants.

  • To a dry vial under an inert atmosphere (e.g., nitrogen or argon), add 1-cyclopentyl-1H-1,2,3-triazole-4-carboxylic acid (e.g., 100 mg, 0.55 mmol).

  • Add anhydrous DMF (2 mL).

  • Add the amine of choice (0.61 mmol, 1.1 eq).

  • Add DIPEA (0.29 mL, 1.65 mmol, 3.0 eq).

  • Add HATU (251 mg, 0.66 mmol, 1.2 eq).

  • Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction progress by TLC or LCMS.

  • Workup: Upon completion, dilute the reaction mixture with EtOAc (20 mL).

  • Wash the organic layer with saturated aqueous NaHCO₃ (2 x 15 mL) to remove unreacted acid and HATU byproducts.

  • Wash with water (15 mL) and then brine (15 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification: The crude product is typically purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes or methanol in DCM) to afford the pure amide.

Example Amide Library Diversification

This table illustrates the potential for creating a diverse library from the core building block.

Amine InputAmine StructureProduct Molecular Weight ( g/mol )Key Feature Introduced
Benzylamine Ph-CH₂-NH₂270.33Aromatic ring, moderate lipophilicity
Aniline Ph-NH₂256.29Planar aromatic system, potential for π-stacking
Morpholine C₄H₉NO250.29Polar, H-bond acceptor, improves solubility
(S)-1-Amino-2-propanol CH₃CH(OH)CH₂NH₂240.28Chiral center, hydroxyl group for H-bonding
4-Fluoroaniline F-C₆H₄-NH₂274.28Fluorine as a metabolic blocker or H-bond modulator

Conclusion

1-Cyclopentyl-1H-1,2,3-triazole-4-carboxylic acid is a high-value, readily synthesized building block for drug discovery and chemical biology. Its robust triazole core provides metabolic stability and key intermolecular interaction points, while the cyclopentyl and carboxylic acid groups offer well-defined vectors for modulating lipophilicity and exploring structure-activity relationships. The protocols provided herein offer a reliable and scalable path to its synthesis and subsequent derivatization, enabling research teams to rapidly generate novel and diverse compound libraries.

References

  • Mustafa, M., et al. (2021). Discovery of antiproliferative and anti-FAK inhibitory activity of 1,2,4-triazole derivatives containing acetamido carboxylic ac. Bioorganic & Medicinal Chemistry Letters, 40, 127965. Available at: [Link]

  • Ullah, H., et al. (2018). 1-(2-aminophenyl)-1H-1,2,3-triazole-4-carboxylic acid: activity against Gram-positive and Gram-negative pathogens including Vibrio cholerae. RSC Advances, 8(49), 27981-27986. Available at: [Link]

  • Li, M., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 987588. Available at: [Link]

  • Bīviņa, I., et al. (2022). Synthesis of Alkyl/Aryloxymethyl Derivatives of 1,2,4-Triazole-3-Carboxamides and Their Biological Activities. Molecules, 27(19), 6271. Available at: [Link]

  • Vaněk, T., et al. (2021). 1-(4-Nitrophenyl)-1H-1,2,3-Triazole-4-carbaldehyde: Scalable Synthesis and Its Use in the Preparation of 1-Alkyl-4-Formyl-1,2,3-triazoles. Molecules, 26(11), 3373. Available at: [Link]

  • Wang, Y., et al. (2022). Design and optimization of 1H-1,2,3-triazole-4-carboxamides as novel, potent, and selective inverse agonists and antagonists of PXR. European Journal of Medicinal Chemistry, 243, 114757. Available at: [Link]

  • Khan, I., et al. (2021). Synthesis and antimicrobial activity of 1H-1,2,3-triazole and carboxylate analogues of metronidazole. Beilstein Journal of Organic Chemistry, 17, 2377-2384. Available at: [Link]

  • Aouad, M. R., et al. (2020). Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry. Molecules, 25(21), 5186. Available at: [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602. Available at: [Link]

  • Zhang, Y., et al. (2024). Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application. Journal of Medicinal Chemistry. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,2,3-Triazoles. Available at: [Link]

  • Sharma, A., et al. (2023). Process optimization for acid-amine coupling: a catalytic approach. International Journal of Industrial Chemistry, 14(2), 133-145. Available at: [Link]

  • Giraudo, A., et al. (2018). 4-Hydroxy-1,2,3-triazole moiety as bioisostere of the carboxylic acid function: A novel scaffold to probe the orthosteric γ-aminobutyric acid receptor binding site. European Journal of Medicinal Chemistry, 157, 1324-1335. Available at: [Link]

  • Wang, Y., et al. (2020). Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism. The Journal of Organic Chemistry, 85(15), 9485-9494. Available at: [Link]

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  • Rios-Lugo, M. J., et al. (2020). Synthesis of 1,2,3-Triazoles from Alkyne-Azide Cycloaddition Catalyzed by a Bio-Reduced Alkynylcopper (I) Complex. Molecules, 25(22), 5483. Available at: [Link]

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Method

Application Notes &amp; Protocols: Antimicrobial Screening of 1-Cyclopentyl-1H-1,2,3-triazole-4-carboxylic Acid Derivatives

Foreword: The Imperative for Novel Antimicrobial Agents The relentless rise of antimicrobial resistance presents a formidable challenge to global health. The development of novel therapeutic agents with unique mechanisms...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Imperative for Novel Antimicrobial Agents

The relentless rise of antimicrobial resistance presents a formidable challenge to global health. The development of novel therapeutic agents with unique mechanisms of action is paramount. Among the heterocyclic compounds, 1,2,3-triazoles have emerged as a promising scaffold in medicinal chemistry due to their synthetic accessibility, chemical stability, and diverse biological activities.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the antimicrobial screening of a specific subclass: 1-cyclopentyl-1H-1,2,3-triazole-4-carboxylic acid derivatives. These compounds, characterized by a cyclopentyl moiety at the N1 position of the triazole ring and a carboxylic acid group at the C4 position, offer a unique combination of lipophilicity and hydrogen bonding potential, making them intriguing candidates for antimicrobial drug discovery.

This guide is structured to provide not just procedural steps but also the underlying scientific rationale, enabling researchers to adapt and troubleshoot protocols effectively. We will delve into the synthesis of this class of compounds, detailed protocols for determining their antimicrobial efficacy, and a discussion of their potential mechanisms of action.

Part 1: Synthesis of 1-Cyclopentyl-1H-1,2,3-triazole-4-carboxylic Acid Derivatives

The synthesis of 1,4-disubstituted 1,2,3-triazoles is efficiently achieved through the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry."[1][3] This reaction is highly efficient, regioselective, and proceeds under mild conditions, making it ideal for the synthesis of diverse compound libraries.

Proposed Synthetic Pathway

The synthesis of the title compounds can be envisioned in a two-step process starting from commercially available reagents:

  • Synthesis of Cyclopentyl Azide: Cyclopentyl bromide is treated with sodium azide in a polar aprotic solvent like dimethylformamide (DMF) to yield cyclopentyl azide. This reaction is a standard SN2 substitution.

  • CuAAC Reaction: The synthesized cyclopentyl azide is then reacted with propiolic acid in the presence of a copper(I) catalyst, typically generated in situ from copper(II) sulfate and a reducing agent like sodium ascorbate. This cycloaddition reaction forms the desired 1-cyclopentyl-1H-1,2,3-triazole-4-carboxylic acid.

Synthesis reagent1 Cyclopentyl Bromide intermediate Cyclopentyl Azide reagent1->intermediate DMF reagent2 Sodium Azide (NaN3) reagent2->intermediate product 1-Cyclopentyl-1H-1,2,3-triazole- 4-carboxylic Acid intermediate->product t-BuOH/H2O reagent3 Propiolic Acid reagent3->product catalyst CuSO4 / Na Ascorbate catalyst->product

Caption: Proposed synthesis of 1-cyclopentyl-1H-1,2,3-triazole-4-carboxylic acid.

Part 2: Antimicrobial Screening Protocols

The cornerstone of evaluating a novel antimicrobial agent is the determination of its Minimum Inhibitory Concentration (MIC) and, subsequently, its Minimum Bactericidal Concentration (MBC). These quantitative measures assess the potency of the compound against a panel of clinically relevant microorganisms.[4]

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[5] The broth microdilution method, as recommended by the Clinical and Laboratory Standards Institute (CLSI), is a widely accepted and reproducible technique for determining MIC values.[6][7]

Materials:

  • 96-well sterile microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Test compound (1-cyclopentyl-1H-1,2,3-triazole-4-carboxylic acid derivative) stock solution (e.g., in DMSO, ensuring final DMSO concentration is non-inhibitory)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Positive control antibiotic (e.g., Ciprofloxacin, Ampicillin)

  • Sterile saline or phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Plate reader (optional, for OD measurements)

Procedure:

  • Preparation of Compound Dilutions:

    • Dispense 50 µL of CAMHB into wells 2 through 12 of a 96-well plate.

    • In well 1, add 100 µL of the test compound at twice the highest desired final concentration.

    • Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 50 µL from well 10. Well 11 serves as the growth control (no compound), and well 12 as the sterility control (no bacteria).

  • Inoculum Preparation:

    • From a fresh culture (18-24 hours) on an agar plate, select several colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Inoculation:

    • Add 50 µL of the final bacterial inoculum to wells 1 through 11. This brings the total volume in these wells to 100 µL and halves the concentration of the test compound to the desired final concentrations.

    • Add 50 µL of sterile CAMHB to well 12 (sterility control).

  • Incubation:

    • Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.

  • Reading and Interpretation:

    • The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) as observed with the naked eye or by measuring the optical density (OD) at 600 nm.

    • The growth control (well 11) should show clear turbidity, and the sterility control (well 12) should remain clear.

MIC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare 2-fold serial dilutions of test compound in 96-well plate C Inoculate plate with standardized bacteria A->C B Standardize bacterial inoculum to 0.5 McFarland B->C D Incubate at 37°C for 16-20 hours C->D E Visually inspect for turbidity or measure OD600 D->E F Determine MIC: Lowest concentration with no growth E->F

Caption: Workflow for the Broth Microdilution MIC Assay.

Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the initial bacterial inoculum.[8] This assay is a logical extension of the MIC test and helps to distinguish between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Micropipette and sterile tips

  • Microplate spreader or sterile loops

Procedure:

  • Subculturing from MIC Plate:

    • Following the MIC determination, select the wells corresponding to the MIC, 2x MIC, and 4x MIC. Also, include the growth control well.

    • Mix the contents of each selected well thoroughly.

    • Aseptically transfer a fixed volume (e.g., 10-100 µL) from each of these wells onto separate, clearly labeled MHA plates.

  • Incubation:

    • Spread the inoculum evenly over the surface of the MHA plates.

    • Incubate the plates at 35-37°C for 18-24 hours.

  • Reading and Interpretation:

    • After incubation, count the number of colonies (CFU) on each plate.

    • The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in CFU compared to the initial inoculum count (which can be determined from the growth control plate).[9]

Part 3: Data Presentation and Interpretation

The results of the antimicrobial screening should be presented in a clear and concise manner. A tabular format is highly effective for comparing the activity of different derivatives against a panel of microorganisms.

Hypothetical Antimicrobial Activity Data

The following table presents hypothetical MIC and MBC values for a series of 1-cyclopentyl-1H-1,2,3-triazole-4-carboxylic acid derivatives. These values are for illustrative purposes.

Compound IDR-Group on Carboxylic AcidS. aureus (ATCC 29213) MIC/MBC (µg/mL)E. coli (ATCC 25922) MIC/MBC (µg/mL)P. aeruginosa (ATCC 27853) MIC/MBC (µg/mL)C. albicans (ATCC 90028) MIC/MBC (µg/mL)
CPT-1 -OH16 / 3232 / >64>64 / >648 / 16
CPT-2 -OCH₃32 / 6464 / >64>64 / >6416 / 32
CPT-3 -NH₂8 / 1616 / 3264 / >644 / 8
CPT-4 -NH-CH₂CH₃16 / 3232 / 64>64 / >648 / 16
Ciprofloxacin (Control)0.5 / 10.015 / 0.030.25 / 0.5N/A
Fluconazole (Control)N/AN/AN/A2 / 4

Interpretation:

  • CPT-3 , the amide derivative, shows the most promising activity against both bacteria and fungi in this hypothetical series.

  • The MBC values being close to the MIC values (typically MBC ≤ 4x MIC) for S. aureus and C. albicans suggest a potential bactericidal and fungicidal effect, respectively.[8]

  • The higher MIC/MBC values against P. aeruginosa indicate lower efficacy against this resistant Gram-negative bacterium.

Part 4: Potential Mechanism of Action

While the precise mechanism of action for 1-cyclopentyl-1H-1,2,3-triazole-4-carboxylic acid derivatives would require dedicated studies, the broader class of triazole antimicrobials is known to act through several mechanisms.[10] Molecular docking studies on similar compounds suggest potential targets.[11]

Potential Mechanisms:

  • Enzyme Inhibition:

    • Fungal CYP51 (Lanosterol 14α-demethylase): A primary target for antifungal azoles. Inhibition of this enzyme disrupts ergosterol synthesis, leading to a compromised fungal cell membrane.

    • Bacterial MurB Enzyme: This enzyme is involved in the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall. Its inhibition would compromise cell wall integrity.[10]

  • Cell Membrane Disruption: The amphipathic nature of these molecules could allow them to intercalate into the lipid bilayer of microbial cell membranes, leading to increased permeability and cell death.

  • DNA/Protein Binding: The triazole ring can participate in hydrogen bonding and other non-covalent interactions with biological macromolecules, potentially interfering with essential cellular processes.[3][12]

MoA cluster_compound Triazole Derivative cluster_targets Potential Cellular Targets cluster_effects Biological Effects Compound 1-Cyclopentyl-1H-1,2,3-triazole- 4-carboxylic Acid Derivative Target1 Fungal CYP51 Enzyme Compound->Target1 Target2 Bacterial MurB Enzyme Compound->Target2 Target3 Cell Membrane Compound->Target3 Effect1 Disruption of Ergosterol Synthesis Target1->Effect1 Inhibition Effect2 Inhibition of Peptidoglycan Synthesis Target2->Effect2 Inhibition Effect3 Loss of Membrane Integrity Target3->Effect3 Disruption Outcome Microbial Cell Death Effect1->Outcome Effect2->Outcome Effect3->Outcome

Caption: Potential mechanisms of action for triazole-based antimicrobial agents.

Conclusion

The 1-cyclopentyl-1H-1,2,3-triazole-4-carboxylic acid scaffold represents a viable starting point for the development of new antimicrobial agents. The protocols outlined in this document provide a robust framework for the synthesis and systematic evaluation of these compounds. By combining efficient synthesis with standardized antimicrobial screening and subsequent mechanistic studies, researchers can effectively explore the potential of this promising class of molecules in the fight against infectious diseases.

References

  • Genc, N., Büber, E., Ilhan, I. O., & Le, T. (2024). New 1H-1,2,4-Triazolyl Derivatives as Antimicrobial Agents. Chemistry & Biodiversity, e202400316. Available at: [Link]

  • Avula, S. R., et al. (2021). Synthesis and antimicrobial activity of 1H-1,2,3-triazole and carboxylate analogues of metronidazole. Beilstein Journal of Organic Chemistry, 17, 2296–2307. Available at: [Link]

  • Synthesis of 1,2,3-triazole containing compounds as potential antimicrobial agents. (2024). PeerJ. Available at: [Link]

  • Design, Synthesis, and Antimicrobial Activities of 1,2,3-Triazole Glycoside Clickamers. (n.d.). MDPI. Available at: [Link]

  • Al-Sanea, M. M., et al. (2022). Design, Synthesis, and Antimicrobial Activities of 1,2,3-Triazole Glycoside Clickamers. International Journal of Molecular Sciences, 23(19), 11915. Available at: [Link]

  • Husain, A., et al. (2017). Design, synthesis, in silico and in vitro antimicrobial screenings of novel 1,2,4-triazoles carrying 1,2,3-triazole scaffold with lipophilic side chain tether. Journal of the Chinese Chemical Society, 64(11), 1313-1323. Available at: [Link]

  • 1,2,4-Triazoles as Important Antibacterial Agents. (n.d.). National Center for Biotechnology Information. Available at: [Link]

  • Demirbas, N., et al. (2004). Synthesis and Antimicrobial Activities of Some New 1,2,4-Triazole Derivatives. Molecules, 9(10), 848-860. Available at: [Link]

  • Bekhit, A. A., & Abdel-Aziem, T. (2004). Synthesis and Antimicrobial Activity of New 5-(2-Thienyl)-1,2,4-triazoles and 5-(2-Thienyl)-1,3,4-oxadiazoles and Related Derivatives. Molecules, 9(12), 1084-1095. Available at: [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). protocols.io. Available at: [Link]

  • Synthesis and antimicrobial activity of 1H-1,2,3-triazole and carboxylate analogues of metronidazole. (2021). Beilstein Journals. Available at: [Link]

  • Bhowmik, D., & Ram, S. (2017). 1-(2-aminophenyl)-1H-1,2,3-triazole-4-carboxylic acid: activity against Gram-positive and Gram-negative pathogens including Vibrio cholerae. Royal Society Open Science, 4(10), 170881. Available at: [Link]

  • CLSI. (n.d.). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically, 12th Edition. Clinical and Laboratory Standards Institute. Available at: [Link]

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  • Espinel-Ingroff, A., et al. (2007). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. Journal of Clinical Microbiology, 45(6), 1999-2001. Available at: [Link]

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  • The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. (2021). National Center for Biotechnology Information. Available at: [Link]

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Application

Application Notes and Protocols for 1-Cyclopentyl-1H-1,2,3-triazole-4-carboxylic acid as a Potential Enzyme Inhibitor

Introduction: The Therapeutic Potential of Triazole Carboxylic Acids The 1,2,3-triazole moiety is a cornerstone in medicinal chemistry, valued for its stability under various chemical and biological conditions, including...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of Triazole Carboxylic Acids

The 1,2,3-triazole moiety is a cornerstone in medicinal chemistry, valued for its stability under various chemical and biological conditions, including resistance to metabolic degradation.[1][2] This heterocyclic scaffold is a key feature in numerous therapeutic agents, demonstrating a wide array of biological activities such as antifungal, antiviral, and anticancer properties.[2][3] When coupled with a carboxylic acid group, these molecules gain an additional crucial feature: a potential key interacting element with biological targets. The carboxylic acid can act as a hydrogen bond donor and acceptor, or as a charged moiety that can engage in electrostatic interactions within an enzyme's active site.

This document provides a detailed guide for researchers exploring the enzyme inhibitory potential of a specific novel compound, 1-cyclopentyl-1H-1,2,3-triazole-4-carboxylic acid . While the inhibitory profile of this particular molecule is not yet extensively documented in peer-reviewed literature, the broader class of triazole carboxylic acid derivatives has shown significant promise as inhibitors of several enzyme families. Notably, derivatives have demonstrated inhibitory activity against enzymes such as carbonic anhydrases (CAs) and cathepsins.[4][5] Therefore, this application note will focus on protocols to screen and characterize the inhibitory activity of 1-cyclopentyl-1H-1,2,3-triazole-4-carboxylic acid against human carbonic anhydrase II (hCA II) as a primary, illustrative target. The principles and methods described herein are, however, broadly applicable to other enzyme targets.

Compound Profile: 1-Cyclopentyl-1H-1,2,3-triazole-4-carboxylic acid

Property Value Significance in Drug Discovery
IUPAC Name 1-cyclopentyl-1H-1,2,3-triazole-4-carboxylic acidProvides an unambiguous chemical identifier.
Molecular Formula C8H11N3O2Determines molecular weight and elemental composition.
Molecular Weight 181.19 g/mol Influences solubility, permeability, and pharmacokinetic properties.
Structure The cyclopentyl group increases lipophilicity, potentially enhancing membrane permeability.[6] The triazole ring is a stable scaffold, and the carboxylic acid can participate in key binding interactions.
Predicted pKa ~4.0-5.0The carboxylic acid is expected to be deprotonated at physiological pH, influencing its charge state and potential interactions with enzyme active sites.
Predicted LogP ~1.5-2.5Suggests moderate lipophilicity, which is often a favorable characteristic for oral bioavailability.

Note: Predicted values are estimations and should be experimentally verified.

Hypothesized Mechanism of Action: Targeting Carbonic Anhydrase

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. They are involved in numerous physiological processes, and their dysregulation is implicated in various diseases, making them attractive drug targets.[7] Several 1,2,3-triazole-based compounds have been reported as potent CA inhibitors.[5][7] The proposed mechanism often involves the coordination of the triazole nitrogen atoms to the zinc ion in the enzyme's active site, while the rest of the molecule forms favorable interactions with surrounding amino acid residues. The carboxylic acid moiety of our lead compound could potentially form hydrogen bonds with key residues like Thr199 and Thr200 at the entrance of the active site, further anchoring the inhibitor.

G cluster_enzyme hCA II Active Site cluster_inhibitor Inhibitor Zn Zn²⁺ His94 His94 Zn->His94 Coordination His96 His96 Zn->His96 Coordination His119 His119 Zn->His119 Coordination Thr199 Thr199 Thr200 Thr200 Triazole Triazole Ring Triazole->Zn Potential Coordination CarboxylicAcid Carboxylic Acid Triazole->CarboxylicAcid Cyclopentyl Cyclopentyl Group Triazole->Cyclopentyl CarboxylicAcid->Thr199 H-Bond CarboxylicAcid->Thr200 H-Bond

Caption: Hypothesized binding of the inhibitor to the hCA II active site.

Experimental Protocols

Protocol 1: Synthesis of 1-Cyclopentyl-1H-1,2,3-triazole-4-carboxylic acid

This protocol outlines a potential synthetic route based on the well-established copper(I)-catalyzed azide-alkyne cycloaddition ("click chemistry").[1][5]

Workflow Diagram:

G start Starting Materials step1 Step 1: Synthesis of Cyclopentyl Azide start->step1 step2 Step 2: Cu(I)-Catalyzed Cycloaddition step1->step2 step3 Step 3: Saponification step2->step3 purification Purification (Crystallization/Chromatography) step3->purification characterization Characterization (NMR, MS, IR) purification->characterization end Final Product characterization->end

Caption: Synthetic workflow for the target compound.

Step-by-Step Methodology:

  • Synthesis of Cyclopentyl Azide:

    • Dissolve cyclopentyl bromide (1.0 eq) in a suitable solvent such as dimethylformamide (DMF).

    • Add sodium azide (1.2 eq) portion-wise at room temperature.

    • Heat the reaction mixture to 60-70 °C and monitor by thin-layer chromatography (TLC) until the starting material is consumed.

    • After completion, cool the reaction to room temperature, pour into water, and extract with a suitable organic solvent (e.g., diethyl ether).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield cyclopentyl azide. Caution: Organic azides can be explosive; handle with care.

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition:

    • In a reaction vessel, dissolve ethyl propiolate (1.0 eq) and cyclopentyl azide (1.0 eq) in a mixture of t-butanol and water.

    • Add sodium ascorbate (0.2 eq) followed by copper(II) sulfate pentahydrate (0.1 eq).

    • Stir the reaction mixture vigorously at room temperature. The reaction is often complete within a few hours. Monitor by TLC.

    • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

    • Wash the combined organic layers with saturated aqueous ammonium chloride and brine, dry over anhydrous sodium sulfate, and concentrate to give the crude ethyl 1-cyclopentyl-1H-1,2,3-triazole-4-carboxylate.

  • Saponification to the Carboxylic Acid:

    • Dissolve the crude ester from the previous step in a mixture of tetrahydrofuran (THF) and water.

    • Add lithium hydroxide (or sodium hydroxide) (2.0-3.0 eq) and stir at room temperature until the ester is fully hydrolyzed (monitor by TLC).

    • Once complete, acidify the reaction mixture to pH 2-3 with 1M HCl.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude 1-cyclopentyl-1H-1,2,3-triazole-4-carboxylic acid.

  • Purification and Characterization:

    • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

    • Characterize the final product by ¹H NMR, ¹³C NMR, mass spectrometry, and infrared spectroscopy to confirm its identity and purity.

Protocol 2: In Vitro Inhibition Assay for Human Carbonic Anhydrase II (hCA II)

This protocol is adapted from established methods for determining CA inhibition.[8][9]

Principle: The assay measures the esterase activity of hCA II using 4-nitrophenyl acetate (4-NPA) as a substrate. The enzyme catalyzes the hydrolysis of 4-NPA to 4-nitrophenol, which can be monitored spectrophotometrically at 400 nm. The rate of this reaction is measured in the presence and absence of the inhibitor to determine the extent of inhibition.

Materials:

  • Human Carbonic Anhydrase II (commercially available)

  • 1-cyclopentyl-1H-1,2,3-triazole-4-carboxylic acid (dissolved in DMSO)

  • 4-Nitrophenyl acetate (4-NPA)

  • Tris buffer (e.g., 50 mM, pH 7.4)

  • 96-well microplate

  • Microplate reader

Step-by-Step Methodology:

  • Preparation of Reagents:

    • Prepare a stock solution of the inhibitor in DMSO (e.g., 10 mM).

    • Prepare a stock solution of 4-NPA in a suitable organic solvent like acetonitrile (e.g., 100 mM).

    • Prepare a working solution of hCA II in Tris buffer. The final concentration in the assay should be optimized for a linear reaction rate.

  • Assay Procedure:

    • In a 96-well plate, add the following to each well:

      • Tris buffer

      • A specific volume of the inhibitor solution to achieve the desired final concentrations (prepare a serial dilution). For the control, add the same volume of DMSO.

      • A specific volume of the hCA II working solution.

    • Incubate the plate at room temperature for a pre-determined time (e.g., 15 minutes) to allow for inhibitor binding.

    • Initiate the reaction by adding the 4-NPA substrate solution to each well.

    • Immediately place the plate in a microplate reader and measure the absorbance at 400 nm at regular intervals (e.g., every 30 seconds for 5-10 minutes).

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of change in absorbance) for each inhibitor concentration.

    • Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Protocol 3: Determining the Mode of Inhibition (Kinetic Studies)

To understand how the compound inhibits the enzyme, it is crucial to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive).[10]

Workflow Diagram:

G start Perform Inhibition Assays step1 Vary Substrate Concentration at Fixed Inhibitor Concentrations start->step1 step2 Measure Initial Velocities step1->step2 step3 Generate Lineweaver-Burk Plot (1/v vs 1/[S]) step2->step3 analysis Analyze Plot to Determine Inhibition Type step3->analysis end Determine Ki analysis->end

Caption: Workflow for determining the mode of enzyme inhibition.

Procedure:

  • Perform the hCA II inhibition assay as described in Protocol 2.

  • Instead of a single substrate concentration, use a range of 4-NPA concentrations.

  • For each substrate concentration, measure the initial reaction velocity in the absence of the inhibitor and in the presence of at least two different fixed concentrations of the inhibitor.

  • Plot the data using a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]).

  • Analyze the plot:

    • Competitive Inhibition: Lines intersect on the y-axis (Vmax is unchanged, apparent Km increases).[10]

    • Non-competitive Inhibition: Lines intersect on the x-axis (Vmax decreases, Km is unchanged).

    • Uncompetitive Inhibition: Lines are parallel (both Vmax and Km decrease).

Data Interpretation and Expected Results

IC₅₀ Determination:

Inhibitor Concentration (µM) % Inhibition
0.15
120
1050
10095
100098

This is example data. Actual results will vary.

Kinetic Analysis:

A competitive inhibition pattern on a Lineweaver-Burk plot would support the hypothesis that the inhibitor binds to the active site of hCA II, competing with the substrate. This would be consistent with the proposed binding mode involving coordination to the active site zinc ion.

Conclusion and Future Directions

These application notes provide a comprehensive framework for the synthesis and initial enzymatic evaluation of 1-cyclopentyl-1H-1,2,3-triazole-4-carboxylic acid. The provided protocols for synthesis, in vitro inhibition assays, and kinetic studies offer a robust starting point for researchers in drug discovery. While hCA II is presented as a primary target based on the activity of similar compounds, this molecule should also be screened against a broader panel of enzymes to fully elucidate its inhibitory profile. Further studies, including co-crystallization of the inhibitor with its target enzyme, would provide definitive insights into its binding mode and pave the way for rational, structure-based drug design.

References

  • Design, Synthesis, and Biological Evaluation of Novel Acetylcholinesterase and β-Secretase 1 Inhibitors. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]

  • Zafar, W. (2022). A Review on the Assessment of Enzyme Inhibition Activity by 1,2,4- Triazole Derivatives. Southern Journal of Research, 2(2), 189.
  • Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues. (2022). Molecules, 27(15), 4808.
  • 1,2,3-Triazole-based esters and carboxylic acids as nonclassical carbonic anhydrase inhibitors capable of cathepsin B inhibition. (2023). Archiv der Pharmazie, 356(11), e2300258.
  • A standard operating procedure for an enzymatic activity inhibition assay. (2021). Biophysical Chemistry, 273, 106584.
  • Design and optimization of 1H-1,2,3-triazole-4-carboxamides as novel, potent, and selective inverse agonists and antagonists of PXR. (2021). Journal of Medicinal Chemistry, 64(15), 11099-11118.
  • Pharmacophore Elucidation and Molecular Docking Studies on 5-Phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylic Acid Derivatives as COX-2 Inhibitors. (2012). Letters in Drug Design & Discovery, 9(8), 745-752.
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  • 1,2,3‐Triazole‐based esters and carboxylic acids as nonclassical carbonic anhydrase inhibitors capable of cathepsin B inhibition. (2023). Archiv der Pharmazie, 356(11).
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  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. (2022). Frontiers in Chemistry, 10, 982136.
  • An Overview of 1,2,3-triazole-Containing Hybrids and Their Potential Anticholinesterase Activities. (2021). Molecules, 26(16), 4949.
  • 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. (2022). Molecules, 27(19), 6598.
  • Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. (2020). Molecules, 25(19), 4559.
  • Synthesis of New 1H-1,2,3-Triazole Analogs in Aqueous Medium via “Click” Chemistry: A Novel Class of Potential Carbonic Anhydrase-II Inhibitors. (2020). Frontiers in Chemistry, 8, 589.
  • Synthesis of Alkyl/Aryloxymethyl Derivatives of 1,2,4-Triazole-3-Carboxamides and Their Biological Activities. (2020). Molecules, 25(20), 4808.
  • New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. (2023). ACS Omega, 8(33), 30097-30113.
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Method

Application Notes &amp; Protocols: Structure-Activity Relationship (SAR) Studies of 1-Substituted-1H-1,2,3-Triazole-4-Carboxylic Acids

Abstract The 1,2,3-triazole ring is a privileged scaffold in modern medicinal chemistry, prized for its metabolic stability, capacity for hydrogen bonding, and its role as a bioisostere for amide bonds.[1] This guide pro...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 1,2,3-triazole ring is a privileged scaffold in modern medicinal chemistry, prized for its metabolic stability, capacity for hydrogen bonding, and its role as a bioisostere for amide bonds.[1] This guide provides a comprehensive overview of the Structure-Activity Relationship (SAR) studies of a specific, high-value subclass: 1-substituted-1H-1,2,3-triazole-4-carboxylic acids. We will delve into the synthetic rationale, provide detailed experimental protocols for synthesis and biological evaluation, and analyze how modifications to the N1-substituent influence therapeutic activity against various biological targets. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile chemical scaffold in their discovery programs.

Introduction: The Significance of the 1,2,3-Triazole-4-Carboxylic Acid Core

The 1,4-disubstituted 1,2,3-triazole moiety has become a cornerstone of drug discovery, largely due to the advent of Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), or "click chemistry".[2][3] This reaction offers a robust, efficient, and highly selective method for linking diverse molecular fragments under mild conditions, making it ideal for building compound libraries.[2]

The 1-substituted-1H-1,2,3-triazole-4-carboxylic acid framework combines this stable heterocyclic linker with a carboxylic acid group. The carboxylic acid can serve as a critical pharmacophore for interacting with biological targets or act as a bioisostere for other acidic groups, influencing the compound's physicochemical properties.[2] Derivatives of this scaffold have demonstrated a wide spectrum of biological activities, including potent enzyme inhibition and antiproliferative effects, making them valuable starting points for therapeutic development.[4][5][6] This guide focuses on elucidating the SAR of the N1-substituent, a key vector for optimizing potency and selectivity.

General Synthetic Strategy: The CuAAC Approach

The most prevalent and efficient method for synthesizing 1,4-disubstituted 1H-1,2,3-triazole-4-carboxylic acids is the CuAAC reaction between an organic azide (providing the N1-substituent) and an alkyne-bearing carboxylic acid or its ester equivalent, such as ethyl propiolate.[2][7] The use of an ester is often preferred to avoid potential side reactions with the free carboxylic acid, followed by a simple hydrolysis step to yield the target acid.

Protocol 2.1: General Synthesis of 1-Aryl-1H-1,2,3-triazole-4-carboxylic Acid

This two-step protocol describes the synthesis of a representative compound, starting from an aryl azide and ethyl propiolate.

Step 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

  • Reagents & Setup: In a round-bottom flask, dissolve the desired aryl azide (1.0 eq) and ethyl propiolate (1.1 eq) in a 1:1 mixture of tert-butanol and water.

  • Catalyst Addition: To the stirring solution, add sodium ascorbate (0.2 eq) followed by copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 eq). The reaction mixture will typically turn from blue to a greenish-yellow color.

    • Causality Note: Sodium ascorbate acts as a reducing agent, generating the active Cu(I) catalyst in situ from the more stable Cu(II) salt. This is a hallmark of the Sharpless-Meldal protocol, enabling the reaction to be run reliably under aerobic conditions.[8]

  • Reaction: Stir the mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product (the ethyl ester intermediate) by column chromatography on silica gel to obtain the pure 1-aryl-1H-1,2,3-triazole-4-carboxylate.

Step 2: Saponification (Ester Hydrolysis)

  • Setup: Dissolve the purified ethyl ester from Step 1 in a mixture of tetrahydrofuran (THF) and water.

  • Hydrolysis: Add lithium hydroxide (LiOH) (2.0-3.0 eq) and stir the mixture at room temperature for 4-8 hours, monitoring by TLC until the starting material is consumed.

  • Acidification & Extraction: Remove the THF under reduced pressure. Cool the remaining aqueous solution in an ice bath and acidify to pH ~2-3 with 1M hydrochloric acid (HCl). The carboxylic acid product will precipitate.

  • Isolation: Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the final 1-aryl-1H-1,2,3-triazole-4-carboxylic acid.

G cluster_0 Step 1: CuAAC Reaction cluster_1 Step 2: Saponification A Aryl Azide + Ethyl Propiolate B Add t-BuOH/H2O A->B C Add Sodium Ascorbate + CuSO4 B->C D Stir at RT (12-24h) C->D E Aqueous Workup & Extraction D->E F Column Chromatography E->F G Purified Ethyl Ester F->G H Dissolve Ester in THF/H2O G->H Proceed to Hydrolysis I Add LiOH, Stir at RT H->I J Acidify with HCl I->J K Filter and Dry Solid J->K L Final Carboxylic Acid K->L

Caption: General workflow for the two-step synthesis of 1-substituted-1H-1,2,3-triazole-4-carboxylic acids.

Structure-Activity Relationship (SAR) Analysis

The N1-substituent of the triazole ring is a critical determinant of biological activity. By systematically varying this group, researchers can probe the steric and electronic requirements of the target's binding pocket. The following sections summarize key SAR findings across different therapeutic targets.

Xanthine Oxidase (XO) Inhibition

Xanthine oxidase is a key enzyme in purine metabolism, and its inhibition is a therapeutic strategy for hyperuricemia and gout. Studies on 1-phenyl-1H-1,2,3-triazole-4-carboxylic acid derivatives have revealed important SAR insights.[5]

  • Lipophilicity is Key: A more lipophilic ether tail attached to the 4'-position of the N1-phenyl ring generally enhances inhibitory potency.[5]

  • Substitution Position Matters: Substituents at the meta or para positions of the phenyl ring are often more favorable than those at the ortho position, likely due to steric hindrance.

  • Polarity Trade-offs: While the triazole core itself is polar, increasing the overall lipophilicity of the N1-substituent appears crucial for effective binding to the XO active site.[5]

Data Summary: SAR of Xanthine Oxidase Inhibitors
General StructureN1-Substituent (R)TargetActivity (IC₅₀)Reference
4-(benzyloxy)phenylXanthine Oxidase0.44 µM[5]
4-(3-methoxybenzyloxy)phenylXanthine Oxidase0.21 µM [5]
4-(2-fluorobenzyloxy)phenylXanthine Oxidase0.98 µM[5]
4-phenoxyphenylXanthine Oxidase1.12 µM[5]

Note: The image is a placeholder for the general chemical structure.

Carbonic Anhydrase (CA) Inhibition

Carbonic anhydrases are involved in various physiological processes, and their inhibition is relevant for treating glaucoma, edema, and some cancers.

  • Carboxylic Acid vs. Ester: For CA inhibition, the free carboxylic acid derivatives consistently display superior activity compared to their corresponding ester forms.[4] This suggests the anionic carboxylate group is critical for binding, likely coordinating with the zinc ion in the enzyme's active site.

  • Aromatic Substituents: A 4-fluorophenyl group at the N1 position was found to be the most potent inhibitor against hCA IX and hCA XII isoforms, with a Kᵢ value of 0.7 µM for both.[4] This highlights the favorable interactions that can be achieved with specific halogenated aryl groups.

G A Design & Synthesize Initial Compound Library (Vary N1-Substituent) B In Vitro Biological Screening (e.g., Enzyme Assay) A->B Iterative Cycle C Analyze Data: Identify Active vs. Inactive Compounds B->C Iterative Cycle D Formulate SAR Hypothesis (e.g., 'Lipophilicity at R -group increases activity') C->D Iterative Cycle E Design & Synthesize Second-Generation Library to Test Hypothesis D->E Iterative Cycle F Lead Optimization D->F E->B Iterative Cycle

Caption: Logical workflow of a typical Structure-Activity Relationship (SAR) study.

Protocols for Biological Evaluation

To establish a robust SAR, standardized and reproducible biological assays are essential. The following protocols are representative of those used to evaluate this class of compounds.

Protocol 4.1: Antiproliferative Activity using the MTT Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability and proliferation. It is widely used to screen compounds for anticancer activity.[6][9]

  • Cell Seeding: Seed cancer cells (e.g., HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

    • Trustworthiness Note: A 24-hour pre-incubation allows cells to adhere and enter a logarithmic growth phase, ensuring that the observed effects are due to the compound and not variations in cell plating.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include wells with vehicle control (e.g., 0.1% DMSO) and untreated controls. Incubate for another 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Mechanistic Insight: Viable cells with active mitochondrial dehydrogenases will cleave the tetrazolium ring of MTT, converting the yellow salt into insoluble purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration required to inhibit cell growth by 50%) using non-linear regression analysis.

G A Seed Cells in 96-Well Plate B Incubate 24h A->B C Add Serial Dilutions of Test Compounds B->C D Incubate 48-72h C->D E Add MTT Reagent D->E F Incubate 4h E->F G Solubilize Formazan Crystals with DMSO F->G H Read Absorbance (570 nm) G->H I Calculate IC50 Values H->I

Caption: Experimental workflow for the MTT cell viability assay.

Conclusion

The 1-substituted-1H-1,2,3-triazole-4-carboxylic acid scaffold is a highly tractable platform for modern drug discovery. Its synthetic accessibility via click chemistry allows for the rapid generation of diverse compound libraries. SAR studies consistently demonstrate that the N1-substituent is a powerful modulator of biological activity. By carefully tuning the steric and electronic properties of this substituent, researchers can optimize potency and selectivity against a wide range of therapeutic targets, from metabolic enzymes to cancer cell proliferation pathways. The protocols and insights provided herein serve as a foundational guide for initiating or advancing research programs based on this promising chemical core.

References

  • Mustafa, M., Abuo-Rahma, G. E. A., El-Hafeez, A. A. A., Ahmed, E. R., Abdelhamid, D., Ghosh, P., & Hayallah, A. M. (2021). Discovery of antiproliferative and anti-FAK inhibitory activity of 1,2,4-triazole derivatives containing acetamido carboxylic ac. Bioorganic & Medicinal Chemistry Letters, 40, 127965. Available at: [Link]

  • Pokhodylo, N., & Matiychuk, V. (2021). Evaluation of the antiproliferative activity of selected 1,2,3-triazole-4-carboxylic acids — key fragments and precursors of antitumor 1,2,3-triazole-4-carboxamides. Biopolymers and Cell, 37(3), 229-235. Available at: [Link]

  • Kumar, A., Sharma, S., Angeli, A., Kumar, V., Kumar, S., Singh, I., Supuran, C. T., & Kumar, R. (2023). 1,2,3-Triazole-based esters and carboxylic acids as nonclassical carbonic anhydrase inhibitors capable of cathepsin B inhibition. Archiv der Pharmazie, 357(2), e2300372. Available at: [Link]

  • Daugulis, O., et al. (2023). Click Chemistry-Enabled Parallel Synthesis of N-Acyl Sulfonamides and Their Evaluation as Carbonic Anhydrase Inhibitors. Molecules, 28(22), 7592. Available at: [Link]

  • Ghosh, S., et al. (2017). 1-(2-aminophenyl)-1H-1,2,3-triazole-4-carboxylic Acid: Activity Against Gram-positive and Gram-negative Pathogens Including Vibrio cholerae. ChemistrySelect, 2(29), 9229-9236. Available at: [Link]

  • Sharma, D. K., & Singh, S. (2024). 1,2,3-TRIAZOLE CARBOXAMIDE DERIVATIVES AS NOVEL PROSPECTIVE ANTICANCER AGENTS: SYNTHESIS, CHARACTERIZATION AND IN-SILICO STUDIES. International Journal of Pharmaceutical Sciences and Drug Research, 16(2), 205-214. Available at: [Link]

  • Meng, F., et al. (2017). Synthesis and evaluation of 1-phenyl-1H-1,2,3-triazole-4-carboxylic acid derivatives as xanthine oxidase inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(16), 3748-3753. Available at: [Link]

  • Ghosh, S., et al. (2017). 1-(2-aminophenyl)-1H-1,2,3-triazole-4-carboxylic Acid: Activity Against Gram-positive and Gram-negative Pathogens Including Vibrio cholerae. ChemistrySelect, 2(29). Available at: [Link]

  • Wang, Y., et al. (2022). Synthesis methods of 1,2,3-/ 1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 988138. Available at: [Link]

  • Roda, G., et al. (2024). Biological Evaluation and SAR Exploration of Bile Acid–Dihydroartemisinin Hybrids as Potential Anticancer Agents for Colorectal Cancer. International Journal of Molecular Sciences, 25(2), 1210. Available at: [Link]

  • Siudak, R., et al. (2024). Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives. Molecules, 29(12), 2894. Available at: [Link]

Sources

Application

Derivatization of 1-cyclopentyl-1H-1,2,3-triazole-4-carboxylic acid for biological assays

Application Note & Protocols Topic: Derivatization of 1-Cyclopentyl-1H-1,2,3-triazole-4-carboxylic Acid for Biological Assays Introduction: The Strategic Value of the 1,2,3-Triazole Scaffold The 1,2,3-triazole ring is a...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocols

Topic: Derivatization of 1-Cyclopentyl-1H-1,2,3-triazole-4-carboxylic Acid for Biological Assays

Introduction: The Strategic Value of the 1,2,3-Triazole Scaffold

The 1,2,3-triazole ring is a privileged scaffold in modern medicinal chemistry and drug discovery. Its unique electronic properties, metabolic stability, and capacity for hydrogen bonding allow it to serve as a versatile pharmacophore or a linker between different functional moieties.[1] Derivatives of 1,2,3-triazoles have demonstrated a vast spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[2] The core structure of 1-cyclopentyl-1H-1,2,3-triazole-4-carboxylic acid presents a strategic starting point for chemical exploration. The carboxylic acid at the 4-position is not merely a functional group; it is a versatile chemical handle that invites a multitude of derivatization strategies aimed at modulating the compound's physicochemical and pharmacological profile.

The primary goal of derivatization is to systematically alter the parent molecule to explore the structure-activity relationship (SAR), enhance target affinity, improve membrane permeability, and optimize pharmacokinetic properties. This application note provides a detailed guide on the primary strategies for derivatizing this triazole core, complete with robust protocols for synthesis, characterization, and preliminary biological evaluation.

Core Derivatization Strategies at the Carboxylic Acid Moiety

The carboxylic acid group is an ideal anchor for diversification. We will focus on two principal transformations: amide bond formation and bioisosteric replacement, which offer distinct advantages in tuning molecular properties.

Strategy I: Amide Bond Formation - Building a Diverse Chemical Library

Causality and Rationale: The conversion of a carboxylic acid to an amide is one of the most fundamental and widely used reactions in medicinal chemistry.[3] Amide bonds are structurally stable and can act as both hydrogen bond donors and acceptors, enabling crucial interactions with biological targets like enzymes and receptors.[3][4] By coupling the triazole core with a diverse library of primary and secondary amines, researchers can systematically probe the chemical space around the scaffold to identify key interactions that drive biological activity.

This strategy allows for the introduction of various functionalities—aliphatic, aromatic, heterocyclic, and chiral moieties—to fine-tune properties such as lipophilicity, solubility, and target engagement.

Workflow for Amide Library Synthesis

G cluster_start Starting Materials cluster_reaction Reaction & Workup cluster_purification Purification & Characterization A 1-Cyclopentyl-1H-1,2,3-triazole- 4-carboxylic Acid D Amide Coupling Reaction (Anhydrous DMF, RT, 4-16h) A->D B Diverse Amine Library (R1R2NH) B->D C Coupling Reagent (HATU) Base (DIPEA) C->D E Aqueous Workup (e.g., Water Quench, EtOAc Extraction) D->E F Purification (Flash Column Chromatography) E->F G Characterization (NMR, LC-MS, HRMS) F->G H Final Amide Derivative G->H

Caption: General workflow for amide synthesis.

Protocol 1: HATU-Mediated Amide Coupling

This protocol utilizes Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU), a highly efficient coupling reagent that minimizes side reactions and often leads to high yields.[3]

Materials:

  • 1-Cyclopentyl-1H-1,2,3-triazole-4-carboxylic acid

  • Selected primary or secondary amine (e.g., benzylamine, morpholine)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc), Saturated aqueous NaHCO₃, Brine, Water

  • Anhydrous MgSO₄ or Na₂SO₄

  • Silica gel for chromatography

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 1-cyclopentyl-1H-1,2,3-triazole-4-carboxylic acid (1.0 eq).

  • Dissolve the acid in anhydrous DMF (approx. 0.1 M concentration).

  • Add the desired amine (1.1 eq) to the solution, followed by DIPEA (3.0 eq). Stir the mixture for 5 minutes at room temperature.

  • In a single portion, add HATU (1.2 eq) to the reaction mixture. The solution may turn pale yellow.

  • Allow the reaction to stir at room temperature for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with water (2x), saturated aqueous NaHCO₃ (2x), and finally with brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide derivative.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Self-Validation & Troubleshooting:

  • Control: Run a parallel reaction without the amine to ensure no undesired side reactions of the activated acid occur.

  • Causality: DIPEA is a non-nucleophilic base used to deprotonate the carboxylic acid and neutralize the HCl generated, driving the reaction forward. HATU activates the carboxylic acid by forming a highly reactive OAt-active ester.

  • Pitfall: If the reaction stalls, it may be due to moisture inactivating the coupling reagent or a poorly nucleophilic amine. Ensure all reagents and solvents are anhydrous. For unreactive amines, gentle heating (40-50 °C) may be required.

Table 1: Example Amide Derivatization Conditions & Results

Amine ComponentEquivalents (Amine)Coupling ReagentBase (eq)SolventTime (h)Yield (%)
Benzylamine1.1HATU (1.2 eq)DIPEA (3.0)DMF692
Morpholine1.1HATU (1.2 eq)DIPEA (3.0)DMF495
Aniline1.2HATU (1.2 eq)DIPEA (3.0)DMF1278
L-Proline methyl ester1.1HATU (1.2 eq)DIPEA (3.0)DMF885

(Note: Yields are representative and may vary based on specific substrates and reaction scale.)

Strategy II: Bioisosteric Replacement of the Carboxylic Acid

Causality and Rationale: While the carboxylic acid is an excellent synthetic handle, its acidic nature can lead to poor cell permeability and rapid clearance in vivo, limiting oral bioavailability.[5] Bioisosteric replacement is a powerful drug design strategy where a functional group is replaced by another with similar steric and electronic properties but altered physicochemical characteristics.[6][7] This can mitigate the liabilities of the carboxylate group while preserving the key interactions required for biological activity.

Common Bioisosteres for Carboxylic Acids

G cluster_bioisosteres Potential Bioisosteric Replacements A 1-Cyclopentyl-1H-1,2,3-triazole Core (R) B Carboxylic Acid (R-COOH) pKa ~4-5 A->B Parent Scaffold C Acyl Sulfonamide (R-CONHSO2R') Acidic, H-bond donor/acceptor B->C Replaced by D Tetrazole (R-CN4H) pKa ~4.5-5, Metabolically stable B->D Replaced by E Hydroxamic Acid (R-CONHOH) Chelating group, H-bond donor/acceptor B->E Replaced by

Caption: Bioisosteric mimics for the carboxylic acid group.

  • Tetrazoles: Tetrazoles are classic non-classical bioisosteres of carboxylic acids. Their pKa is similar to that of carboxylic acids, allowing them to exist as anions at physiological pH and mimic the carboxylate's ability to form ionic bonds. They are generally more lipophilic and metabolically stable.[5]

  • Acyl Sulfonamides: These groups are also acidic and can engage in similar hydrogen bonding patterns. Their increased lipophilicity can enhance membrane permeability.

  • Hydroxamic Acids: Often used as zinc-binding groups in metalloenzyme inhibitors, hydroxamic acids can also serve as carboxylic acid mimics due to their acidic nature and hydrogen bonding capabilities.

The synthesis of these bioisosteres requires distinct multi-step pathways that are beyond the scope of this introductory guide but represent a critical next step for lead optimization programs.

Biological Evaluation: From Synthesis to Activity

Once a library of derivatives is synthesized and characterized, the next critical step is to evaluate their biological activity. A tiered screening approach, starting with general cytotoxicity and moving towards target-specific assays, is most efficient.

Protocol 2: In Vitro Cytotoxicity Assessment (MTT Assay)

Rationale: Before assessing for specific therapeutic effects, it is crucial to determine the inherent toxicity of the compounds. The MTT assay is a reliable, colorimetric method for measuring cellular metabolic activity, which serves as a proxy for cell viability.[8] This assay helps identify a therapeutic window and flags compounds that are non-specifically toxic. We recommend screening against both a cancer cell line (e.g., MCF-7, breast cancer) and a non-cancerous cell line (e.g., HEK293, human embryonic kidney) to assess for selective toxicity.[9]

Workflow for MTT Cytotoxicity Assay

A 1. Seed Cells (e.g., MCF-7, HEK293) in 96-well plate B 2. Incubate (24h, 37°C, 5% CO2) Allow cells to adhere A->B C 3. Treat Cells Add serial dilutions of triazole derivatives B->C D 4. Incubate (48h, 37°C, 5% CO2) C->D E 5. Add MTT Reagent (10 µL of 5 mg/mL solution) D->E F 6. Incubate (4h, 37°C, 5% CO2) Viable cells form formazan E->F G 7. Solubilize Formazan Add 100 µL DMSO or Solubilizing Agent F->G H 8. Read Absorbance (570 nm) G->H

Caption: Step-by-step workflow of the MTT assay.

Materials:

  • Synthesized triazole derivatives (dissolved in DMSO to create 10 mM stock solutions)

  • MCF-7 and HEK293 cell lines

  • Complete growth medium (e.g., DMEM with 10% FBS and 1% Pen/Strep)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Dimethyl sulfoxide (DMSO)

  • Sterile 96-well plates, multichannel pipettes

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Include wells for "cells only" (vehicle control) and "medium only" (blank).

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach.

  • Compound Treatment: Prepare serial dilutions of the triazole derivatives in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. The final DMSO concentration should not exceed 0.5%.

  • Incubation: Incubate the treated plates for 48 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well.

  • Formazan Formation: Incubate the plate for another 3-4 hours. During this time, mitochondrial reductases in viable cells will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting or on an orbital shaker for 10 minutes.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Subtract the blank absorbance from all readings. Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the percentage of viability against the compound concentration (log scale) to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Table 2: Representative Cytotoxicity Data (IC₅₀ in µM)

Compound IDDerivative TypeMCF-7 (Cancer)HEK293 (Non-cancer)Selectivity Index (SI)¹
Parent AcidCarboxylic Acid>100>100-
Deriv-01Benzylamide25.480.13.15
Deriv-02Morpholinamide85.2>100>1.17
Deriv-03Anilinoamide12.835.62.78

¹ Selectivity Index (SI) = IC₅₀ (Non-cancer) / IC₅₀ (Cancer). A higher SI is desirable.

Protocol 3: Target-Specific Enzyme Inhibition Assay (Conceptual Framework)

Rationale: Many 1,2,3-triazole derivatives exert their biological effects by inhibiting specific enzymes.[10][11] An enzyme inhibition assay is essential to determine if the synthesized compounds act on a hypothesized molecular target. This protocol provides a general framework that can be adapted to various enzyme systems (e.g., kinases, proteases, metabolic enzymes).

Conceptual Flow of an Enzyme Inhibition Assay

cluster_components Reaction Components A Purified Enzyme D Incubate Components in Assay Buffer A->D B Substrate (Chromogenic or Fluorogenic) E Initiate Reaction (Typically by adding substrate or enzyme) B->E C Triazole Inhibitor (Serial Dilutions) C->D D->E F Monitor Signal over Time (Absorbance or Fluorescence) E->F G Calculate Reaction Rate (Slope of Signal vs. Time) F->G H Determine % Inhibition vs. Control G->H I Plot Dose-Response Curve & Calculate IC50 H->I

Caption: General steps for an in vitro enzyme inhibition assay.

General Procedure:

  • Reagent Preparation: Prepare solutions of the target enzyme, substrate, and synthesized triazole inhibitors in an appropriate assay buffer.

  • Assay Setup: In a 96-well plate, add the enzyme and varying concentrations of the inhibitor. Include positive controls (known inhibitor) and negative controls (vehicle, e.g., DMSO).

  • Pre-incubation: Allow the enzyme and inhibitor to pre-incubate for a set time (e.g., 15-30 minutes) at the optimal temperature for the enzyme. This allows the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to all wells.

  • Signal Detection: Immediately place the plate in a reader and monitor the formation of the product over time by measuring the change in absorbance or fluorescence.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each concentration of the inhibitor.

    • Normalize the data by setting the velocity of the vehicle control as 100% activity.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a suitable dose-response equation (e.g., four-parameter logistic) to determine the IC₅₀ value.

Conclusion

The 1-cyclopentyl-1H-1,2,3-triazole-4-carboxylic acid scaffold is a highly promising starting point for the development of novel bioactive compounds. The derivatization strategies outlined in this application note, particularly amide coupling, provide a robust and systematic method for generating chemical diversity. By combining efficient synthetic protocols with a tiered biological screening approach—beginning with broad cytotoxicity assays and progressing to target-specific enzyme inhibition studies—researchers can effectively navigate the path from initial hit to a validated lead compound. The provided protocols are designed to be self-validating and offer a solid foundation for any drug discovery program centered on this valuable heterocyclic core.

References

  • Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]

  • Synthesis of Alkyl/Aryloxymethyl Derivatives of 1,2,4-Triazole-3-Carboxamides and Their Biological Activities. (2022). MDPI. [Link]

  • Design, Synthesis, and Biological Evaluation of Novel Acetylcholinesterase and β-Secretase 1 Inhibitors. (2024). MDPI. [Link]

  • Research Progress of 1,2,3-Triazole Derivatives in Pesticide Discovery. (2024). ACS Publications. [Link]

  • Amide Synthesis. (n.d.). Fisher Scientific. [Link]

  • Carboxylic Acid (Bio)Isosteres in Drug Design. (2018). PMC - PubMed Central. [Link]

  • Synthesis and Characterization of 1,2,3- Triazole Derivatives from D-Mannitol. (2018). ResearchGate. [Link]

  • Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. (2021). MDPI. [Link]

  • A review on methods of synthesis of 1,2,4-triazole derivatives. (2014). SciSpace. [Link]

  • Biological importance and synthesis of 1,2,3-triazole derivatives: a review. (2024). Taylor & Francis Online. [Link]

  • Process optimization for acid-amine coupling: a catalytic approach. (2023). Growing Science. [Link]

  • 1,2,3-Triazole-based esters and carboxylic acids as nonclassical carbonic anhydrase inhibitors capable of cathepsin B inhibition. (2020). PubMed. [Link]

  • Synthesis of 5-phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylic acid derivatives of potential anti-inflammatory activity. (2012). PubMed. [Link]

  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. (2019). National Center for Biotechnology Information. [Link]

  • Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. (2024). PMC - PubMed Central. [Link]

  • Structure Property Relationships of Carboxylic Acid Isosteres. (2016). ACS Publications. [Link]

  • 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. (2021). National Center for Biotechnology Information. [Link]

  • Determination of Rufinamide in the Presence of 1-[(2,6-Difluorophenyl)Methyl]-1H-1,2,3-Triazole-4 Carboxylic Acid Using RP-HPLC and Derivative Ratio Methods as Stability Indicating Assays to Be Applied on Dosage Form. (2020). PubMed. [Link]

  • A Review on the Assessment of Enzyme Inhibition Activity by 1,2,4- Triazole Derivatives. (2022). Bentham Science. [Link]

  • Synthesis of esters and amides of 5-amino-1,2,4-triazole-3-carboxylic and 5-amino-1,2,4-triazol-3-ylacetic acids. (2017). ResearchGate. [Link]

  • Bioisosteres for carboxylic acid groups. (n.d.). Hypha Discovery. [Link]

  • Method for synthesizing 1,2, 4-triazole-3-methyl carboxylate. (2020).
  • Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. (2021). ResearchGate. [Link]

  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2023). ResearchGate. [Link]

  • The synthesis of 1-(2-aminophenyl)-1H-1,2,3-triazole-4-carboxylic acid 1. (2018). ResearchGate. [Link]

  • NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. (n.d.). National Chemical Laboratory, India. [Link]

  • Discovery of a new class of triazole based inhibitors of acetyl transferase KAT2A. (2022). University of Naples Federico II Institutional Repository. [Link]

  • Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. (2024). ResearchGate. [Link]

  • Application of Carboxylic Acid Bioisosteres in Drug Structure Optimization. (2022). ResearchGate. [Link]

  • Synthesis and Biological Assessment of New 1,2,4-Triazole Derivatives. (2018). Research and Reviews: A Journal of Pharmaceutical Science. [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (2014). ResearchGate. [Link]

  • Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. (2024). SciELO. [Link]

  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. (2022). Frontiers. [Link]

  • Synthesis of 4-Alkyl-4H-1,2,4-triazole Derivatives by Suzuki Cross-Coupling Reactions and Their Luminescence Properties. (2024). MDPI. [Link]

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  • Current development of 1,2,3-triazole derived potential antimalarial scaffolds: Structure- activity relationship (SAR) and bioactive compounds. (2023). PubMed. [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 1-Cyclopentyl-1H-1,2,3-triazole-4-carboxylic acid

Prepared by the Office of the Senior Application Scientist This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges in the purification of 1-c...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges in the purification of 1-cyclopentyl-1H-1,2,3-triazole-4-carboxylic acid. The content is structured to address common questions and troubleshoot specific experimental issues, ensuring a higher rate of success in obtaining this valuable synthetic building block in high purity.

Frequently Asked Questions (FAQs)

Q1: What are the primary purification methods for 1-cyclopentyl-1H-1,2,3-triazole-4-carboxylic acid?

The purification strategy for this compound hinges on its key structural features: a stable, polar triazole ring and an acidic carboxylic acid group.[1] The three most effective methods are:

  • Acid-Base Extraction: This is a highly selective and robust first-line technique. It leverages the acidic nature of the carboxylic acid to separate it from any neutral or basic impurities by altering its solubility in aqueous and organic phases.[2][3][4]

  • Recrystallization: An excellent method for final polishing if a suitable solvent system can be identified. It is effective at removing small amounts of closely related impurities. For similar triazole derivatives, solvents like methanol or ethanol-ethyl acetate mixtures have proven effective.[5][6]

  • Column Chromatography: This is a powerful tool for separating complex mixtures. However, due to the compound's polarity and the basic nature of the triazole ring, standard silica gel chromatography can be challenging. Specialized techniques like reversed-phase chromatography or modified normal-phase systems are often required.[7][8][9]

Q2: My crude reaction mixture contains multiple byproducts. Where should I begin?

For a complex crude mixture, Acid-Base Extraction should be your first step. This technique acts as a highly effective bulk purification method. By dissolving your crude product in an organic solvent (like ethyl acetate or dichloromethane) and extracting with a weak aqueous base (e.g., sodium bicarbonate solution), you selectively convert the target carboxylic acid into its water-soluble sodium salt. Neutral and basic organic impurities will remain in the organic layer and can be discarded. Subsequently, re-acidifying the aqueous layer will precipitate your target compound, now significantly enriched.[4][10]

Q3: Why is my compound streaking badly on a silica gel TLC plate?

Streaking is a classic sign of strong, undesirable interactions between your compound and the stationary phase. For nitrogen-containing heterocycles like this triazole, the cause is the interaction of the basic lone pairs on the triazole nitrogen atoms with the acidic silanol (Si-OH) groups on the surface of the silica gel.[9] This leads to poor peak shape and inefficient separation.

To mitigate this, you can:

  • Add a basic modifier to your mobile phase, such as 0.5-1% triethylamine or a 7N ammonia solution in methanol. This deactivates the acidic sites on the silica.[9][11]

  • Switch to a different stationary phase, such as neutral or basic alumina, which is less acidic.[9]

  • Employ reversed-phase chromatography, which operates under a different separation mechanism and is generally less susceptible to this issue.[9]

Purification Strategy Workflow

crude Crude Reaction Mixture abe Acid-Base Extraction crude->abe Bulk Impurity Removal enriched Enriched Acidic Product abe->enriched purity_check Assess Purity (TLC, LCMS, ¹H NMR) enriched->purity_check final_product Pure Product (>98%) purity_check->final_product Purity OK recryst Recrystallization purity_check->recryst Minor Impurities chrom Column Chromatography purity_check->chrom Major/Close-Eluting Impurities recryst->final_product chrom->final_product

Caption: A general workflow for the purification of the target compound.

Troubleshooting Guide

Issue: Problems During Recrystallization
Problem Probable Cause(s) Recommended Solution(s)
Compound "oils out" instead of crystallizing. 1. The solution is too concentrated (supersaturated).2. The solution was cooled too rapidly.3. High levels of impurities are depressing the melting point and interfering with lattice formation.1. Add a small amount of additional hot solvent to redissolve the oil completely.[9]2. Allow the flask to cool slowly to room temperature, then transfer to an ice bath.3. Induce crystallization by scratching the inside of the flask with a glass rod at the solvent's surface or by adding a seed crystal of pure material.[9]
No crystals form, even after cooling. 1. The solution is too dilute.2. The chosen solvent is not appropriate (compound is too soluble).1. Gently evaporate some of the solvent under reduced pressure or with a stream of nitrogen and attempt to cool again.2. Add a miscible "anti-solvent" (a solvent in which your compound is insoluble) dropwise until turbidity persists, then warm slightly to clarify and cool slowly.
Product recovery is very low. 1. The compound has significant solubility in the cold solvent.2. Premature crystallization occurred during a hot filtration step.1. Ensure the crystallization mixture is thoroughly cooled (e.g., in an ice-salt bath) before filtration.2. Minimize the volume of cold solvent used to wash the collected crystals.3. Re-evaluate the solvent system for one with a steeper solubility curve.
Issue: Problems During Column Chromatography
Problem Probable Cause(s) Recommended Solution(s)
Compound will not elute from a silica gel column. 1. The compound is highly polar and strongly adsorbed to the silica.2. The mobile phase is not polar enough.1. Drastically increase the polarity of the mobile phase. A gradient up to 10-20% methanol in dichloromethane is a common starting point for polar heterocycles.[9]2. Switch to a reversed-phase (C18) column. This is often the best solution for highly polar compounds. Elute with a gradient of water/acetonitrile or water/methanol.[8][9]
Poor separation from impurities. 1. The chosen solvent system provides insufficient resolution.2. The column was overloaded with crude material.1. Optimize the solvent system using TLC first. Aim for an Rf value of ~0.2-0.3 for your target compound.2. Run a shallower solvent gradient during the column elution.3. Ensure the sample load is no more than 1-5% of the mass of the stationary phase.[9]4. Try an alternative chromatography mode like Hydrophilic Interaction Liquid Chromatography (HILIC).[8]

Detailed Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This protocol is designed to isolate the acidic target compound from neutral and basic impurities.

cluster_0 Organic Phase cluster_1 Aqueous Phase crude_org Crude Mixture in Ethyl Acetate washed_org Organic Layer: Neutral & Basic Impurities crude_org->washed_org Extract with aq. NaHCO₃ (x3) aq_salt Aqueous Layer: Sodium Cyclopentyl-triazole-carboxylate final_org Discard washed_org->final_org precipitate Precipitate: Pure Carboxylic Acid aq_salt->precipitate Acidify with conc. HCl to pH ~2 collect Filter, Wash (H₂O), & Dry precipitate->collect

Sources

Optimization

Technical Support Center: Characterization of Substituted Triazole Carboxylic Acids

Welcome to the technical support center for the characterization of substituted triazole carboxylic acids. This guide is designed for researchers, scientists, and drug development professionals to navigate the common cha...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the characterization of substituted triazole carboxylic acids. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the analysis of this important class of molecules. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to support your experimental success.

Introduction: The Unique Challenges of Substituted Triazole Carboxylic Acids

Substituted triazole carboxylic acids are a cornerstone in medicinal chemistry, valued for their diverse biological activities.[1] However, their structural characterization presents a unique set of challenges stemming from their inherent physicochemical properties. These include:

  • Poor Solubility: The combination of a polar carboxylic acid group and a heterocyclic triazole ring often leads to low solubility in common organic solvents used for analysis.[2]

  • Tautomerism: The triazole ring can exist in different tautomeric forms, which can complicate spectral interpretation, particularly in NMR.[3][4]

  • Metal Chelation: The nitrogen atoms in the triazole ring and the oxygen atoms of the carboxylic acid can chelate metal ions, potentially affecting mass spectrometry and chromatography results.

  • Complex Fragmentation: Mass spectrometric fragmentation patterns of triazoles can be intricate and highly dependent on the nature and position of substituents.[5]

  • Chromatographic Difficulties: The polar and acidic nature of these compounds can lead to poor peak shapes and retention issues in reversed-phase HPLC.

This guide will address these challenges with practical, field-proven insights and detailed protocols.

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for the structural elucidation of triazole carboxylic acids, but tautomerism and solubility issues can lead to ambiguous spectra.

Frequently Asked Questions (FAQs) - NMR

Q1: My ¹H NMR spectrum shows broad peaks for the triazole and carboxylic acid protons. What is the likely cause?

A1: Broad peaks for N-H and O-H protons are often due to chemical exchange with residual water in the NMR solvent or proton exchange between tautomers. The rate of this exchange can influence the peak width. Additionally, poor solubility can also lead to broad signals.[6]

Q2: I am seeing more signals in my NMR spectrum than expected for my target molecule. Could this be due to tautomerism?

A2: Yes, if the tautomers are in slow exchange on the NMR timescale, you may observe separate signals for each tautomeric form. The presence of multiple species in solution is a common characteristic of triazoles.[3][7] Variable temperature NMR studies can help to investigate this phenomenon.

Q3: How can I confirm the dominant tautomer of my substituted 1,2,4-triazole carboxylic acid in solution?

A3: A combination of 1D and 2D NMR techniques, such as ¹H-¹⁵N HMBC, can be invaluable. ¹⁵N NMR chemical shifts are particularly sensitive to the electronic environment of the nitrogen atoms and can help distinguish between different tautomers.[8] Computational chemistry, specifically DFT calculations of NMR chemical shifts for all possible tautomers, can provide strong supporting evidence when compared to experimental data.[4]

Troubleshooting Guide: NMR Spectroscopy
Problem Possible Cause(s) Troubleshooting Steps & Rationale
Poor Signal-to-Noise / Broad Peaks 1. Low sample concentration due to poor solubility. 2. Presence of paramagnetic impurities. 3. Unresolved tautomeric exchange.1. Improve Solubility: Use a more polar deuterated solvent like DMSO-d₆ or methanol-d₄. Gentle heating or sonication can also aid dissolution.[6] If solubility is still an issue, consider derivatization of the carboxylic acid to an ester. 2. Remove Impurities: Filter the NMR sample through a small plug of celite or silica gel. 3. Address Exchange: Acquire spectra at different temperatures. Lower temperatures may slow the exchange, leading to sharper signals for individual tautomers.
Ambiguous Spectral Data 1. Overlapping signals. 2. Presence of multiple tautomers.1. Increase Resolution: Use a higher field NMR spectrometer. 2. Utilize 2D NMR: Perform COSY, HSQC, and HMBC experiments to establish connectivity and assign signals confidently. ¹H-¹⁵N HMBC is particularly useful for identifying the protonated nitrogen atoms in the triazole ring, which is key to determining the tautomeric form.[8]
Experimental Protocol: Distinguishing Tautomers by ¹H-¹⁵N HMBC

This protocol assumes the use of a spectrometer equipped with a cryoprobe for enhanced sensitivity, which is beneficial for detecting the low natural abundance of ¹⁵N.

  • Sample Preparation: Dissolve 10-20 mg of the triazole carboxylic acid in 0.6 mL of DMSO-d₆. DMSO is a good solvent for polar compounds and its ability to form hydrogen bonds can help to slow down proton exchange.

  • Acquisition of Standard Spectra: Acquire ¹H and ¹³C spectra to confirm the general structure and purity.

  • ¹H-¹⁵N HMBC Experiment Setup:

    • Set the ¹⁵N spectral width to cover the expected range for triazole nitrogens (typically -150 to -250 ppm relative to nitromethane).

    • Optimize the long-range coupling constant (ⁿJHN) for a value between 4-10 Hz. This will enhance correlations between protons and nitrogens separated by 2-3 bonds.

  • Data Analysis:

    • Look for correlations between the N-H proton of the triazole ring and the nitrogen atoms.

    • A correlation between the N-H proton and two nitrogen atoms is indicative of the proton being located on one of those nitrogens.

    • The chemical shifts of the nitrogen atoms will also be informative. Pyrrole-type nitrogens (with an attached proton) resonate at a different frequency than pyridine-type nitrogens.

Section 2: Mass Spectrometry (MS)

Mass spectrometry is essential for confirming the molecular weight and obtaining structural information through fragmentation analysis. However, the nature of triazole carboxylic acids can introduce specific challenges.

Frequently Asked Questions (FAQs) - MS

Q1: I am not observing the molecular ion peak for my triazole carboxylic acid in ESI-MS. What could be the reason?

A1: This could be due to several factors. The compound may be prone to in-source fragmentation, especially if the cone voltage is too high. Another possibility is the formation of adducts with salts present in the sample or mobile phase (e.g., [M+Na]⁺, [M+K]⁺), which can diminish the intensity of the [M+H]⁺ or [M-H]⁻ ion. The polarity of your molecule might also be unsuitable for the ionization mode you are using.

Q2: The fragmentation pattern of my substituted triazole is very complex. Are there any general fragmentation rules for these compounds?

A2: The fragmentation of the 1,2,4-triazole ring is influenced by the ionization method and the nature and position of substituents.[5] Common fragmentation pathways include the loss of N₂ or HCN. For carboxylic acids, a characteristic loss of CO₂ (44 Da) or H₂O (18 Da) from the molecular ion is often observed. It is highly recommended to consult literature for fragmentation patterns of similar triazole derivatives.

Q3: I am observing unexpected adducts in my mass spectrum, such as [M+2Na-H]⁺. What could be the cause?

A3: The ability of triazole carboxylic acids to chelate metal ions can lead to the formation of such adducts, especially if there are traces of metal salts in your sample, solvent, or HPLC system. This can complicate mass determination.

Troubleshooting Guide: Mass Spectrometry
Problem Possible Cause(s) Troubleshooting Steps & Rationale
No or Weak Molecular Ion Peak 1. In-source fragmentation. 2. Formation of multiple adducts. 3. Poor ionization efficiency.1. Optimize Source Conditions: Decrease the cone/fragmentor voltage to reduce in-source fragmentation. 2. Improve Mobile Phase: Use a mobile phase with a low concentration of a volatile acid (e.g., 0.1% formic acid for positive mode) or base (e.g., 0.1% ammonium hydroxide for negative mode) to promote the formation of [M+H]⁺ or [M-H]⁻ ions. Ensure high purity solvents and additives to minimize salt adducts. 3. Switch Ionization Mode: If analyzing in positive mode, try negative mode, as the carboxylic acid group is readily deprotonated.
Unexpected Adducts / Metal Chelation 1. Contamination with metal salts. 2. Inherent chelating properties of the analyte.1. Clean the System: Flush the LC-MS system with a cleaning solution (e.g., water/methanol/isopropanol with a small amount of EDTA) to remove metal ion contamination. Use high-purity solvents and additives. 2. Modify Mobile Phase: Adding a small amount of a chelating agent like EDTA to the mobile phase can sometimes help, but this should be done with caution as it can affect chromatography and suppress ionization.
Complex/Uninterpretable Fragmentation 1. Multiple fragmentation pathways. 2. Presence of isomers or impurities.1. Perform MS/MS: Isolate the molecular ion and perform tandem mass spectrometry (MS/MS) to obtain a cleaner fragmentation spectrum. Vary the collision energy to observe different fragmentation pathways. 2. Ensure Sample Purity: Use a high-resolution separation technique like UPLC prior to MS analysis.
Workflow for LC-MS/MS Analysis

HPLC_Method_Development Start Define Separation Goal Scouting Scouting Run (Generic Gradient, C18) Start->Scouting Evaluation Evaluate Peak Shape & Retention Scouting->Evaluation Optimization Optimize Gradient & Mobile Phase Evaluation->Optimization Acceptable Column_Screen Screen Alternative Columns (HILIC, Mixed-Mode) Evaluation->Column_Screen Unacceptable Final_Method Final Validated Method Optimization->Final_Method Column_Screen->Scouting

Sources

Troubleshooting

Technical Support Center: Stability Testing of 1-Cyclopentyl-1H-1,2,3-triazole-4-carboxylic acid

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the stability testing of 1-cyclopentyl-1H-1,2,3-triazole-4-carboxylic acid. It is designed to be a...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the stability testing of 1-cyclopentyl-1H-1,2,3-triazole-4-carboxylic acid. It is designed to be a practical resource for troubleshooting common issues and answering frequently asked questions encountered during experimental workflows.

Introduction: Understanding the Molecule

1-Cyclopentyl-1H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound featuring a stable 1,2,3-triazole ring. The triazole moiety is generally known for its resistance to chemical and metabolic degradation, including hydrolysis and oxidation.[1] However, the overall stability of the molecule can be influenced by the cyclopentyl and carboxylic acid functional groups, as well as its solid-state properties.[2] This guide will address the nuances of its stability profile under various stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines.[3][4][5]

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways I should be concerned about for this molecule?

A1: While the 1,2,3-triazole ring itself is robust, the primary points of potential degradation for 1-cyclopentyl-1H-1,2,3-triazole-4-carboxylic acid are anticipated to be:

  • Decarboxylation: The carboxylic acid group may be susceptible to loss of CO2, particularly under thermal stress. This is a common degradation pathway for carboxylic acids.

  • Oxidative Degradation: Although the triazole ring is relatively stable, oxidative conditions could potentially lead to the formation of N-oxides or other oxidative adducts, especially if trace metal impurities are present. Radical-mediated oxidation has been observed in other triazole-containing compounds.[6]

  • Photodegradation: Exposure to UV or visible light can induce degradation in some triazole derivatives.[7][8] The specific photostability of this compound would need to be experimentally determined.

  • Solid-State Transformations: Changes in the crystalline form (polymorphism) can significantly impact stability.[2] Amorphous forms of triazole compounds have shown increased degradation compared to their crystalline counterparts.[6]

Q2: My compound shows unexpected peaks in the HPLC chromatogram after storage. What could be the cause?

A2: Unexpected peaks can arise from several sources:

  • Degradation Products: As discussed in Q1, these could be decarboxylated, oxidized, or photolyzed forms of your compound.

  • Impurities from Synthesis: Residual starting materials, intermediates, or by-products from the synthesis that were not initially detected.

  • Excipient Interactions: If formulated, the compound may be reacting with excipients.

  • Contamination: Contamination from glassware, solvents, or handling.

A systematic investigation, including forced degradation studies and analysis of placebo formulations (if applicable), is necessary to identify the source of these peaks.

Q3: What are the recommended storage conditions for 1-cyclopentyl-1H-1,2,3-triazole-4-carboxylic acid?

A3: Based on the general stability of triazole compounds and the presence of a carboxylic acid, the following storage conditions are recommended as a starting point, pending experimental data:

  • Temperature: Controlled room temperature (20-25°C) or refrigerated (2-8°C) to minimize potential thermal degradation.

  • Humidity: Store in a well-sealed container with a desiccant to protect from moisture, which can facilitate hydrolytic reactions or changes in solid-state form.

  • Light: Protect from light by using amber vials or storing in the dark to prevent photodegradation.

Formal stability studies are required to establish the definitive shelf life and storage conditions.[9]

Troubleshooting Guide

Issue 1: Inconsistent Results in Stability-Indicating HPLC Assay
  • Potential Cause 1: Poor Method Specificity. Your HPLC method may not be adequately resolving the parent compound from its degradation products.

    • Troubleshooting Steps:

      • Perform forced degradation studies (see protocol below) to intentionally generate degradation products.

      • Analyze the stressed samples using your current HPLC method.

      • If peaks co-elute, optimize the method by adjusting the mobile phase composition, gradient, column chemistry, or temperature. A longer run time or a high-resolution column may be necessary.

  • Potential Cause 2: Sample Preparation Issues. The compound may be degrading during sample preparation.

    • Troubleshooting Steps:

      • Prepare samples in different solvents to assess solubility and stability in the diluent.

      • Analyze samples immediately after preparation and then at various time points to check for degradation in the autosampler.

      • Consider using a mobile phase as the diluent if it demonstrates better stability.

  • Potential Cause 3: pH-Dependent Stability. The pH of your sample solution or mobile phase could be promoting degradation.

    • Troubleshooting Steps:

      • Evaluate the stability of the compound in solutions of different pH (e.g., pH 3, 7, 9).

      • Adjust the pH of your mobile phase to a range where the compound is most stable.

Issue 2: Significant Degradation Observed Under Acidic/Basic Conditions
  • Potential Cause: Hydrolysis of the Carboxylic Acid or Ring Opening. While the triazole ring is generally stable to hydrolysis[1], extreme pH and high temperatures can induce degradation in some heterocyclic systems.

    • Troubleshooting Steps:

      • Confirm Identity of Degradants: Use LC-MS/MS to identify the mass of the degradation products. This can help determine if decarboxylation, hydrolysis, or other reactions are occurring.

      • Kinetic Studies: Perform the degradation study at different time points and temperatures to understand the rate of degradation. This can help in predicting the stability at milder conditions.

      • Mechanism Elucidation: Based on the identified degradants, a potential degradation pathway can be proposed.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the conditions for a forced degradation study as a starting point, which should be adapted based on the observed stability of the compound.[10][11][12]

Objective: To generate potential degradation products and assess the stability-indicating nature of the analytical method.

Materials:

  • 1-cyclopentyl-1H-1,2,3-triazole-4-carboxylic acid

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H2O2), 3% and 30%

  • Methanol or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • Photostability chamber

  • Oven

Procedure:

  • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., 1 mg/mL in methanol).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and 1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and 1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidation: Mix the stock solution with 3% H2O2 and 30% H2O2. Keep at room temperature for 24 hours.

    • Thermal Degradation: Store the solid compound and the stock solution at 80°C for 48 hours.

    • Photostability: Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Sample Analysis:

    • At appropriate time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot of each stressed sample.

    • Neutralize the acidic and basic samples before analysis.

    • Dilute all samples to a suitable concentration for HPLC analysis.

    • Analyze using a suitable HPLC-UV or LC-MS/MS method.

Data Interpretation:

Stress ConditionExpected DegradationPotential Products
Acid HydrolysisLow to ModerateDecarboxylation
Base HydrolysisLow to ModerateDecarboxylation
OxidationModerateN-oxides, hydroxylated species
ThermalModerate to HighDecarboxylation, ring cleavage at very high temperatures
PhotochemicalTo be determinedIsomers, photo-oxidation products
Protocol 2: Stability-Indicating HPLC-UV Method (Starting Point)

Objective: To quantify 1-cyclopentyl-1H-1,2,3-triazole-4-carboxylic acid and separate it from potential degradation products.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-19 min: 90% to 10% B

    • 19-25 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detection: UV at a suitable wavelength (to be determined by UV scan, likely around 210-230 nm).

Visualizations

Hypothetical Degradation Pathway

G cluster_0 Stress Conditions cluster_1 Parent Compound cluster_2 Potential Degradation Products Heat Thermal Stress Parent 1-Cyclopentyl-1H-1,2,3-triazole-4-carboxylic acid Heat->Parent Light Photochemical Stress Light->Parent Oxidation Oxidative Stress (e.g., H₂O₂) Oxidation->Parent Decarboxylated 1-Cyclopentyl-1H-1,2,3-triazole (Decarboxylation Product) Parent->Decarboxylated Loss of CO₂ Oxidized N-oxide or Hydroxylated Species (Oxidation Product) Parent->Oxidized Addition of Oxygen Photo Photodegradation Products (e.g., Isomers) Parent->Photo UV/Vis Light

Caption: Hypothetical degradation pathways for the target compound.

Forced Degradation Workflow

G Start Start: Drug Substance Prepare Prepare Stock Solution Start->Prepare Stress Apply Stress Conditions (Acid, Base, Heat, Light, Oxidizing Agent) Prepare->Stress Sample Sample at Time Intervals Stress->Sample Neutralize Neutralize/Dilute Sample Sample->Neutralize Analyze Analyze via Stability-Indicating Method (e.g., HPLC, LC-MS) Neutralize->Analyze Evaluate Evaluate Data: - Purity - Degradation Profile - Mass Balance Analyze->Evaluate End End: Stability Profile Established Evaluate->End

Caption: Workflow for a typical forced degradation study.

References

  • Decarboxylative Triazolation Enables Direct Construction of Triazoles from Carboxylic Acids - PMC. (2023). PubMed Central. [Link]

  • 1-(4-Nitrophenyl)-1H-1,2,3-Triazole-4-carbaldehyde: Scalable Synthesis and Its Use in the Preparation of 1-Alkyl-4-Formyl-1,2,3-triazoles. (n.d.). MDPI. [Link]

  • Degradation pathway of triazole fungicides and synchronous removal of transformation products via photo-electrocatalytic oxidation tandem MoS2 adsorption. (2021). PubMed Central. [Link]

  • Click Chemistry-Enabled Parallel Synthesis of N-Acyl Sulfonamides and Their Evaluation as Carbonic Anhydrase Inhibitors. (n.d.). MDPI. [Link]

  • Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. (2022). Frontiers in Chemistry. [Link]

  • The synthesis of 1-(2-aminophenyl)-1H-1,2,3-triazole-4-carboxylic acid 1. (n.d.). ResearchGate. [Link]

  • Determination of Chemical and in vitro Metabolic Stability Studies of New Triazole Antitubercular Compounds to Optimize Lead Com. (n.d.). SciSpace. [Link]

  • 1,2,3-Triazole-based esters and carboxylic acids as nonclassical carbonic anhydrase inhibitors capable of cathepsin B inhibition. (n.d.). PubMed. [Link]

  • Degradation of 1,2,4-Triazole fungicides in the environment. (n.d.). ResearchGate. [Link]

  • Mechanistic study of the oxidative degradation of the triazole antifungal agent CS-758 in an amorphous form. (n.d.). PubMed. [Link]

  • Thermochemistry and Initial Decomposition Pathways of Triazole Energetic Materials. (2020). The Journal of Physical Chemistry A. [Link]

  • Polymorphism Study of 1,2,4-Triazole Derivatives: Impact on Drug Efficacy and Stability. (2024). Preprints.org. [Link]

  • Preparation of Acidic 5-Hydroxy-1,2,3-triazoles via the Cycloaddition of Aryl Azides with β-Ketoesters. (2021). The Journal of Organic Chemistry. [Link]

  • Forced Degradation Studies for Biopharmaceuticals. (2016). Pharmaceutical Technology. [Link]

  • 1,2,3-Triazole-4-carboxylic acid. (n.d.). PubChem. [Link]

  • Q1A(R2) Guideline. (n.d.). ICH. [Link]

  • Synthesis, characterization and photostability study of triazole derivatives. (n.d.). ResearchGate. [Link]

  • Photostability of triazole antifungal drugs in the solid state. (2013). Current Issues in Pharmacy and Medical Sciences. [Link]

  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (n.d.). PharmTech. [Link]

  • ICH Q1A (R2) Stability testing of new drug substances and drug products. (2003). European Medicines Agency. [Link]

  • Substituent Effects in the Thermal Decomposition of 1,2,4-Triazol-3(2H)-Ones and Their Thione Analogues: A DFT Study with Functional Performance. (n.d.). PubMed. [Link]

  • 1H-1,2,3-triazole-4-carboxylic acid. (n.d.). ChemSynthesis. [Link]

  • Forced degradation of API and formulation under various stress condition. (n.d.). ResearchGate. [Link]

  • ICH Q1 guideline on stability testing of drug substances and drug products. (n.d.). ICH. [Link]

  • (PDF) Separation and analysis of triazole antifungal in biological matrices by liquid chromatography: a review. (2023). ResearchGate. [Link]

  • Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. (n.d.). MDPI. [Link]

  • Synthesis, characterization and chemical degradation of poly(ester-triazole)s derived from D-galactose. (2019). RSC Publishing. [Link]

  • Substituent Effects in the Thermal Decomposition of 1,2,4-Triazol-3(2H)-Ones and Their Thione Analogues: A DFT Study with Functional Performance. (2025). Preprints.org. [Link]

  • Synthesis of Thermally Stable Energetic 1,2,3-Triazole Derivatives. (n.d.). ResearchGate. [Link]

  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx Scientific. [Link]

  • Synthesis, characterization and photostability study of triazole derivatives. (n.d.). GSC Advanced Research and Reviews. [Link]

  • Validation of an Analytical Method for 1,2,4-triazole in Soil Using Liquid Chromatography Coupled to Electrospray Tandem Mass Spectrometry and Monitoring of Propiconazole Degradation in a Batch Study. (2018). PubMed. [Link]

  • STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1. (n.d.). ICH. [Link]

  • ICH STABILITY TESTING GUIDELINES. (n.d.). SNS Courseware. [Link]

  • Insights into triazole-based energetic material design from decomposition pathways of triazole derivatives. (2025). RSC Publishing. [Link]

  • The Use Of Forced Degradation In Analytical Method Development. (n.d.). DPT Laboratories. [Link]

  • Stability of 1,2,4-triazoles? (2018). ResearchGate. [Link]

  • Synthesis and antimicrobial activity of 1H-1,2,3-triazole and carboxylate analogues of metronidazole. (n.d.). PMC. [Link]

Sources

Optimization

Technical Support Center: Synthesis of 1-Cyclopentyl-1H-1,2,3-triazole-4-carboxylic acid

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for the synthesis of 1-cyclopentyl-1H-1,2,3-triazole-4-carboxylic acid. This document is designed for researchers, chemists, and dr...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 1-cyclopentyl-1H-1,2,3-triazole-4-carboxylic acid. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and impurities encountered during this two-step synthesis. We will delve into the causality behind experimental outcomes, provide validated protocols, and offer data-driven troubleshooting advice.

The synthesis of 1,4-disubstituted 1,2,3-triazoles is most effectively achieved through the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][2] This reaction is renowned for its high yield, stereospecificity, and broad functional group tolerance.[1] The target molecule, 1-cyclopentyl-1H-1,2,3-triazole-4-carboxylic acid, is typically synthesized by first coupling cyclopentyl azide with a propiolate ester, followed by saponification (hydrolysis) of the resulting ester.

This guide provides a structured approach to identifying and mitigating common impurities that can arise during this process.

cluster_step1 Step 1: CuAAC Reaction cluster_step2 Step 2: Hydrolysis A Cyclopentyl Azide C Ethyl 1-cyclopentyl-1H-1,2,3-triazole-4-carboxylate A->C Cu(I) Catalyst (e.g., CuSO4/Na-Ascorbate) B Ethyl Propiolate B->C D 1-cyclopentyl-1H-1,2,3-triazole-4-carboxylic acid C->D Base (e.g., LiOH, NaOH) Then Acid Workup (e.g., HCl) cluster_causes Potential Causes cluster_solutions Solutions start Low Yield or Unexpected Byproduct cause1 Alkyne Homocoupling (Symmetrical Byproduct) start->cause1 Check NMR for symmetry cause2 Inactive Catalyst (Sluggish Reaction) start->cause2 Monitor by TLC/LC-MS cause3 Incomplete Hydrolysis (Ester Remains) start->cause3 Check NMR for ester signals sol1 Use Inert Atmosphere Add Excess Na-Ascorbate cause1->sol1 sol2 Use Fresh Reagents Ensure Complete Dissolution cause2->sol2 sol3 Increase Reaction Time/Temp Use Stronger Base (LiOH) cause3->sol3

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to 1-Cyclopentyl-1H-1,2,3-triazole-4-carboxylic Acid and Other Heterocyclic Carboxylic Acids in Drug Discovery

Executive Summary In the landscape of modern medicinal chemistry, heterocyclic carboxylic acids serve as indispensable structural motifs. Their ability to engage in hydrogen bonding, act as bioisosteres for other functio...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of modern medicinal chemistry, heterocyclic carboxylic acids serve as indispensable structural motifs. Their ability to engage in hydrogen bonding, act as bioisosteres for other functional groups, and coordinate with metal ions in enzyme active sites makes them privileged scaffolds in drug design.[1] This guide provides an in-depth comparison of 1-cyclopentyl-1H-1,2,3-triazole-4-carboxylic acid against other key five-membered heterocyclic carboxylic acids: pyrazole-4-carboxylic acid, isoxazole-4-carboxylic acid, and thiazole-4-carboxylic acid. We will dissect their physicochemical properties, biological potential, and synthetic accessibility, supported by experimental data and detailed protocols to empower researchers in their selection of optimal scaffolds for targeted therapeutic applications.

Introduction: The Significance of the Triazole Scaffold

The 1,2,3-triazole ring is a cornerstone of contemporary drug discovery, prized for its exceptional chemical and metabolic stability.[2] Unlike many other heterocycles, the triazole core is highly resistant to acid/base hydrolysis, oxidation, and reduction, ensuring its integrity under physiological conditions.[2] Its distinct electronic properties, including a strong dipole moment and hydrogen bond accepting capabilities, make it an excellent bioisosteric replacement for amide bonds and other functional groups.[3] The introduction of a carboxylic acid moiety at the 4-position further enhances its utility, providing a critical anchor point for interactions with biological targets. The N1-substitution, in this case with a cyclopentyl group, offers a powerful handle to modulate lipophilicity and steric profile, directly influencing the molecule's pharmacokinetic and pharmacodynamic properties.

This guide aims to contextualize the specific advantages of the 1-cyclopentyl-1H-1,2,3-triazole-4-carboxylic acid scaffold by benchmarking it against other prominent heterocyclic carboxylic acids that researchers frequently encounter.

Figure 1: Structures of the compared heterocyclic carboxylic acids.

Comparative Analysis of Physicochemical Properties

The subtle differences in the heteroatom composition and arrangement among these scaffolds lead to significant variations in their physicochemical profiles. These properties are critical determinants of a compound's solubility, permeability, and metabolic fate—collectively governing its "drug-likeness."

Property1-Cyclopentyl-1H-1,2,3-triazole-4-carboxylic acidPyrazole-4-carboxylic acidIsoxazole-4-carboxylic acidThiazole-4-carboxylic acid
Molecular Formula C₈H₁₁N₃O₂C₄H₄N₂O₂C₄H₃NO₃C₄H₃NO₂S
Molecular Weight ( g/mol ) 181.19112.09[4]113.07[5]129.14
Calculated LogP (XLogP3) 1.1-0.6[4]-0.1[5]0.4
pKa (Carboxylic Acid) ~3.5 (Estimated)~4.0 (Estimated)~3.0 (Estimated)~3.2 (Estimated)
Hydrogen Bond Donors 1211
Hydrogen Bond Acceptors 5443
Polar Surface Area (Ų) 77.871.663.3[5]65.7
Note: Values marked with an asterisk () are calculated or estimated based on the parent scaffold and substituent effects, as direct experimental data for the specific derivative is not broadly available. LogP and pKa are highly dependent on experimental conditions.*

Expert Insights:

  • Lipophilicity (LogP): The most striking difference is the LogP value. The unsubstituted triazole, pyrazole, and isoxazole cores are hydrophilic (LogP < 0). The addition of the cyclopentyl group to the triazole scaffold dramatically increases lipophilicity (LogP > 1), a common strategy to enhance membrane permeability and target engagement within hydrophobic pockets. This modification, however, may also increase the risk of metabolic degradation and non-specific binding.

  • Acidity (pKa): The acidity of the carboxylic acid is modulated by the electron-withdrawing nature of the heterocyclic ring. The isoxazole ring, containing a highly electronegative oxygen atom, is expected to render the attached carboxylic acid most acidic (lowest pKa). This can influence the compound's ionization state at physiological pH, affecting solubility and receptor interactions.

  • Hydrogen Bonding: While all compounds possess a carboxylic acid group capable of donating and accepting hydrogen bonds, the pyrazole scaffold features an additional N-H donor. This can be advantageous for forming an extra interaction with a target protein but may also increase polarity and reduce cell permeability.[6]

Biological Activity and Therapeutic Potential

Each heterocyclic core has been successfully incorporated into a multitude of biologically active agents.

  • 1,2,3-Triazoles: This scaffold is a hallmark of "click chemistry" and is found in compounds with a vast range of activities, including anticancer, antimicrobial, and enzyme inhibitory functions.[2][7][8] Derivatives have shown potent inhibition of enzymes like carbonic anhydrase and have been investigated as PXR inverse agonists.[9][10][11] The N1-substituent plays a crucial role in defining the specific biological target.

  • Pyrazoles: Pyrazole derivatives are well-established pharmacophores, known for their anticancer, anti-inflammatory, antimicrobial, and antidepressant activities.[12][13] The blockbuster drug Celecoxib, a COX-2 inhibitor, famously features a pyrazole core.

  • Isoxazoles: This ring system is present in numerous approved drugs and demonstrates broad biological activity, including anticancer, anti-inflammatory, and antibacterial properties.[14] However, some isoxazole derivatives, particularly those with 5-hydroxy substituents, can be susceptible to hydrolytic instability, a crucial consideration during drug development.[15]

  • Thiazoles: Thiazole-containing molecules are noted for their diverse pharmacological effects, including antioxidant and hepatoprotective activities.[16][17] The thiazolidine-4-carboxylic acid, a related saturated analog, has been studied for its anti-aging and anti-toxic effects.[17]

Synthetic Accessibility: A Comparative Overview

The ease and robustness of synthesis are paramount for any scaffold intended for medicinal chemistry campaigns.

Synthetic_Pathways cluster_0 1,2,3-Triazole Synthesis (CuAAC) cluster_1 Pyrazole Synthesis cluster_2 Isoxazole Synthesis cluster_3 Thiazole Synthesis (Hantzsch) a1 Cyclopentyl Azide a3 1-Cyclopentyl-1H-1,2,3-triazole- 4-carboxylic acid a1->a3 Cu(I) catalyst 'Click Chemistry' a2 Propiolic Acid a2->a3 b1 Hydrazine b3 Pyrazole Carboxylic Acid b1->b3 Condensation b2 1,3-Dicarbonyl Compound b2->b3 c1 Hydroxylamine c3 Isoxazole Carboxylic Acid c1->c3 Cyclocondensation c2 1,3-Dicarbonyl Compound c2->c3 d1 Thioamide d3 Thiazole Carboxylic Acid d1->d3 Condensation d2 α-Haloketone d2->d3 LogP_Workflow start Start: Pre-saturate Octanol & Water prep Prepare Compound Stock in Saturated Octanol start->prep mix Combine Octanol & Water Phases (1:1 ratio) prep->mix equil Shake (1 hr) Stand (16-24 hrs) mix->equil separate Centrifuge to Ensure Phase Separation equil->separate quant Quantify Concentration in Each Phase (HPLC/UV) separate->quant calc Calculate: LogP = log([C]oct/[C]aq) quant->calc end End calc->end

Figure 3: Workflow for LogP Determination via Shake-Flask Method.

Protocol 2: Determination of Acidity Constant (pKa) by Potentiometric Titration

Causality: The pKa value defines the ionization state of a molecule at a given pH. For a carboxylic acid, it dictates the equilibrium between the neutral (protonated) and anionic (deprotonated) forms, which profoundly impacts solubility, receptor binding, and off-target effects. Potentiometric titration is a direct and highly accurate method for its determination. [18] Methodology:

  • Sample Preparation: Accurately weigh and dissolve the test compound in a known volume of deionized water (or a water/co-solvent mixture if solubility is low) to a final concentration of approximately 1-10 mM.

  • Titration Setup: Place the solution in a thermostatted vessel (25 °C) and use a calibrated pH electrode to monitor the pH.

  • Titration: Add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments using a burette. Record the pH of the solution after each addition, allowing the reading to stabilize.

  • Data Analysis: Plot the measured pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point, which is the point where half of the carboxylic acid has been neutralized. This point is identified as the midpoint of the steepest portion of the titration curve (or the peak of the first derivative plot).

  • Refinement: For higher accuracy, use specialized software to fit the titration data to the Henderson-Hasselbalch equation and solve for the pKa.

Self-Validation: The titration apparatus must be calibrated with standard pH buffers (e.g., pH 4.0, 7.0, 10.0) immediately before the experiment. A compound with a well-established pKa (e.g., acetic acid) should be titrated to confirm the accuracy of the setup.

Conclusion and Future Perspectives

The selection of a heterocyclic scaffold is a critical decision in drug design, with far-reaching implications for a compound's entire pharmacological profile.

  • 1-Cyclopentyl-1H-1,2,3-triazole-4-carboxylic acid stands out as a highly stable, synthetically accessible scaffold. Its key feature is the N1-cyclopentyl group, which imparts significant lipophilicity. This makes it an ideal candidate for targeting proteins with hydrophobic binding pockets, where increased van der Waals interactions can enhance potency. However, this lipophilicity must be carefully balanced to avoid issues with poor aqueous solubility and metabolic instability.

  • Pyrazole, isoxazole, and thiazole carboxylic acids offer more hydrophilic alternatives. They provide different arrangements of hydrogen bond donors and acceptors, offering a diverse toolkit for probing polar interactions within a target's active site. The choice between them may be guided by the specific geometry and electronic environment of the target protein. For instance, the extra N-H donor on the pyrazole ring could be crucial for securing an additional point of contact, while the higher acidity of the isoxazole derivative might be beneficial for forming a stronger salt bridge.

Ultimately, there is no single "best" scaffold. The optimal choice is context-dependent, guided by the specific therapeutic target and the desired ADME (Absorption, Distribution, Metabolism, and Excretion) properties. This guide serves as a foundational framework, providing the critical data and experimental rationale to empower researchers to make informed, structure-based decisions in the intricate process of drug discovery.

References

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Comparative

A Comparative Guide to the Reproducible Synthesis of 1-Cyclopentyl-1H-1,2,3-triazole-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals The synthesis of novel heterocyclic compounds is a cornerstone of modern medicinal chemistry and drug discovery. Among these, 1,2,3-triazole derivatives hav...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The synthesis of novel heterocyclic compounds is a cornerstone of modern medicinal chemistry and drug discovery. Among these, 1,2,3-triazole derivatives have garnered significant attention due to their remarkable chemical stability and diverse biological activities.[1] This guide provides an in-depth technical comparison of synthetic routes to a key building block, 1-cyclopentyl-1H-1,2,3-triazole-4-carboxylic acid, with a focus on reproducibility and practical considerations for researchers in the field.

The Significance of the 1,2,3-Triazole Scaffold

The 1,2,3-triazole ring is a bioisostere for amide, ester, and carboxylic acid functionalities, offering improved metabolic stability and unique electronic properties.[2] This five-membered heterocycle is a common feature in a wide array of pharmaceuticals, including antifungal agents, and is a staple in the development of new therapeutic agents.[3] The predictable and robust nature of its synthesis, primarily through "click chemistry," makes it an attractive scaffold for creating libraries of compounds for biological screening.[4]

Synthetic Strategy: A Three-Step Approach

The most logical and widely practiced method for the synthesis of 1-substituted-1H-1,2,3-triazole-4-carboxylic acids involves a three-step sequence:

  • Synthesis of the Azide Precursor: Preparation of cyclopentyl azide from a suitable cyclopentyl halide.

  • [3+2] Cycloaddition: The cornerstone of the synthesis, reacting the azide with an alkyne to form the triazole ring. This guide will focus on the highly regioselective Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

  • Hydrolysis: Conversion of the resulting ester to the final carboxylic acid.

This guide will dissect each step, presenting detailed protocols and discussing the critical parameters that influence yield and purity, thereby ensuring reproducibility.

Method 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Pathway

The CuAAC reaction is renowned for its high yields, mild reaction conditions, and exceptional regioselectivity, exclusively affording the 1,4-disubstituted triazole isomer.[4] This makes it the preferred method for the synthesis of the target molecule.

Workflow of the CuAAC Pathway

CuAAC_Workflow cluster_0 Step 1: Azide Synthesis cluster_1 Step 2: CuAAC Reaction cluster_2 Step 3: Ester Hydrolysis A Cyclopentyl Bromide C Cyclopentyl Azide A->C DMF, 70°C, 3h B Sodium Azide (NaN3) B->C E Ethyl 1-cyclopentyl-1H-1,2,3-triazole-4-carboxylate C->E CuI, Et3N, CH3CN, rt, 3h D Ethyl Propiolate D->E F 1-cyclopentyl-1H-1,2,3-triazole-4-carboxylic acid E->F aq. NaOH, reflux

Caption: Workflow for the synthesis of 1-cyclopentyl-1H-1,2,3-triazole-4-carboxylic acid via the CuAAC pathway.

Experimental Protocols

Part 1: Synthesis of Cyclopentyl Azide

The synthesis of cyclopentyl azide is typically achieved through a nucleophilic substitution reaction using cyclopentyl bromide and sodium azide.[5]

Protocol:

  • To a solution of cyclopentyl bromide (1.0 eq) in dimethylformamide (DMF), add sodium azide (1.2 eq).

  • Stir the reaction mixture at 70°C for 3 hours.

  • After completion of the reaction (monitored by TLC), cool the mixture to room temperature and pour it into water.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford cyclopentyl azide.

Causality and Reproducibility Insights:

  • Solvent Choice: DMF is an excellent solvent for this SN2 reaction as it is polar aprotic and effectively solvates the sodium cations, leaving the azide anion more nucleophilic.

  • Temperature Control: Maintaining the temperature at 70°C ensures a reasonable reaction rate without significant decomposition of the azide product.

  • Work-up: A thorough aqueous work-up is crucial to remove the DMF and any unreacted sodium azide.

Part 2: Synthesis of Ethyl 1-cyclopentyl-1H-1,2,3-triazole-4-carboxylate (CuAAC)

This step utilizes the "click" reaction between cyclopentyl azide and ethyl propiolate, catalyzed by a copper(I) source.[5]

Protocol:

  • To a solution of cyclopentyl azide (1.0 eq) and ethyl propiolate (1.0 eq) in acetonitrile, add triethylamine (Et3N, 1.1 eq) and copper(I) iodide (CuI, 0.1 eq).

  • Stir the reaction mixture at room temperature for 3 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the desired ester.

Causality and Reproducibility Insights:

  • Catalyst: CuI is a convenient and effective source of the active Cu(I) catalyst. The active catalytic species is a copper acetylide, which readily reacts with the azide.[4]

  • Base: Triethylamine acts as a base to facilitate the formation of the copper acetylide and to neutralize any acidic byproducts.

  • Solvent: Acetonitrile is a common solvent for CuAAC reactions, offering good solubility for the reactants.

  • Purification: Column chromatography is generally necessary to remove the copper catalyst and any side products, ensuring the purity of the ester intermediate.

Part 3: Hydrolysis to 1-cyclopentyl-1H-1,2,3-triazole-4-carboxylic Acid

The final step is the saponification of the ethyl ester to the corresponding carboxylic acid.[6]

Protocol:

  • Dissolve the ethyl 1-cyclopentyl-1H-1,2,3-triazole-4-carboxylate (1.0 eq) in a mixture of ethanol and water.

  • Add sodium hydroxide (2.0 eq) and heat the mixture to reflux.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-acidic impurities.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with concentrated hydrochloric acid.

  • Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to obtain the final product.

Causality and Reproducibility Insights:

  • Base: Sodium hydroxide is a strong base that effectively hydrolyzes the ester. An excess is used to ensure complete reaction.

  • Acidification: Careful acidification is critical for the protonation of the carboxylate salt and precipitation of the carboxylic acid product. The pH should be monitored closely.

  • Purification: The precipitation and filtration are often sufficient for purification. If necessary, recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed.

Alternative Method: Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)

An alternative to the CuAAC reaction is the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC). A key difference is that RuAAC typically yields the 1,5-disubstituted triazole isomer. Therefore, for the synthesis of the target 1,4-disubstituted product, this method is less ideal. However, it is a valuable tool for accessing the isomeric product.

Comparative Analysis: CuAAC vs. RuAAC
FeatureCopper-Catalyzed (CuAAC)Ruthenium-Catalyzed (RuAAC)
Regioselectivity Exclusively 1,4-disubstitutedPredominantly 1,5-disubstituted
Catalyst Copper(I) salts (e.g., CuI, CuSO₄/ascorbate)Ruthenium complexes (e.g., [Cp*RuCl])
Reaction Conditions Mild, often room temperatureOften requires elevated temperatures
Substrate Scope Primarily terminal alkynesTolerates both terminal and internal alkynes
Functional Group Tolerance Generally very highGood, but can be sensitive to certain functional groups

Data Summary and Reproducibility Assessment

Due to the composite nature of this synthetic protocol, precise yield data for the overall synthesis of 1-cyclopentyl-1H-1,2,3-triazole-4-carboxylic acid is not available from a single source. However, based on the reported yields for analogous reactions, the following estimations can be made:

StepReactionTypical Yield RangeKey Reproducibility Factors
1 Cyclopentyl Azide Synthesis80-95%Purity of starting materials, reaction temperature, and efficient extraction.
2 CuAAC Reaction85-95%Catalyst quality, exclusion of oxygen (for some Cu(I) sources), and effective purification.
3 Ester Hydrolysis>90%Complete hydrolysis, proper acidification, and efficient product isolation.

Overall Estimated Yield: 61-81%

The reproducibility of this synthetic sequence is expected to be high, provided that the protocols are followed diligently and high-purity reagents are used. The CuAAC reaction, in particular, is known for its robustness and reliability.

Conclusion

The synthesis of 1-cyclopentyl-1H-1,2,3-triazole-4-carboxylic acid can be reliably achieved through a three-step sequence involving the preparation of cyclopentyl azide, a copper-catalyzed azide-alkyne cycloaddition, and subsequent ester hydrolysis. The CuAAC pathway is the method of choice for obtaining the desired 1,4-disubstituted regioisomer with high yield and selectivity. While a dedicated synthetic procedure for this exact molecule is not prominent in the literature, the protocols presented in this guide, based on well-established and analogous transformations, provide a solid and reproducible foundation for its synthesis in a research and development setting.

References

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Validation

A Comparative Benchmarking Guide: Evaluating the Inhibitory Potential of 1-Cyclopentyl-1H-1,2,3-triazole-4-carboxylic Acid

This guide provides a comprehensive framework for benchmarking the novel compound, 1-cyclopentyl-1H-1,2,3-triazole-4-carboxylic acid, against established inhibitors of two key metabolic enzymes: Lactate Dehydrogenase A (...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for benchmarking the novel compound, 1-cyclopentyl-1H-1,2,3-triazole-4-carboxylic acid, against established inhibitors of two key metabolic enzymes: Lactate Dehydrogenase A (LDH-A) and Xanthine Oxidase (XO). The 1,2,3-triazole scaffold is a well-recognized privileged structure in medicinal chemistry, known for its metabolic stability and capacity for hydrogen bonding, which makes it a favorable component in designing enzyme inhibitors.[1][2] Derivatives of this heterocycle have demonstrated a wide array of biological activities, including antimicrobial, anticancer, and specific enzyme inhibition.[3][4]

Given the therapeutic importance of inhibiting LDH-A in cancer metabolism and XO in hyperuricemia and gout, this document outlines the essential experimental protocols and data analysis frameworks required to rigorously assess the inhibitory efficacy of our compound of interest in a comparative context.[5][6] The methodologies described herein are designed to be self-validating, ensuring the generation of robust and reproducible data for drug discovery professionals.

Introduction to the Target Enzymes and Rationale for Selection

Lactate Dehydrogenase A (LDH-A)

Lactate Dehydrogenase is a critical enzyme in anaerobic glycolysis, catalyzing the interconversion of pyruvate and lactate with the concomitant conversion of NADH and NAD+.[7] The LDH-A isoform is particularly significant in oncology, as many cancer cells exhibit a metabolic shift towards glycolysis even in the presence of oxygen (the Warburg effect).[5] Upregulation of LDH-A allows for the rapid regeneration of NAD+, sustaining high glycolytic rates necessary for tumor growth and proliferation.[5] Therefore, LDH-A is a prime therapeutic target, and its inhibitors are actively being investigated for their potential in cancer treatment.[8]

Xanthine Oxidase (XO)

Xanthine Oxidase is a key enzyme in purine catabolism that catalyzes the oxidation of hypoxanthine to xanthine and subsequently to uric acid.[9][10] Overactivity of XO leads to an overproduction of uric acid, a primary cause of hyperuricemia and the painful inflammatory condition known as gout.[6][10] Clinically approved XO inhibitors are the cornerstone of gout management.[11] Benchmarking a novel compound against these established drugs provides a clear measure of its potential therapeutic utility for hyperuricemia-related conditions.

Molecular Profiles of Test and Benchmark Inhibitors

A successful benchmarking study relies on comparing the test compound against well-characterized inhibitors with known mechanisms of action.

Compound Structure Target Enzyme Role
1-Cyclopentyl-1H-1,2,3-triazole-4-carboxylic acid Chemical structure of 1-Cyclopentyl-1H-1,2,3-triazole-4-carboxylic acidLDH-A, XOTest Compound
Oxamic Acid Chemical structure of Oxamic acidLDH-ABenchmark Inhibitor [7]
Galloflavin Chemical structure of GalloflavinLDH-ABenchmark Inhibitor [7]
Allopurinol Chemical structure of AllopurinolXOBenchmark Inhibitor [9][12]
Febuxostat Chemical structure of FebuxostatXOBenchmark Inhibitor [9]

Note: Chemical structures are illustrative representations.

Experimental Design and Protocols

The cornerstone of this guide is the detailed, step-by-step protocol for determining the half-maximal inhibitory concentration (IC₅₀), a key metric of inhibitor potency. The following workflows are designed for a 96-well microplate format to ensure throughput and reproducibility.

General Experimental Workflow

The process for benchmarking involves several key stages, from initial preparation to final data interpretation. This workflow ensures a systematic and logical progression of the experimental procedures.

G cluster_prep Preparation Stage cluster_assay Assay Stage cluster_analysis Data Analysis Stage prep_reagents Reagent Preparation (Buffers, Enzyme, Substrate) prep_compounds Compound Dilution (Test & Benchmark Inhibitors) plate_setup Plate Setup (Controls, Inhibitor Concentrations) prep_compounds->plate_setup add_enzyme Initiate Reaction (Add Enzyme Solution) plate_setup->add_enzyme incubation Incubation (Controlled Temperature & Time) add_enzyme->incubation measurement Kinetic Measurement (Spectrophotometer) incubation->measurement calc_inhibition Calculate % Inhibition measurement->calc_inhibition dose_response Generate Dose-Response Curve calc_inhibition->dose_response ic50 Determine IC50 Value dose_response->ic50 final_report Final Benchmarking Report ic50->final_report Comparative Analysis

Caption: Overall experimental workflow for inhibitor benchmarking.

Protocol: LDH-A Inhibition Assay

This assay quantifies LDH-A activity by monitoring the decrease in absorbance at 340 nm resulting from the oxidation of NADH to NAD+.

Materials and Reagents:

  • Human Recombinant LDH-A Enzyme

  • Pyruvate (Substrate)

  • β-Nicotinamide adenine dinucleotide (NADH) (Cofactor)

  • Tris-HCl Buffer (e.g., 100 mM, pH 7.4)

  • Test Compound and Benchmark Inhibitors (Oxamic Acid, Galloflavin)

  • 96-well UV-transparent microplates

  • Microplate spectrophotometer capable of reading at 340 nm

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a stock solution of LDH-A in Tris-HCl buffer. Prepare stock solutions of pyruvate and NADH in the same buffer. The final concentration of pyruvate should be close to its Michaelis constant (Kₘ) to ensure sensitivity to competitive inhibition.

  • Inhibitor Dilution: Prepare a serial dilution series for the test compound and benchmark inhibitors. A typical starting concentration is 100 µM, with 10-point, 3-fold serial dilutions.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • x µL of Tris-HCl buffer

    • 10 µL of inhibitor dilution (or DMSO for control wells)

    • 20 µL of NADH solution

    • 20 µL of Pyruvate solution

    • Negative Control: Wells with all components except the enzyme.

    • Positive Control (100% activity): Wells with all components and DMSO instead of inhibitor.

  • Reaction Initiation: Pre-incubate the plate at 37°C for 5 minutes. Initiate the reaction by adding 20 µL of the LDH-A enzyme solution to all wells except the negative controls.

  • Data Acquisition: Immediately place the plate in the spectrophotometer (pre-set to 37°C) and measure the absorbance at 340 nm every 30 seconds for 10-15 minutes. The rate of reaction (V₀) is determined from the linear phase of the absorbance decrease.[13]

Protocol: Xanthine Oxidase Inhibition Assay

This assay measures XO activity by monitoring the increase in absorbance at 295 nm, which corresponds to the formation of uric acid from the substrate, xanthine.[10]

Materials and Reagents:

  • Bovine Milk Xanthine Oxidase (XO) Enzyme

  • Xanthine (Substrate)

  • Phosphate Buffer (e.g., 50 mM, pH 7.5)

  • Test Compound and Benchmark Inhibitors (Allopurinol, Febuxostat)

  • 96-well UV-transparent microplates

  • Microplate spectrophotometer capable of reading at 295 nm

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a stock solution of XO in phosphate buffer. Prepare a stock solution of xanthine in the same buffer (dissolution may require a small amount of NaOH).

  • Inhibitor Dilution: Prepare a serial dilution series for the test compound and benchmark inhibitors as described for the LDH-A assay.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • x µL of phosphate buffer

    • 10 µL of inhibitor dilution (or DMSO for control wells)

    • 20 µL of Xanthine solution

    • Controls: Set up negative and positive controls as described in the LDH-A protocol.

  • Reaction Initiation: Pre-incubate the plate at 25°C for 5 minutes. Initiate the reaction by adding 20 µL of the XO enzyme solution to all wells except the negative controls.

  • Data Acquisition: Immediately measure the absorbance at 295 nm every 30 seconds for 15-20 minutes at 25°C. The rate of reaction (V₀) is determined from the linear phase of the absorbance increase.

Data Analysis and IC₅₀ Determination

For both assays, the data should be analyzed consistently to ensure a fair comparison.

  • Calculate Percent Inhibition: The rate of reaction (V₀) is the slope of the linear portion of the kinetic curve. The percent inhibition for each inhibitor concentration is calculated using the following formula: % Inhibition = [1 - (V₀_inhibitor / V₀_control)] * 100

  • Generate Dose-Response Curve: Plot the percent inhibition against the logarithm of the inhibitor concentration.

  • Determine IC₅₀: Use a non-linear regression analysis to fit the data to a sigmoidal dose-response curve (variable slope).[14] The IC₅₀ is the concentration of the inhibitor that produces 50% inhibition of enzyme activity.[15][16] This analysis can be performed using software such as GraphPad Prism or R.

The following diagram illustrates the relationship between inhibitor concentration and enzyme activity, which is fundamental to determining the IC₅₀ value.

G cluster_concept IC50 Determination Logic inhibitor_conc Inhibitor Concentration (Log Scale) enzyme_activity Enzyme Activity (%) p1 p2 p3 p4 p5 p6 p7 ic50_point IC50 x_axis x_axis x_axis->inhibitor_conc y_axis y_axis y_axis->enzyme_activity

Sources

Comparative

A Comparative Guide to Elucidating the Mechanism of Action of 1-Cyclopentyl-1H-1,2,3-triazole-4-carboxylic Acid

Introduction The 1,2,3-triazole moiety is a privileged scaffold in medicinal chemistry, renowned for its metabolic stability and its capacity for hydrogen bonding and dipole interactions.[1][2] Derivatives of triazole ca...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The 1,2,3-triazole moiety is a privileged scaffold in medicinal chemistry, renowned for its metabolic stability and its capacity for hydrogen bonding and dipole interactions.[1][2] Derivatives of triazole carboxylic acids have demonstrated a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects, often through specific enzyme inhibition.[3][4][5] When presented with a novel compound such as 1-cyclopentyl-1H-1,2,3-triazole-4-carboxylic acid, a systematic and multi-faceted approach is essential to precisely define its mechanism of action. The structural similarity of this compound to known bioactive molecules suggests several plausible biological targets.

This guide provides a comprehensive experimental framework for researchers to investigate and confirm the mechanism of action of 1-cyclopentyl-1H-1,2,3-triazole-4-carboxylic acid. We will explore three potential, well-documented mechanisms of action observed in analogous structures: Focal Adhesion Kinase (FAK) inhibition, Cyclooxygenase-2 (COX-2) inhibition, and Pregnane X Receptor (PXR) antagonism. For each hypothesis, we will present a direct comparison with a known modulator, detail the necessary experimental protocols, and provide expected data readouts.

Hypothesis 1: Inhibition of Focal Adhesion Kinase (FAK) Signaling

Rationale: Numerous 1,2,4-triazole derivatives have been identified as potent inhibitors of Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase that is overexpressed in various cancers and plays a crucial role in cell survival, proliferation, and migration.[3] Inhibition of FAK leads to decreased phosphorylation of downstream effectors such as PI3K, Akt, and STAT3, ultimately inducing apoptosis and cell cycle arrest in cancer cells.[3]

Comparative Compound: GSK-2256098 (A known FAK inhibitor).

Experimental Workflow for FAK Inhibition

FAK_Workflow cluster_in_vitro In Vitro Assays cluster_cell_based Cell-Based Assays (e.g., HepG2 cells) A Kinase Activity Assay (Recombinant FAK) B Binding Affinity Assay (e.g., SPR, ITC) A->B Confirms direct interaction C Western Blot for p-FAK, p-Akt, p-STAT3 B->C Validates cellular target engagement D Cell Proliferation Assay (MTT Assay) C->D E Apoptosis Assay (Annexin V/PI Staining) D->E F Cell Cycle Analysis (Flow Cytometry) D->F

Caption: Experimental workflow to validate FAK inhibition.

Detailed Experimental Protocols

1. In Vitro FAK Kinase Assay

  • Objective: To determine the direct inhibitory effect of 1-cyclopentyl-1H-1,2,3-triazole-4-carboxylic acid on the enzymatic activity of recombinant human FAK.

  • Methodology:

    • Utilize a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

    • In a 384-well plate, add recombinant human FAK enzyme to a buffer solution containing ATP and a ULight™-poly-GT peptide substrate.

    • Add serial dilutions of the test compound or the reference inhibitor (GSK-2256098).

    • Incubate the reaction mixture at room temperature for 60 minutes.

    • Add a solution containing a europium-labeled anti-phosphotyrosine antibody to stop the reaction and detect the phosphorylated substrate.

    • After a further 60-minute incubation, measure the TR-FRET signal.

    • Calculate the IC50 value by plotting the percentage of inhibition against the compound concentration.

2. Western Blot Analysis of FAK Pathway Phosphorylation

  • Objective: To assess the inhibition of FAK autophosphorylation and downstream signaling in a cellular context.

  • Methodology:

    • Culture HepG2 cells (a human liver cancer cell line with high FAK expression) to 70-80% confluency.

    • Treat the cells with varying concentrations of the test compound, GSK-2256098, or a vehicle control (DMSO) for 2-4 hours.

    • Lyse the cells and quantify the protein concentration.

    • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membranes with primary antibodies against phospho-FAK (Tyr397), total FAK, phospho-Akt (Ser473), total Akt, phospho-STAT3 (Tyr705), and total STAT3. A housekeeping protein like GAPDH should be used as a loading control.

    • Incubate with HRP-conjugated secondary antibodies and visualize the bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantify band intensities to determine the relative reduction in phosphorylation.

Anticipated Comparative Data
Assay1-Cyclopentyl-1H-1,2,3-triazole-4-carboxylic acidGSK-2256098 (Reference)
FAK Kinase IC50 25 nM22 nM[3]
HepG2 Cell Proliferation IC50 3.5 µM2.9 µM[3]
p-FAK Inhibition (at 1 µM) ~80% reduction~85% reduction
p-Akt Inhibition (at 1 µM) ~75% reduction~80% reduction

Hypothesis 2: Selective Inhibition of Cyclooxygenase-2 (COX-2)

Rationale: The anti-inflammatory properties of many NSAIDs are derived from their inhibition of cyclooxygenase enzymes. Certain triazole derivatives have been shown to selectively inhibit COX-2, the isoform induced during inflammation, while sparing COX-1, which is involved in physiological functions.[4] This selectivity is a key therapeutic advantage, reducing gastrointestinal side effects. The carboxylic acid moiety on the test compound is a common feature in many COX inhibitors, interacting with key residues like Arg120 in the active site.[4]

Comparative Compound: Celecoxib (A known selective COX-2 inhibitor).

Signaling Pathway of COX-2 in Inflammation

COX2_Pathway AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 PGs Prostaglandins (PGE2, etc.) PGH2->PGs Inflammation Inflammation (Pain, Fever, Swelling) PGs->Inflammation Test_Compound 1-Cyclopentyl-1H-1,2,3-triazole- 4-carboxylic acid Test_Compound->COX2 Inhibits

Caption: Inhibition of the COX-2 inflammatory pathway.

Detailed Experimental Protocols

1. In Vitro COX-1/COX-2 Inhibition Assay

  • Objective: To determine the inhibitory potency and selectivity of the test compound against COX-1 and COX-2 enzymes.

  • Methodology:

    • Use a commercial colorimetric COX inhibitor screening assay kit.

    • The assay measures the peroxidase activity of COX enzymes.

    • In separate wells of a 96-well plate, add purified human recombinant COX-1 or COX-2.

    • Add arachidonic acid as the substrate and a colorimetric probe.

    • Add serial dilutions of the test compound or Celecoxib.

    • Incubate according to the manufacturer's instructions.

    • Measure the absorbance at the specified wavelength (e.g., 590 nm).

    • Calculate the IC50 values for both COX-1 and COX-2 and determine the selectivity index (SI = IC50 COX-1 / IC50 COX-2).

2. Prostaglandin E2 (PGE2) Production Assay in LPS-stimulated Macrophages

  • Objective: To measure the effect of the compound on the production of a key inflammatory prostaglandin in a cellular model of inflammation.

  • Methodology:

    • Culture RAW 264.7 murine macrophages.

    • Pre-treat the cells with various concentrations of the test compound or Celecoxib for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce COX-2 expression and PGE2 production.

    • Collect the cell culture supernatant.

    • Measure the concentration of PGE2 in the supernatant using a competitive ELISA kit.

    • Calculate the dose-dependent inhibition of PGE2 production.

Anticipated Comparative Data
Assay1-Cyclopentyl-1H-1,2,3-triazole-4-carboxylic acidCelecoxib (Reference)
COX-1 IC50 > 10 µM6.12 µM[6]
COX-2 IC50 1.5 µM0.95 µM[6]
Selectivity Index (COX-1/COX-2) > 6.7~6.4
PGE2 Inhibition IC50 (LPS-stimulated cells) 2.0 µM1.2 µM

Hypothesis 3: Antagonism of the Pregnane X Receptor (PXR)

Rationale: The Pregnane X Receptor (PXR) is a nuclear receptor that regulates the expression of drug-metabolizing enzymes and transporters.[7] Some 1H-1,2,3-triazole-4-carboxamides have been identified as potent PXR antagonists or inverse agonists.[7] Antagonizing PXR can be therapeutically valuable to prevent adverse drug-drug interactions.

Comparative Compound: SPA70 (A known PXR antagonist).

Experimental Workflow for PXR Antagonism

PXR_Workflow cluster_in_vitro In Vitro Assays cluster_cell_based Cell-Based Assays A Ligand Binding Assay (e.g., TR-FRET) B Co-regulator Recruitment Assay A->B C Reporter Gene Assay (PXR-responsive element) B->C Functional validation D Target Gene Expression (CYP3A4 mRNA by qPCR) C->D

Caption: Workflow for confirming PXR antagonism.

Detailed Experimental Protocols

1. PXR Reporter Gene Assay

  • Objective: To determine if the test compound can inhibit PXR-mediated gene transcription in a cellular context.

  • Methodology:

    • Use a cell line (e.g., HepG2 or HEK293T) stably co-transfected with a full-length human PXR expression vector and a reporter vector containing multiple PXR response elements upstream of a luciferase gene.

    • Plate the cells in a 96-well plate.

    • Treat the cells with a known PXR agonist (e.g., Rifampicin at its EC50) in the presence of increasing concentrations of the test compound or SPA70.

    • Incubate for 24 hours.

    • Lyse the cells and measure luciferase activity using a luminometer.

    • Calculate the IC50 value for the inhibition of rifampicin-induced luciferase expression.

2. Quantitative PCR (qPCR) for PXR Target Gene Expression

  • Objective: To confirm that the compound inhibits the expression of a key endogenous PXR target gene, such as CYP3A4.

  • Methodology:

    • Culture primary human hepatocytes or HepG2 cells.

    • Treat the cells with Rifampicin (10 µM) with or without various concentrations of the test compound for 24-48 hours.

    • Isolate total RNA from the cells.

    • Synthesize cDNA using reverse transcriptase.

    • Perform qPCR using primers specific for CYP3A4 and a housekeeping gene (e.g., GAPDH).

    • Calculate the relative fold change in CYP3A4 mRNA expression using the ΔΔCt method.

Anticipated Comparative Data
Assay1-Cyclopentyl-1H-1,2,3-triazole-4-carboxylic acidSPA70 (Reference)
PXR Reporter Assay IC50 500 nMLow nanomolar range
CYP3A4 mRNA Inhibition (at 1 µM) ~60% reduction of Rifampicin-induced expressionSignificant reduction

Conclusion: Synthesizing the Evidence

  • If the compound shows high potency in the FAK kinase assay and effectively reduces phosphorylation of FAK and its downstream targets in cells , a mechanism as a FAK inhibitor is strongly supported.

  • If the compound demonstrates a high selectivity index for COX-2 over COX-1 and inhibits PGE2 production in inflamed cells , it can be classified as a selective COX-2 inhibitor.

  • If the compound effectively inhibits agonist-induced reporter gene activity and downregulates CYP3A4 expression , its role as a PXR antagonist is confirmed.

This structured, hypothesis-driven approach, grounded in comparison with established alternatives and supported by robust experimental data, is the cornerstone of modern drug discovery and development. It ensures that the characterization of novel chemical entities is both rigorous and conclusive.

References

  • Mustafa, M., Abuo-Rahma, G. E.-D. A., Abd El-Hafeez, A. A., Ahmed, E. R., Abdelhamid, D., Ghosh, P., & Hayallah, A. M. (2021). Discovery of antiproliferative and anti-FAK inhibitory activity of 1,2,4-triazole derivatives containing acetamido carboxylic acid skeleton. Bioorganic & Medicinal Chemistry Letters, 40, 127965. [Link]

  • Gao, J., Xie, W., & Chen, T. (2018). Design and optimization of 1H-1,2,3-triazole-4-carboxamides as novel, potent, and selective inverse agonists and antagonists of PXR. Journal of Medicinal Chemistry, 61(17), 7876–7890. [Link]

  • El-Azab, A. S., Al-Dhfyan, A., & El-Adawy, A. O. (2013). Pharmacophore Elucidation and Molecular Docking Studies on 5-Phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylic Acid Derivatives as COX-2 Inhibitors. International Journal of Molecular Sciences, 14(7), 13414–13437. [Link]

  • Pokhodylo, N., & Matiychuk, V. (2021). Evaluation of the antiproliferative activity of selected 1,2,3-triazole-4-carboxylic acids — key fragments and precursors of antitumor 1,2,3-triazole-4-carboxamides. Biopolymers and Cell, 37(2), 143-152. [Link]

  • Verma, A., Joshi, N., Singh, D., & Rawat, D. S. (2020). An insight on medicinal attributes of 1,2,4-triazoles. Bioorganic Chemistry, 104, 104212. [Link]

  • Walczak, K., Bielenica, A., & Stefańska, J. (2018). Synthesis of Alkyl/Aryloxymethyl Derivatives of 1,2,4-Triazole-3-Carboxamides and Their Biological Activities. Molecules, 23(11), 2808. [Link]

  • Maji, K., & Haldar, D. (2017). 1-(2-aminophenyl)-1H-1,2,3-triazole-4-carboxylic Acid: Activity Against Gram-positive and Gram-negative Pathogens Including Vibrio cholerae. R Soc Open Sci, 4(10), 170684. [Link]

  • Li, Y., Zhang, Z., & Fan, X. (2006). Synthesis and Biological Activities of Novel Triazole Compounds Containing 1,3-Dioxolane Rings. Molecules, 11(5), 346–354. [Link]

  • Maji, K., & Haldar, D. (2017). The synthesis of 1-(2-aminophenyl)-1H-1,2,3-triazole-4-carboxylic acid 1. ResearchGate. [Link]

  • Wang, Y., Ding, X., & Ren, F. (2024). Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application. Journal of Medicinal Chemistry. [Link]

  • Kumar, A., Sharma, S., & Kumar, V. (2021). 1,2,3-Triazole-based esters and carboxylic acids as nonclassical carbonic anhydrase inhibitors capable of cathepsin B inhibition. Archiv der Pharmazie, 354(8), e2100085. [Link]

  • Islam, M. R., et al. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Journal of Chemistry. [Link]

  • Shruthi, S., & Shaukath, A. (2025). Synthesis and Evaluation of Biological Activities of Triazoles. ResearchGate. [Link]

  • Khan, I., et al. (2021). Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues. ACS Omega, 6(30), 19891–19901. [Link]

  • Buitrago, E., et al. (2014). Synthesis and biochemical evaluation of triazole/tetrazole-containing sulfonamides against thrombin and related serine proteases. Bioorganic & Medicinal Chemistry Letters, 24(15), 3561–3565. [Link]

  • Sławiński, J., & Szafrański, K. (2024). Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives. Molecules, 29(12), 2836. [Link]

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-cyclopentyl-1H-1,2,3-triazole-4-carboxylic acid

This guide provides essential safety protocols and logistical information for the handling and disposal of 1-cyclopentyl-1H-1,2,3-triazole-4-carboxylic acid. As a Senior Application Scientist, this document is structured...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety protocols and logistical information for the handling and disposal of 1-cyclopentyl-1H-1,2,3-triazole-4-carboxylic acid. As a Senior Application Scientist, this document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a self-validating system of laboratory safety.

Hazard Assessment & Core Protective Strategy

The primary hazards associated with handling 1-cyclopentyl-1H-1,2,3-triazole-4-carboxylic acid are anticipated to be:

  • Skin Irritation/Corrosion: Direct contact may cause irritation or chemical burns.[1]

  • Serious Eye Damage: The compound is likely to cause serious irritation or damage upon contact with the eyes.[1][3][4]

  • Respiratory Irritation: Inhalation of dust or aerosols may irritate the respiratory tract.[1][3]

  • Ingestion Toxicity: May be harmful if swallowed.[1][5]

The core protective strategy is, therefore, a multi-layered defense focusing on engineering controls , administrative procedures , and finally, the correct selection and use of Personal Protective Equipment (PPE) to mitigate any remaining risk. All handling of this compound should be performed within a certified chemical fume hood to minimize inhalation exposure.[6]

Personal Protective Equipment (PPE) Selection

The selection of PPE is critical for preventing exposure. The following table outlines the minimum required equipment for handling this compound.

Protection Type Recommended Equipment Specifications & Rationale
Eye and Face Protection Tight-sealing safety goggles. A face shield should be worn over goggles when there is a risk of splashing.Must conform to OSHA's 29 CFR 1910.133 or European Standard EN166.[7] This combination protects against dust particles, splashes, and unexpected reactions.
Skin Protection Chemical-resistant gloves (Nitrile, Neoprene, or Butyl rubber). A fully buttoned, long-sleeved lab coat.Prevents direct skin contact. Nitrile gloves offer good splash protection against acids, but for prolonged contact or immersion, heavier-duty gloves like Butyl rubber are recommended due to their high resistance to corrosive acids.[8][9][10] Always inspect gloves for damage before use.[11]
Respiratory Protection NIOSH-approved respirator (if required).Required if working outside of a fume hood or if aerosol/dust generation is unavoidable. A minimum of an N95 particulate respirator should be used for solids. For higher-risk operations, a respirator with organic vapor and acid gas cartridges may be necessary.[7][11] All respirator use must be part of a formal respiratory protection program.
Glove Selection Logic

The choice of glove material is a critical decision point. While standard nitrile gloves are common in laboratories and provide good general resistance to acids and solvents, their protection is not absolute and is time-dependent.[10][12]

  • Nitrile: Excellent for short-term splash protection. They are a good default choice for handling small quantities.[10] However, they have poor resistance to concentrated acids.[13]

  • Neoprene: Offers robust protection against a range of acids, bases, and organic solvents.[8][12]

  • Butyl Rubber: Provides superior resistance to highly corrosive acids, ketones, and esters, making it a preferred choice for handling larger quantities or for procedures with a higher risk of prolonged contact.[8][9]

Always consult the glove manufacturer's compatibility chart for specific breakthrough times. The selection of a suitable glove depends not only on the material but also on the quality and thickness, which can vary between manufacturers.[14]

Operational Plan: Handling and Disposal

A systematic approach to handling ensures safety at every stage of the workflow.

Experimental Protocol: Step-by-Step PPE & Handling
  • Preparation:

    • Confirm the chemical fume hood is operational and has adequate airflow.

    • Cover the work surface with absorbent, chemical-resistant bench paper.

    • Assemble all necessary equipment and reagents.

    • Clearly label all containers.[15]

  • Donning PPE:

    • Put on a lab coat, ensuring it is fully buttoned.

    • Don safety goggles.

    • Wash and dry hands thoroughly.

    • Put on the appropriate chemical-resistant gloves, ensuring they overlap the cuffs of the lab coat.

  • Handling the Compound:

    • Perform all manipulations, including weighing and transfers, deep within the chemical fume hood.

    • If handling a solid, use techniques that minimize dust generation.

    • Should any part of your PPE become contaminated, remove it immediately following the proper doffing procedure and replace it.

  • Post-Handling & Doffing PPE:

    • Decontaminate any equipment used.

    • Close and secure all containers of the compound.

    • To doff PPE, first remove gloves using a technique that avoids touching the outer surface with bare skin.[11]

    • Remove the face shield (if used) and goggles.

    • Remove the lab coat.

    • Wash hands thoroughly with soap and water.

PPE Selection & Donning Workflow

The following diagram illustrates the decision-making process for selecting and donning appropriate PPE.

PPE_Workflow cluster_prep Preparation Phase cluster_ppe PPE Selection & Donning cluster_op Operation start Assess Task: Handling 1-cyclopentyl-1H-1,2,3-triazole-4-carboxylic acid fume_hood Work in Chemical Fume Hood? start->fume_hood lab_coat 1. Don Lab Coat (fully buttoned) fume_hood->lab_coat Yes eye_protection 2. Don Eye Protection (Goggles) lab_coat->eye_protection splash_risk Splash Risk? eye_protection->splash_risk face_shield Don Face Shield (over goggles) splash_risk->face_shield Yes gloves 3. Don Gloves (Nitrile or Butyl) splash_risk->gloves No face_shield->gloves proceed Proceed with Handling Protocol gloves->proceed

Caption: PPE selection and donning workflow for handling the target compound.

Disposal and Decontamination Plan

Proper disposal is a critical component of the chemical lifecycle and laboratory safety.

  • Waste Segregation: All waste contaminated with 1-cyclopentyl-1H-1,2,3-triazole-4-carboxylic acid, including disposable labware, gloves, and bench paper, must be segregated into a dedicated, clearly labeled hazardous waste container.[16] Do not mix with other waste streams.

  • Containerization: Use a robust, sealed container that is compatible with acidic waste.[16] Ensure the container is labeled with the full chemical name and appropriate hazard warnings.

  • Disposal Protocol: All chemical waste must be disposed of through your institution's Environmental Health and Safety (EHS) office, following all local, state, and federal regulations.[3][4][16] This may involve incineration at an approved waste disposal facility.[16]

Emergency Procedures

In the event of an exposure or spill, immediate and correct action is vital.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[3][4] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][4] Remove contact lenses if present and easy to do.[3][4] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.[3][4] Seek immediate medical attention.

  • Spill Cleanup: For a small spill within a fume hood, use an appropriate absorbent material (e.g., acid neutralizer or universal absorbent). Wear the full PPE outlined above during cleanup. Dispose of the cleanup materials as hazardous waste. For large spills, evacuate the area and contact your institution's EHS team.

By adhering to these rigorous safety protocols, researchers can confidently handle 1-cyclopentyl-1H-1,2,3-triazole-4-carboxylic acid, ensuring both personal safety and the integrity of their research.

References

  • Carl ROTH. (2024, March 3). Safety Data Sheet: 1,2,4-Triazole.
  • Thermo Fisher Scientific. (2010, October 29). 1,2,3-1H-Triazole Safety Data Sheet.
  • American Chemical Society Publications. (n.d.). Decarboxylative Triazolation Enables Direct Construction of Triazoles from Carboxylic Acids. JACS Au.
  • Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards.
  • Fisher Scientific. (n.d.). 1H-1,2,4-Triazole-3-carboxylic acid, 5-amino-, hydrate Safety Data Sheet.
  • TCI Chemicals. (2023, May 24). 1H-1,2,4-Triazole-3-carboxylic Acid Safety Data Sheet.
  • Fisher Scientific. (n.d.). 1H-Indole-2-carboxylic acid Safety Data Sheet.
  • Environmental Health and Safety, The University of Iowa. (n.d.). OSHA Glove Selection Chart.
  • Occupational Safety and Health Administration. (n.d.). Laboratories - Overview.
  • Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance.
  • Interactive Learning Paradigms, Incorporated. (n.d.). The MSDS HyperGlossary: Carboxylic Acid.
  • P2 InfoHouse. (n.d.). Removing Carboxylic Acids From Aqueous Wastes.
  • Centers for Disease Control and Prevention. (n.d.). Occupational Health Guidelines for Chemical Hazards (81-123).
  • eSafety Supplies. (2025, August 6). Chemical-Resistant Gloves Guide: Materials, Ratings & Use Cases.
  • Bergamot. (n.d.). Nitrile Gloves Chemical Resistance Guide.
  • Cayman Chemical. (2022, January 12). PAF C-16 Carboxylic Acid Safety Data Sheet.
  • National Center for Biotechnology Information. (2023, February 16). Decarboxylative Triazolation Enables Direct Construction of Triazoles from Carboxylic Acids. PubMed Central.
  • Vanderbilt University. (n.d.). The Laboratory Standard. Office of Clinical and Research Safety.
  • KIET Group of Institutions. (n.d.). NIOSH Pocket Guide To Chemical Hazards.
  • Safetyware Group. (2025, July 2). Chemical Resistant Glove Guide: Choosing the Right Material for Protection.
  • BenchChem. (2025). Essential Safety and Operational Guidance for Handling Benzo[d]oxazole-4-carboxylic Acid.
  • Spectrum Chemical. (2018, December 28). Cefixime, Anhydrous, USP Safety Data Sheet.
  • Occupational Safety and Health Administration. (n.d.). Chemical Hazards and Toxic Substances - Overview.
  • Quicktest. (2022, August 26). Safety equipment, PPE, for handling acids.
  • University of Pennsylvania EHRS. (n.d.). Nitrile Glove Chemical-Compatibility Reference.
  • MDPI. (n.d.). Click Chemistry-Enabled Parallel Synthesis of N-Acyl Sulfonamides and Their Evaluation as Carbonic Anhydrase Inhibitors.
  • Sigma-Aldrich. (2025, November 6). 3-Amino-1H-1,2,4-triazole Safety Data Sheet.
  • Administration for Strategic Preparedness and Response (ASPR). (n.d.). OSHA Standards for Biological Laboratories.
  • Centers for Disease Control and Prevention. (2024, November 12). Chemical Safety in the Workplace.
  • National Center for Biotechnology Information. (n.d.). OSHA Laboratory Standard. Prudent Practices in the Laboratory.
  • TCI Chemicals. (2025, May 9). 3-Cyclopentene-1-carboxylic Acid Safety Data Sheet.
  • ChemDmart. (n.d.). 1,2,4-Triazole Safety Data Sheet.
  • National Center for biotechnology Information. (n.d.). 1,2,3-Triazole-4-carboxylic acid. PubChem.

Sources

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Feasible Synthetic Routes

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Reactant of Route 1
1-cyclopentyl-1H-1,2,3-triazole-4-carboxylic acid
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Reactant of Route 2
1-cyclopentyl-1H-1,2,3-triazole-4-carboxylic acid
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